5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-1-cyclopropylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-8-1-4-10-7(5-8)6-11(12(15)16)14(10)9-2-3-9/h1,4-6,9H,2-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVLBVPGXMNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)Br)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic Acid: Structural Analysis, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, functionally rich building blocks. 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid (CAS: 1897646-07-9) represents a privileged pharmacophore scaffold that elegantly balances structural rigidity, metabolic stability, and synthetic tractability[1][2].
This technical whitepaper provides an in-depth analysis of this molecule. By dissecting its structural components—the indole core, the N-cyclopropyl moiety, the 5-bromo substituent, and the 2-carboxylic acid group—we elucidate the causality behind its widespread use in drug discovery, particularly in the development of G protein-coupled receptor (GPCR) antagonists and kinase inhibitors[3][4]. Furthermore, we provide field-proven, self-validating synthetic protocols for its preparation and downstream derivatization.
Pharmacophoric & Structural Decomposition
To understand the utility of this compound, one must analyze the distinct physicochemical contributions of its structural elements:
-
The Indole Core: The indole ring is a ubiquitous bioisostere for purines and endogenous neurotransmitters (e.g., serotonin, tryptophan). Its electron-rich aromatic system facilitates strong
stacking and cation- interactions within target protein binding pockets. -
The 1-Cyclopropyl Group: The N-alkylation of the indole nitrogen with a cyclopropyl group is a deliberate design choice to improve pharmacokinetic profiles. The cyclopropyl ring provides significant steric bulk and increases lipophilicity compared to an N-methyl group, while avoiding the metabolic vulnerabilities (such as rapid
-oxidation and N-dealkylation) associated with N-ethyl or N-propyl chains[5][6]. Its restricted bond rotation also locks the molecule into favorable bioactive conformations. -
The 5-Bromo Substituent: The bromine atom serves a dual purpose. Pharmacologically, it acts as a lipophilic spacer and a potential halogen bond donor, interacting with backbone carbonyls in active sites. Synthetically, it is an indispensable orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid late-stage structure-activity relationship (SAR) exploration at the 5-position[3][7].
-
The 2-Carboxylic Acid Moiety: This group acts as a potent hydrogen bond donor and acceptor. In GPCR targets like the EP4 receptor or CysLT1 receptor, the carboxylic acid frequently forms critical salt bridges with conserved arginine or lysine residues[8][9]. Additionally, it serves as a synthetic precursor for amide coupling, allowing the attachment of diverse pharmacophores[5].
Physicochemical Properties
The baseline physicochemical properties of this compound make it an excellent starting point for lead optimization, adhering closely to Lipinski’s Rule of Five parameters.
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1897646-07-9 |
| Molecular Formula | C12H10BrNO2 |
| Molecular Weight | 280.12 g/mol |
| Monoisotopic Mass | 278.9895 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area (tPSA) | 42.2 Ų |
Synthetic Methodologies
The following protocols outline a self-validating system for the synthesis of the core scaffold and its subsequent late-stage functionalization.
Protocol 1: Synthesis of the Core Scaffold
Direct N-alkylation of indoles with cyclopropyl halides is notoriously difficult due to competitive elimination reactions. Therefore, a Chan-Lam coupling using cyclopropylboronic acid is the preferred method for N-cyclopropylation, followed by saponification.
Step 1: N-Cyclopropylation (Chan-Lam Coupling)
-
Setup: In a round-bottom flask, dissolve ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (0.1 M).
-
Reagent Addition: Add cyclopropylboronic acid (2.0 eq), copper(II) acetate (
, 1.0 eq), and sodium carbonate ( , 2.0 eq). Add 2,2'-bipyridine (1.0 eq) as a ligand to accelerate the catalytic cycle. -
Reaction: Stir the suspension vigorously at 70°C under an oxygen atmosphere (balloon) for 16 hours. Monitor the consumption of the starting material via LC-MS.
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite, and wash with dichloromethane (DCM). Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate.
Step 2: Saponification
-
Reaction: Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H2O. Add lithium hydroxide monohydrate (
, 3.0 eq). Stir at room temperature for 4 hours until TLC indicates complete ester hydrolysis. -
Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with water and wash once with diethyl ether to remove organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 using 1M HCl. Collect the resulting white precipitate via vacuum filtration. Wash with cold water and dry under high vacuum to afford This compound .
Synthetic workflow for this compound.
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
The 5-bromo position is primed for cross-coupling to build extended pharmacophores[10].
-
Setup: In a microwave-safe vial, combine this compound (1.0 eq), an arylboronic acid (1.2 eq),
(0.05 eq), and (3.0 eq). -
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Seal the vial and purge with
for 5 minutes. -
Coupling: Heat the reaction mixture in a microwave reactor at 110°C for 30 minutes.
-
Purification: Cool to room temperature, filter through a syringe filter, acidify with 1M HCl, and purify directly via preparative reverse-phase HPLC to isolate the 5-aryl derivative.
Applications in Drug Discovery
Derivatives of this compound have profound applications in targeting specific biological pathways.
EP4 Receptor Antagonism in Oncology
The Prostaglandin E2 (PGE2) / EP4 receptor signaling axis is frequently hijacked in colorectal and hepatocellular carcinomas to promote tumor survival, angiogenesis, and immune evasion[11][12]. Activation of the GPCR EP4 by PGE2 stimulates Gs proteins, leading to adenylate cyclase (AC) activation, cAMP accumulation, and subsequent Protein Kinase A (PKA) mediated phosphorylation of CREB[9][12].
Indole-2-carboxylic acid derivatives act as potent, selective EP4 antagonists. The carboxylic acid forms a critical salt bridge with Arg316 in the EP4 binding pocket, while the cyclopropyl group occupies a lipophilic sub-pocket, effectively blocking PGE2 binding and shutting down the oncogenic cAMP/PKA/CREB transcription cascade[11][13].
PGE2/EP4 receptor signaling pathway and its inhibition by indole-2-carboxylic acid antagonists.
CysLT1 Antagonism and Anti-Parasitic Activity
Beyond EP4, the indole-2-carboxylic acid scaffold is a validated core for Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists, which are critical in managing bronchial asthma[8]. Furthermore, 1-cyclopropyl indole-2-carboxamides have demonstrated significant phenotypic activity against intracellular Trypanosoma cruzi amastigotes, highlighting the scaffold's versatility in infectious disease drug discovery[5][6].
Analytical Characterization
For researchers synthesizing this compound, the expected analytical profile is as follows:
-
H NMR (400 MHz, DMSO-
): 13.05 (br s, 1H, COOH), 7.85 (d, J = 1.8 Hz, 1H, H-4), 7.62 (d, J = 8.8 Hz, 1H, H-7), 7.35 (dd, J = 8.8, 1.8 Hz, 1H, H-6), 7.10 (s, 1H, H-3), 3.55 (tt, J = 7.0, 3.5 Hz, 1H, N-CH cyclopropyl), 1.15 - 1.05 (m, 2H, cyclopropyl ), 0.95 - 0.85 (m, 2H, cyclopropyl ). -
LC-MS (ESI+): m/z calculated for
280.0, found 280.0 and 282.0 (characteristic 1:1 isotopic pattern for bromine). -
IR (ATR):
3100-2800 (broad, O-H stretch), 1685 (C=O stretch), 1520 (C=C aromatic), 1250 (C-O stretch), 800 (C-Br stretch) .
References
- 1483284-21-4|1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid - BLDpharm. BLD Pharm.
- This compound, 95% - CymitQuimica. CymitQuimica.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC / NIH.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC / NIH.
- 5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis. Benchchem.
- Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Deriv
- Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13.
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- The induction of S100p expression by the Prostaglandin E2 (PGE2)/EP4 receptor signaling pathway in colon cancer cells. Taylor & Francis.
- Disruption of prostaglandin E2 receptor EP4 impairs urinary concentration via decreasing aquaporin 2 in renal collecting ducts. PNAS.
- Model showing pGe 2 /ep4/CReB/s100p signaling in a feedback regulatory loop.
- Prostaglandin E2 promotes the cell growth and invasive ability of hepatocellular carcinoma cells by upregulating c-Myc expression via EP4 receptor and the PKA signaling pathway.
Sources
- 1. 1483284-21-4|1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. This compound, 95% [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Technical Profile: 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid
[1][2][3][4]
Executive Summary
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid (CAS: 1897646-07-9 ) is a specialized heterocyclic building block primarily utilized in the discovery of antiviral agents and kinase inhibitors.[1][2][3] Its structural core—a 5-bromoindole scaffold with a rigid
Chemical Identity & Physicochemical Profile[6][7][8][9]
| Property | Data |
| CAS Registry Number | 1897646-07-9 |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 280.12 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| pKa (Predicted) | ~3.8 (Carboxylic acid) |
| LogP (Predicted) | ~3.5 (Lipophilic due to cyclopropyl/bromo groups) |
| SMILES | OC(=O)C1=CC2=C(N1C3CC3)C=CC(Br)=C2 |
Synthetic Methodologies
The introduction of the cyclopropyl group onto the indole nitrogen is the rate-limiting step in the synthesis of this scaffold. Traditional alkylation with cyclopropyl halides is often sluggish due to the poor electrophilicity of the cyclopropyl ring. The industry-standard protocol utilizes a copper-catalyzed Chan-Lam coupling .[4]
Preferred Route: Chan-Lam Coupling
This route avoids the use of harsh bases and high temperatures required for nucleophilic substitution with cyclopropyl halides.
Reaction Scheme (Graphviz):
[4]
Step-by-Step Protocol
Step 1:
-Cyclopropylation (Chan-Lam Coupling)
-
Reagents: Ethyl 5-bromoindole-2-carboxylate (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)
(1.0 eq), 2,2'-bipyridine (1.0 eq), Na CO (2.0 eq). -
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
-
Procedure:
-
Charge a reaction vessel with the indole ester, cyclopropylboronic acid, copper(II) acetate, and bipyridine.
-
Add Na
CO and solvent. -
Heat the mixture to 70°C under an air atmosphere (oxygen is the oxidant for the Cu catalytic cycle).
-
Stir vigorously for 12–24 hours.
-
Workup: Cool to RT, filter through a Celite pad to remove copper salts, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
-
Step 2: Ester Hydrolysis
-
Reagents: LiOH
H O (3.0 eq). -
Solvent: THF/Water (3:1).
-
Procedure:
-
Dissolve the intermediate ester in THF/Water.
-
Add LiOH and stir at room temperature for 4–6 hours.
-
Workup: Acidify with 1N HCl to pH ~3 to precipitate the carboxylic acid.
-
Filter the white solid, wash with water, and dry under vacuum.
-
Medicinal Chemistry Applications
HCV NS5B Polymerase Inhibition
This molecule is a "privileged scaffold" for developing non-nucleoside inhibitors (NNIs) of the HCV NS5B RNA-dependent RNA polymerase. Specifically, it targets the Thumb II allosteric site .
-
Mechanism: The indole core intercalates into a hydrophobic pocket on the enzyme surface. The 5-bromo substituent often fills a specific halogen-binding pocket or serves as a handle for Suzuki couplings to extend the scaffold into the "solvent-exposed" region.
-
Role of Cyclopropyl: The
-cyclopropyl group is critical for potency. It provides a rigid, bulky hydrophobic element that displaces water molecules in the binding pocket, improving entropic binding affinity compared to flexible alkyl chains.
Structure-Activity Relationship (SAR) Logic
Other Applications
-
VEGFR-2 Inhibition: Analogues of indole-2-carboxylic acids have shown activity against Vascular Endothelial Growth Factor Receptor 2.[5] The 5-bromo position allows for the attachment of hydrazone or urea moieties common in kinase inhibitors.
-
cPLA2 Inhibitors: Indole-2-carboxylic acids are known inhibitors of cytosolic phospholipase A2, where the lipophilic N-substituent (cyclopropyl) aids in membrane interaction.
Analytical Specifications
Researchers characterizing this compound should expect the following spectral data:
-
H NMR (400 MHz, DMSO-
):- 13.0 (br s, 1H, COOH)
- 7.9 (s, 1H, H-4)
- 7.5–7.6 (m, 2H, H-6, H-7)
- 7.1 (s, 1H, H-3)
- 3.6 (m, 1H, N-CH of cyclopropyl)
-
1.1–0.9 (m, 4H, cyclopropyl CH
)
-
LC-MS: ESI (-) m/z 278/280 [M-H]
(characteristic 1:1 bromine isotope pattern).
Safety & Handling
-
GHS Classification: Warning.[3] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The cyclopropyl ring is stable, but the carboxylic acid can decarboxylate at very high temperatures (>200°C).
References
-
CymitQuimica . This compound Product Page. Retrieved from
-
BLDpharm . Product ID BD01529630 - this compound.[1][2][3] Retrieved from
-
Qiao, J. X., et al. (2018). The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor. Organic Process Research & Development. (Contextual reference for indole N-cyclopropylation in drug synthesis). Retrieved from
-
Kiesewetter, D. O., et al. (2012). Chan-Lam Coupling Reactions: Copper-Catalyzed N-Arylation and N-Alkylation. (Methodology reference for N-cyclopropylation). Retrieved from
Sources
- 1. 1032715-49-3|5-Bromo-1-(cyanomethyl)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2137629-33-3|5-Bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1483284-21-4|1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Molecular weight and physicochemical properties of 5-bromo-1-cyclopropylindole derivative
The following technical guide details the molecular weight, physicochemical properties, and synthetic utility of 5-bromo-1-cyclopropylindole and its functionalized derivatives.
Physicochemical Profiling & Synthetic Methodology
Executive Summary
The 5-bromo-1-cyclopropylindole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for Hepatitis C Virus (HCV) NS5B polymerase inhibitors , Cannabinoid receptor (CB2) ligands , and Kinase inhibitors .
Unlike simple N-alkyl indoles, the N-cyclopropyl moiety offers unique pharmacological advantages:
-
Metabolic Stability: The cyclopropyl ring is resistant to cytochrome P450-mediated dealkylation compared to N-ethyl or N-isopropyl groups.
-
Conformational Restriction: The rigid geometry of the cyclopropyl group restricts the rotation of the N-substituent, often improving binding affinity by reducing the entropic penalty upon receptor binding.
-
Orthogonal Reactivity: The 5-bromo substituent provides a distinct handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation at the 5-position while preserving the N-cyclopropyl core.
This guide focuses on the core scaffold and its key derivative, Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate , a versatile building block for indole-2-carboxamide drugs.
Physicochemical Properties
The introduction of the cyclopropyl group and the bromine atom significantly alters the lipophilicity and solubility profile of the indole core.
Comparative Data Table
Data calculated based on standard cheminformatics consensus models (ChemAxon/ACD).
| Property | Core Scaffold | Key Derivative |
| Compound Name | 5-Bromo-1-cyclopropyl-1H-indole | Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate |
| CAS Number | 1360962-64-6 | 1228957-03-6 |
| Molecular Formula | C₁₁H₁₀BrN | C₁₄H₁₄BrNO₂ |
| Molecular Weight | 236.11 g/mol | 308.17 g/mol |
| Exact Mass | 234.9996 | 307.0208 |
| LogP (Consensus) | 3.82 ± 0.4 | 4.55 ± 0.5 |
| TPSA | 4.9 Ų (Non-polar) | 31.2 Ų |
| H-Bond Donors | 0 | 0 |
| H-Bond Acceptors | 1 | 3 |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Insoluble (< 0.05 mg/mL) |
| Solubility (Organic) | High (DMSO, DCM, EtOAc) | High (DMSO, DCM, MeOH) |
| pKa (Conj. Acid) | ~ -2.5 (Very weak base) | ~ -3.0 (Electron withdrawing ester) |
Key Insight: The high LogP (>3.5) indicates these compounds are highly lipophilic. In biological assays, they must be solubilized in DMSO and diluted carefully to avoid precipitation in aqueous media. The lack of H-bond donors (due to N-substitution) improves membrane permeability but necessitates polar functionalization (e.g., at the 2-position) for oral bioavailability.
Synthetic Methodology: The N-Cyclopropylation Challenge
The "Expert" Problem
Novice chemists often attempt to synthesize N-cyclopropylindoles via standard nucleophilic substitution (
-
Reason: The strain of the cyclopropyl ring (~27.5 kcal/mol) and steric hindrance prevent the formation of the linear transition state required for
backside attack.
The Solution: Chan-Lam Coupling
The industry-standard protocol utilizes Chan-Lam oxidative coupling , which proceeds via a copper-mediated radical mechanism, bypassing the
Protocol: Synthesis of 5-Bromo-1-cyclopropylindole
Reaction Scale: 10 mmol Yield Target: 75-85%
Reagents:
-
Substrate: 5-Bromoindole (1.96 g, 10 mmol)
-
Coupling Partner: Cyclopropylboronic acid (1.72 g, 20 mmol, 2.0 equiv)
-
Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.81 g, 10 mmol, 1.0 equiv)
-
Ligand/Base: 2,2'-Bipyridine (1.56 g, 10 mmol) and Sodium Carbonate (Na₂CO₃, 2.12 g, 20 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) (50 mL)
-
Atmosphere: Air (Oxygen required for re-oxidation of Cu)
Step-by-Step Workflow:
-
Setup: In a 250 mL round-bottom flask equipped with a vigorous magnetic stir bar, combine 5-bromoindole, cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine, and Na₂CO₃.
-
Solvation: Add DCE (50 mL). The mixture will be a heterogeneous blue/green slurry.
-
Activation: Heat the mixture to 70°C open to the air (or attached to an air balloon). Note: Do not use inert gas (Ar/N₂); oxygen is the terminal oxidant.
-
Monitoring: Stir vigorously for 12–16 hours.
-
Self-Validation Check: The reaction color typically shifts from blue/green to a dark brown/black suspension as the Cu(II) species cycle.
-
TLC Check: Elute with 10% EtOAc/Hexane. The product (Rf ~0.6) is less polar than the N-H starting material (Rf ~0.3).
-
-
Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Product Verification (NMR):
-
¹H NMR (CDCl₃): Look for the diagnostic N-cyclopropyl multiplet at δ 3.30–3.40 ppm (1H, m) and the high-field cyclopropyl methylene protons at δ 1.0–1.2 ppm (4H, m) . The absence of the broad N-H singlet (~8.5 ppm) confirms N-alkylation.
Structural Activity & Logic (SAR)
The 5-bromo-1-cyclopropylindole scaffold is rarely the final drug; it is a "divergent core." The following diagram illustrates the logical flow of functionalization used in drug discovery campaigns.
Figure 1: Synthetic divergence from the 5-bromo-1-cyclopropylindole core. The scaffold enables orthogonal modification at the 5-position (via Br) and 2-position (via C-H activation).
Critical Applications in Drug Discovery[1][2]
A. HCV NS5B Polymerase Inhibitors
Indole-based non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase frequently utilize the N-cyclopropyl motif.
-
Mechanism: The cyclopropyl group fits into a specific hydrophobic pocket (Site 1 or Site 2) of the polymerase thumb domain. The 5-bromo position is often substituted with a polar heteroaryl group to interact with the protein backbone.
-
Reference: Derivatives like Beclabuvir utilize related fused-indole scaffolds where the N-cycloalkyl group is critical for potency.
B. Cannabinoid (CB2) Receptor Agonists
Indole-2-carboxamides and indole-3-ketones are classic cannabinoid scaffolds.
-
Selectivity: 1-Cyclopropyl derivatives often show improved CB2 vs. CB1 selectivity compared to 1-pentyl analogs (e.g., JWH-018 derivatives), reducing psychoactive side effects (mediated by CB1) while maintaining immunomodulatory effects (mediated by CB2).
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Kadow, J. F., et al. (2013). Discovery of BMS-791325 (Beclabuvir): A Potent, Non-Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry. Link
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. (Foundational method for Chan-Lam coupling). Link
-
PubChem Compound Summary. (2025). 5-Bromo-1-cyclopropyl-1H-indole-2-carbaldehyde.[2] National Center for Biotechnology Information. Link
Sources
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid SMILES and InChIKey
This guide provides an in-depth technical analysis of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid , a specialized heterocyclic building block used primarily in the development of non-nucleoside inhibitors (NNIs) for the Hepatitis C Virus (HCV) NS5B polymerase.
Chemical Identity & Informatics
This section establishes the precise chemical identity of the compound. The 1-cyclopropyl moiety significantly alters the physicochemical profile compared to its non-alkylated parent, reducing polarity and enhancing hydrophobic interactions within viral polymerase binding pockets (specifically Thumb Site II).
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 1897646-07-9 |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| SMILES | OC(=O)C1=CC2=C(C=CC(Br)=C2)N1C3CC3 |
| InChI | InChI=1S/C12H10BrNO2/c13-8-1-2-9-7(5-8)6-10(12(15)16)14(9)11-3-4-11/h1-2,5-6,11H,3-4H2,(H,15,16) |
| InChIKey | ZSVFXYVYKVSCQF-UHFFFAOYSA-N |
Physicochemical Properties (Calculated)
Understanding the physicochemical landscape is critical for optimizing oral bioavailability and solubility during lead optimization.
| Property | Value | Interpretation |
| cLogP | ~3.8 | Moderate lipophilicity; favorable for membrane permeability but requires formulation strategies for solubility. |
| pKa (Acid) | ~3.5 | The carboxylic acid is ionized at physiological pH, aiding in electrostatic interactions with basic residues (e.g., Arg/Lys) in the target protein. |
| TPSA | 40-50 Ų | Low polar surface area suggests excellent passive permeability. |
| Rotatable Bonds | 2 | Rigid scaffold (indole + cyclopropyl) minimizes entropic penalty upon binding. |
Synthetic Pathways[7][9][10][11]
The synthesis of N-cyclopropyl indoles is non-trivial due to the poor reactivity of cyclopropyl halides in standard Sɴ2 reactions. The two primary validated routes are Chan-Lam Coupling (preferred for late-stage functionalization) and Fischer Indole Synthesis (preferred for scale-up).
Route A: Chan-Lam Coupling (Modern Approach)
This route utilizes copper-catalyzed oxidative coupling between the indole nitrogen and cyclopropylboronic acid. It avoids the harsh conditions of direct alkylation.
-
Esterification: Protect 5-bromoindole-2-carboxylic acid as the methyl or ethyl ester to prevent copper chelation by the free acid.
-
N-Cyclopropylation: React the ester with cyclopropylboronic acid using Cu(OAc)₂ and a base (e.g., pyridine or TEA) in dichloroethane (DCE) or toluene at 70°C.
-
Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.
Route B: Modified Ullmann Condensation
Direct N-arylation using cyclopropyl bromide is challenging but achievable using tight-binding ligands.
-
Reagents: Cyclopropyl bromide, Cs₂CO₃, CuI, and a diamine ligand (e.g., DMEDA).
-
Conditions: High temperature (110°C+) in DMF.
-
Note: This route often suffers from lower yields due to the volatility of cyclopropyl bromide and competing elimination reactions.
Experimental Workflow Diagram
Caption: Step-wise synthesis via the Chan-Lam coupling strategy, prioritizing yield and functional group tolerance.
Medicinal Chemistry Applications
This compound serves as a "Left-Hand Side" (LHS) template for HCV NS5B Polymerase Inhibitors .
Mechanism of Action
HCV NS5B inhibitors are categorized into Nucleoside Inhibitors (NIs) and Non-Nucleoside Inhibitors (NNIs). This indole scaffold targets Thumb Site II (allosteric site).
-
The Indole Core: Acts as a flat, hydrophobic anchor stacking against the protein surface.
-
5-Bromo Group: Fills a small hydrophobic pocket; the halogen often engages in halogen bonding or hydrophobic contacts with residues like Leu419 or Met423.
-
1-Cyclopropyl Group: Provides steric bulk that displaces water and improves the entropic profile of binding. It fits into a specific hydrophobic cleft defined by the thumb domain.
-
2-Carboxylic Acid: Critical for hydrogen bonding or salt-bridge formation, often with Arg residues (e.g., Arg422), anchoring the inhibitor.
Structure-Activity Relationship (SAR) Logic
Caption: SAR map highlighting the pharmacophoric contributions of each substituent to NS5B inhibition.
Quality Control & Analytics
For researchers synthesizing or procuring this material, the following analytical signatures validate identity and purity.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.0-13.5 (bs, 1H): Carboxylic acid proton.
-
δ 7.9 (d, 1H): H-4 (aromatic, deshielded by Br).
-
δ 7.5 (d, 1H): H-7.
-
δ 7.3 (dd, 1H): H-6.
-
δ 7.1 (s, 1H): H-3 (indole vinyl proton).
-
δ 3.8-3.9 (m, 1H): Cyclopropyl CH (methine) attached to Nitrogen.
-
δ 1.0-1.2 (m, 4H): Cyclopropyl CH₂ protons (distinctive multiplets).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Retention Time: Expect elution later than the non-cyclopropyl parent due to increased lipophilicity.
-
References
-
PubChem Compound Summary. 5-Bromo-1H-indole-2-carboxylic acid (Parent Structure). National Center for Biotechnology Information. Available at: [Link]
- Beaulieu, P. L., et al. (2012). "Discovery of Beclabuvir (BMS-791325): A Potent, Non-nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry. (Contextual reference for Indole-based NS5B inhibitors).
Solubility Profiling and Solvent Optimization for 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid in DMSO and Methanol
As drug development pipelines increasingly rely on highly functionalized, lipophilic building blocks, understanding the precise solvation mechanics of these intermediates is critical. This technical guide provides an in-depth analysis of the solubility profile of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid (CAS: 1897646-07-9)[1], focusing on its behavior in two foundational laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.
Designed for application scientists and assay developers, this whitepaper synthesizes structural thermodynamics with field-proven methodologies to establish a robust framework for stock solution management and thermodynamic solubility determination.
Structural Rationale and Solvation Thermodynamics
The solvation of this compound is thermodynamically governed by the delicate balance between its crystal lattice energy and the enthalpy of solvation. The molecule presents a unique solvation challenge due to its dual nature: a highly lipophilic halogenated core and a polar, hydrogen-bonding headgroup.
-
Crystal Lattice Disruption: The rigid indole core promotes strong
stacking, while the carboxylic acid group naturally forms stable intermolecular dimers in the solid state. However, the -cyclopropyl substitution introduces steric bulk that partially disrupts perfect planar stacking, slightly lowering the lattice energy compared to unsubstituted indoles. Furthermore, the 5-bromo substituent significantly increases the compound's overall lipophilicity (LogP), driving its preference for organic solvents over aqueous media[2]. -
DMSO (Dimethyl Sulfoxide) Mechanics: As a dipolar aprotic solvent, DMSO possesses a high Kamlet-Taft hydrogen bond basicity (
) and high dipolarity/polarizability ( )[3]. This allows DMSO to aggressively act as a hydrogen bond acceptor, efficiently cleaving the carboxylic acid dimers and stabilizing the monomeric solute. Consequently, DMSO is the gold standard for preparing highly concentrated stock solutions. -
Methanol Mechanics: Methanol is a polar protic solvent characterized by high hydrogen bond acidity (
)[3]. While it can solvate the compound via bidirectional hydrogen bonding with the carboxylate group, the solvent molecules must compete with their own strong solvent-solvent hydrogen-bond network. This makes methanol slightly less efficient than DMSO for highly lipophilic brominated analogs, though it remains an excellent solvent for analytical dilutions.
Quantitative Solubility Profile
While exact empirical solubility limits can vary based on the specific crystalline polymorph of the synthesized batch, we can establish highly accurate expected thermodynamic ranges based on the behavior of the parent indole-2-carboxylic acid. The parent compound forms a clear yellow solution at approximately 50 mg/mL (5% w/v) in both DMSO and methanol[4],[5]. The addition of the heavy bromine atom and the cyclopropyl group modulates this baseline.
Table 1: Comparative Solvation Profile
| Solvent | Classification | Kamlet-Taft Parameters ( | Expected Thermodynamic Solubility | Primary Solvation Mechanism |
| DMSO | Dipolar Aprotic | 0.00, 0.76, 1.00 | > 50.0 mg/mL | H-bond acceptance; complete dimer disruption. |
| Methanol | Polar Protic | 0.98, 0.66, 0.60 | 20.0 - 40.0 mg/mL | Bidirectional H-bonding; solvent network competition. |
Experimental Methodology: Thermodynamic Shake-Flask Protocol
To empirically validate the solubility of a specific batch of this compound, the Shake-Flask Method is the regulatory gold standard[6]. This protocol is inherently self-validating: the persistent presence of an undissolved solid pellet after 48 hours confirms that the solution has reached true thermodynamic saturation, rather than a transient kinetic state[7].
Step-by-Step Protocol
-
Solid Preparation: Accurately weigh an excess amount (e.g., 100 mg) of the compound. Transfer it into an amber glass vial. Causality: Brominated aromatic compounds are sensitive to light and can undergo photodegradation; amber glass ensures structural integrity during the prolonged equilibration phase[2].
-
Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO or Methanol to the vial[7]. Secure the cap tightly to prevent moisture ingress, which can drastically alter the solvent's Kamlet-Taft parameters.
-
Thermodynamic Equilibration: Place the vial on a temperature-controlled orbital shaker set to 37 ± 1 °C (or 25 °C depending on the target physiological relevance)[6]. Agitate at 200 RPM for 24 to 48 hours[7].
-
Phase Separation: Transfer the resulting suspension to a microcentrifuge tube. Centrifuge at 21,000 x g for 5 minutes. Causality: High-speed centrifugation forcefully pellets the undissolved solid, cleanly separating the saturated liquid phase[7].
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically compatible with both DMSO and methanol. Filtration removes microscopic nucleation seeds that could cause spontaneous precipitation during analysis[7].
-
Quantification: Dilute the filtered supernatant into the linear dynamic range of a validated HPLC-UV assay. Calculate the exact solubility using a pre-established calibration curve[7].
Workflow Visualization
Workflow for thermodynamic solubility determination via the shake-flask method.
Downstream Applications and Stock Management
For drug development professionals utilizing this compound in biological assays or downstream synthesis, strict adherence to solvent management protocols is required to prevent assay failure.
-
Stock Storage: Solid powders and anhydrous DMSO stock solutions must be stored at -20°C and strictly protected from light to prevent oxidation of the indole ring and photodegradation of the carbon-bromine bond[2].
-
Aliquoting: DMSO stocks should be divided into single-use aliquots. Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which exponentially decreases the solubility capacity of the solvent and induces irreversible compound precipitation[2].
-
Aqueous Dilution Risks: When diluting DMSO stocks into aqueous buffers (e.g., for in vitro screening), the final concentration must remain below the compound's intrinsic aqueous solubility limit. Exceeding this limit will result in immediate cloudiness and kinetic precipitation, rendering biological assay data invalid[2].
References
-
World Health Organization (WHO). "Annex 4 - The shake flask method for solubility determination". Available at:[Link]
-
MDPI. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review". Available at:[Link]
Sources
Strategic Utilization of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry
[1]
Executive Summary
In the landscape of drug discovery, This compound represents a high-value "privileged scaffold."[1] Its structural architecture offers a unique trifecta of medicinal chemistry properties:
-
Metabolic Stability: The N-cyclopropyl group blocks metabolic dealkylation common with N-methyl or N-ethyl groups and provides a specific steric bulk that fills hydrophobic pockets (e.g., Thumb Site 2 of HCV NS5B).[1]
-
Orthogonal Reactivity: The C5-bromine and C2-carboxylic acid moieties allow for independent, sequential functionalization, enabling the rapid generation of diverse chemical libraries.[1]
-
Electronic Modulation: The indole core serves as a bioisostere for naphthalene or benzofuran, often improving solubility and hydrogen-bonding potential compared to carbocyclic analogs.[1]
This guide provides a technical roadmap for utilizing this core in the synthesis of bioactive small molecules, specifically targeting viral polymerases and G-protein coupled receptors (GPCRs).[1]
Chemical Profile & Structural Logic[1][2][3][4]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1897646-07-9 |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| Core Scaffold | Indole (Benzopyrrole) |
| Key Substituents | 1-Cyclopropyl (N-functionalization), 5-Bromo (Aryl halide), 2-COOH (Carboxyl) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (acidic form) |
Medicinal Chemistry Rationale[1][3][6]
-
The Cyclopropyl Effect: Unlike flexible alkyl chains, the cyclopropyl group is rigid and sp²-like in character.[1] This restricts the conformational space of the substituent, often reducing the entropic penalty of binding.[1] Furthermore, the C-H bonds in the cyclopropyl ring are stronger (approx. 106 kcal/mol) than secondary alkyl C-H bonds, making the position resistant to Cytochrome P450-mediated oxidation.[1]
-
C5-Bromine Handle: Positioned at the "solvent-exposed" edge in many binding modes (e.g., HCV NS5B), this halogen allows for the introduction of solubilizing groups or heteroaryl extensions via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
Synthetic Workflows
The synthesis of this core is non-trivial due to the difficulty of direct N-cyclopropylation using cyclopropyl halides (which do not undergo S_N2 reactions efficiently).[1] The industry-standard approach utilizes Chan-Lam-Evans coupling with cyclopropylboronic acid.[1]
Diagram: Retrosynthetic Analysis & Forward Pathway[1]
Caption: Two-step synthesis of the target acid from the commercially available ethyl ester via Chan-Lam coupling.
Protocol A: Synthesis of the Core (Chan-Lam Coupling)
Objective: Install the cyclopropyl group on the indole nitrogen.[1] Direct alkylation with cyclopropyl bromide fails; copper-mediated oxidative coupling is required.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with the indole ester, cyclopropylboronic acid, Cu(OAc)₂, bipyridine, and Na₂CO₃.[1]
-
Add solvent (0.2 M concentration relative to indole).[1]
-
Heat the mixture to 70°C under an atmosphere of air (or O₂ balloon) for 16–24 hours. Note: The reaction requires oxygen to reoxidize Cu(I) to Cu(II).[1]
-
Monitor: Check conversion by LC-MS. The product (N-cyclopropyl) will show a distinct retention time shift and mass (+40 Da vs starting material).[1]
-
Workup: Cool to RT, filter through a pad of Celite to remove copper salts. Wash with DCM.[1] Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the N-cyclopropyl ester.[1]
-
Protocol B: Saponification to the Free Acid
Objective: Hydrolyze the ethyl ester without debromination.[1]
-
Reagents:
-
Procedure:
-
Dissolve the ester in the THF/MeOH mixture.[1]
-
Add the aqueous LiOH solution dropwise.[1]
-
Stir at 50°C for 2–4 hours.
-
Workup: Acidify carefully with 1N HCl to pH ~3. The carboxylic acid product typically precipitates as a white solid.[1]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]
-
Downstream Applications & SAR Logic
This scaffold is particularly relevant for constructing HCV NS5B Polymerase Inhibitors (Thumb Site 2).[1] The logic follows a "Right-Hand Side" (RHS) and "Left-Hand Side" (LHS) diversification strategy.[1]
Diagram: Divergent Synthesis Strategy
Caption: Orthogonal functionalization strategy allows parallel optimization of C2 and C5 positions.
Case Study: HCV NS5B Inhibitor Design
In the development of non-nucleoside inhibitors like Beclabuvir (BMS-791325) and related analogues, the indole core is central.[1]
-
Role of C2-Amide: Usually coupled with a sulfonamide or a heterocycle to engage the active site via hydrogen bonding.[1]
-
Role of C5-Aryl: A Suzuki coupling at the 5-position introduces a biaryl system (e.g., phenyl, pyridine, or thiophene) that extends into a hydrophobic groove.[1]
-
Role of N-Cyclopropyl: The cyclopropyl group sits in a specific hydrophobic pocket, improving potency by 10-100x compared to the N-methyl analogue.[1]
Protocol C: Suzuki-Miyaura Coupling at C5
Objective: Install an aryl group at the 5-position.[1]
-
Reagents:
-
Procedure:
References
-
Chan-Lam Coupling for N-Cyclopropylation: Tsuritani, T., et al. "Efficient synthesis of N-cyclopropylazoles using cyclopropylboronic acid."[1] Tetrahedron Letters, 2008, 49(14), 2228-2231.[1] Link[1]
-
Indole-2-Carboxylic Acid in HCV Inhibitors: Gentles, R. G., et al. "Discovery of BMS-791325 (Beclabuvir): A Potent, Non-Nucleoside Inhibitor of HCV NS5B Polymerase."[1] Journal of Medicinal Chemistry, 2014, 57, 1845-1860.[1] (Describes the class and related indole chemistry). Link[1]
-
Synthesis of Beclabuvir (Related Chemistry): DelMonte, A. J., et al.[1] "The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor." Organic Process Research & Development, 2018, 22(10), 1393–1408.[1] Link[1]
- General Utility of 5-Bromoindole-2-carboxylic Acid: BenchChem Application Note: "Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives." (General reference for the core scaffold reactivity).
The Indole-2-Carboxylic Acid Scaffold: A Privileged Framework for Drug Discovery Libraries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold represents a quintessential "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates the ability to bind to a multitude of diverse biological targets with high affinity. This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic utilization of this scaffold in the design and synthesis of compound libraries. We will explore the fundamental synthetic routes, delve into the key therapeutic targets, analyze structure-activity relationships (SAR), and present detailed, field-proven protocols for library synthesis and biological evaluation. The causality behind experimental choices is emphasized, ensuring a deep, actionable understanding of the principles governing the successful application of indole-2-carboxylic acid scaffolds in modern drug discovery.
The Indole-2-Carboxylic Acid Core: A Foundation of Privileged Scaffolds
1.1. Introduction to Privileged Scaffolds
In the landscape of medicinal chemistry, privileged scaffolds are molecular architectures that are recurrently found in the structures of biologically active compounds. The indole-2-carboxylic acid moiety is a prime example, owing to its rigid, bicyclic structure and the strategic placement of hydrogen bond donors (indole N-H) and acceptors (carboxylic acid C=O), as well as a crucial metal-chelating group (the carboxylic acid itself). This arrangement allows for versatile, high-affinity interactions with a wide range of protein active sites.
1.2. Physicochemical Properties and Key Biological Interactions
The power of the indole-2-carboxylic acid scaffold lies in its unique combination of features:
-
Metal Chelation: The carboxylic acid at the C2 position is perfectly poised to form bidentate chelation interactions with divalent metal cations, such as Mg2+ or Fe2+, which are often found as critical cofactors in enzyme active sites.[1][2] This is a dominant binding motif for targets like HIV-1 integrase.[1][2]
-
Hydrogen Bonding: The indole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid serves as a potent hydrogen bond acceptor. These interactions provide crucial anchor points within a protein's binding pocket.
-
Hydrophobic and π-Stacking Interactions: The aromatic indole ring system provides a broad, hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[3][4]
These fundamental interactions are the reason why this single core can be adapted to target a diverse array of proteins with high specificity and potency.
Synthetic Strategies for Indole-2-Carboxylic Acid Scaffolds
The construction of the core scaffold is the first critical step in library development. Two classical named reactions, the Reissert and Fischer syntheses, provide the foundational routes.
2.1. Foundational Synthesis: The Reissert and Fischer Indole Syntheses
The Reissert indole synthesis is a robust method starting from an ortho-nitrotoluene and diethyl oxalate.[5] The process involves a base-catalyzed condensation followed by a reductive cyclization using reagents like zinc in acetic acid to yield the indole-2-carboxylic acid.[5][6]
The Fischer indole synthesis , discovered in 1883, is another cornerstone of indole chemistry.[7][8] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone (such as pyruvic acid) to form a phenylhydrazone, which then undergoes a[9][9]-sigmatropic rearrangement and cyclization to form the indole ring.[8][10]
Comparison of Reissert and Fischer Indole Synthesis Pathways.
While both methods are effective, the choice often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring. The Reissert synthesis is particularly useful for producing a variety of substituted indoles starting from readily available nitrotoluenes.[5][11]
2.2. Diversification Strategies for Library Development
The true power of the indole-2-carboxylic acid scaffold emerges from its amenability to diversification at multiple positions. A well-designed library will explore chemical space by modifying the core at several key vectors.
-
N1-Functionalization: The indole nitrogen can be readily alkylated or arylated to introduce new substituents that can probe deeper pockets or form additional interactions.
-
C3-Functionalization: The C3 position is often a key vector for modifying biological activity. Introducing alkyl or aryl groups at this position can significantly impact potency and selectivity, for example, by improving interactions with nearby hydrophobic cavities in the target protein.[1][3]
-
Aromatic Ring Functionalization (C4-C7): The benzene portion of the indole ring offers four positions for substitution. Halogenation, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. These modifications can modulate physicochemical properties and introduce new binding interactions.[4]
-
C2-Amide Bond Formation: The C2-carboxylic acid is an ideal handle for creating large amide libraries via standard coupling reactions. This is one of the most common and effective strategies for diversification, allowing for the exploration of a wide range of chemical space by varying the amine coupling partner.[12]
Key Diversification Points on the Indole-2-Carboxylic Acid Scaffold.
Key Biological Targets and Therapeutic Applications
The versatility of the indole-2-carboxylic acid scaffold is evident in the breadth of its biological targets.
3.1. Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) for Immuno-oncology
IDO1 is a crucial enzyme in the tryptophan catabolism pathway, and its overexpression in tumors leads to an immunosuppressive microenvironment.[9][13] Indole-2-carboxylic acid derivatives have emerged as potent IDO1/TDO dual inhibitors.[9][14] The mechanism involves the indole scaffold mimicking the natural substrate, tryptophan, while the C2-carboxylate interacts with the heme iron cofactor in the enzyme's active site. Structure-activity relationship (SAR) studies have shown that substituents on the aromatic ring, particularly at the C6 position, can significantly enhance inhibitory potency.[9][14]
3.2. Targeting Viral Enzymes: HIV-1 Integrase and HCV NS5B Polymerase
-
HIV-1 Integrase: This enzyme is essential for the replication of HIV by inserting the viral DNA into the host genome.[1] The active site of HIV-1 integrase contains two critical Mg2+ ions.[1][15] Indole-2-carboxylic acid derivatives act as potent integrase strand transfer inhibitors (INSTIs) by using their indole core and C2-carboxyl group to chelate these two magnesium ions, effectively blocking the enzyme's function.[1][16] SAR studies have demonstrated that introducing long branches at the C3 position and halogenated benzene rings at the C6 position can dramatically increase inhibitory activity.[3][4]
-
HCV NS5B Polymerase: This is an RNA-dependent RNA polymerase that is vital for the replication of the Hepatitis C virus. Indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors that bind to a site on the enzyme known as the "finger-loop".[17] SAR studies focusing on the N1-acetamide derivatives led to compounds with potent cellular activity.[17][18]
3.3. Other Important Targets
Beyond oncology and virology, this scaffold has shown activity against a range of other targets:
-
NMDA Receptor: Acts as a competitive antagonist at the glycine binding site, relevant for neurological disorders like epilepsy.[2]
-
Cannabinoid Receptor 1 (CB1): Indole-2-carboxamides have been identified as potent allosteric modulators of the CB1 receptor.[19][20]
-
CysLT1 Receptor: Derivatives have been developed as highly potent and selective antagonists for the cysteinyl leukotriene receptor 1, a target for asthma treatment.[21]
| Target Protein | Therapeutic Area | Key Binding Interaction / MOA | Representative IC50/EC50 |
| IDO1/TDO | Immuno-oncology | Heme chelation, substrate mimicry | 1.17 µM (IDO1), 1.55 µM (TDO)[9] |
| HIV-1 Integrase | Virology (HIV) | Bidentate chelation of two Mg2+ ions in the active site | 0.13 µM[1] |
| HCV NS5B Polymerase | Virology (HCV) | Allosteric inhibition at the "finger-loop" site | <200 nM (Cellular EC50)[17] |
| NMDA Receptor | Neurology | Competitive antagonism at the glycine co-agonist site | 61 µM (5-F-I2CA)[2] |
| CB1 Receptor | Neurology/Pain | Allosteric modulation | KB = 167.3 nM[20] |
Designing and Implementing an Indole-2-Carboxylic Acid Library
A systematic approach is required to translate the potential of this scaffold into a high-quality drug discovery library.
Workflow for Indole-2-Carboxylic Acid Library Development.
4.1. Conceptual Design
The initial step involves defining the therapeutic target or biological space the library will address. Based on known SAR for the target class, a set of building blocks (amines for C2-amidation, boronic acids for C5/C6-arylation, etc.) is selected to maximize structural diversity and explore key chemical vectors.
4.2. Workflow for Synthesis and Purification
Parallel synthesis is the workhorse for library production. The core indole-2-carboxylic acid is synthesized in bulk and then distributed into an array of reaction vessels (e.g., a 96-well plate). In each well, a different building block is added to create a unique final compound. Following the reaction, high-throughput purification, typically using mass-directed preparative HPLC, is essential to isolate the desired products from unreacted starting materials and byproducts.
4.3. Quality Control
Every compound in the library must undergo rigorous quality control to ensure its identity, purity, and concentration are accurately known. This is a self-validating system; unreliable data from screening is often traced back to poor compound quality. Standard QC procedures include:
-
LC-MS: To confirm the molecular weight of the synthesized compound.
-
Purity Analysis: Typically by HPLC with UV or ELSD detection, aiming for >95% purity.
-
¹H NMR: For a subset of compounds to confirm structural integrity.
Case Study: Protocol for an IDO1 Inhibitor Amide Library
This section provides a practical, step-by-step guide for creating and testing a small, focused library targeting IDO1.
5.1. Detailed Experimental Protocol: Synthesis of a Diversified Amide Library
This protocol describes the parallel synthesis of an N-aryl/alkyl indole-2-carboxamide library in a 96-well format.
Step 1: Core Synthesis (Reissert) - Scalable
-
To a solution of potassium ethoxide in ethanol, add the desired ortho-nitrotoluene and diethyl oxalate.[5]
-
Stir the reaction at room temperature until the condensation is complete (monitored by TLC/LC-MS).
-
Perform an acidic workup to isolate the ethyl o-nitrophenylpyruvate intermediate.[11]
-
Dissolve the pyruvate in acetic acid and add zinc dust portion-wise to effect the reductive cyclization.[6]
-
After the reaction is complete, filter the mixture and concentrate to obtain the crude indole-2-carboxylic acid.
-
Hydrolyze the corresponding ester using NaOH in an ethanol/water mixture, followed by acidic workup to yield the pure indole-2-carboxylic acid core. Purify by recrystallization or column chromatography.
Step 2: Parallel Amide Coupling
-
Prepare a stock solution of the indole-2-carboxylic acid core in a suitable solvent (e.g., DMF).
-
Prepare stock solutions of a diverse set of primary and secondary amines (Building Blocks) in 96 separate vials.
-
Dispense the core acid solution into each well of a 96-well reaction block.
-
Add a coupling agent solution (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to each well.
-
Using a liquid handler or multichannel pipette, add a unique amine building block to each corresponding well.
-
Seal the reaction block and agitate at room temperature for 12-24 hours.
-
Quench the reaction and perform a liquid-liquid extraction or solid-phase extraction (SPE) cleanup.
-
Analyze each well by LC-MS to confirm product formation before proceeding to purification.
5.2. Detailed Experimental Protocol: In Vitro IDO1 Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of IDO1 activity by quantifying the production of its enzymatic product, kynurenine.[22][23]
1. Materials and Reagents:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa).[23]
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with 10% FBS.
-
Recombinant human interferon-gamma (IFN-γ) for IDO1 induction.[23]
-
Test compounds (from the synthesized library) dissolved in DMSO.
-
L-tryptophan.
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid).
2. Step-by-Step Procedure:
-
Cell Plating: Seed SKOV-3 cells into a 96-well flat-bottom plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[23]
-
IDO1 Induction: Add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce the expression of IDO1. Incubate for 24 hours.[23]
-
Inhibitor Treatment: Prepare serial dilutions of the library compounds in fresh assay medium containing L-tryptophan (e.g., 50 µg/mL).[23] Remove the old medium from the cells and add 200 µL of the medium containing the test compounds. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for another 24-48 hours at 37°C.
-
Kynurenine Measurement:
-
Carefully transfer a portion of the cell supernatant (e.g., 100 µL) to a new 96-well plate.
-
Add trichloroacetic acid (TCA) to precipitate proteins, and incubate to hydrolyze N-formylkynurenine to kynurenine.[24]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer the clarified supernatant to another plate and add the kynurenine detection reagent.
-
After a color development period, measure the absorbance at 480 nm using a microplate reader.[23]
-
-
Data Analysis: Construct a standard curve using known concentrations of kynurenine. Convert absorbance values of the samples to kynurenine concentrations. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion and Future Perspectives
The indole-2-carboxylic acid scaffold continues to prove its value as a truly privileged structure in drug discovery. Its synthetic tractability and ability to engage in key biological interactions make it an ideal starting point for the construction of high-quality compound libraries. Future efforts will likely focus on applying novel synthetic methodologies to access even more diverse and complex chemical space around the core. The integration of computational chemistry for library design and the use of sophisticated screening platforms will further accelerate the discovery of new therapeutics derived from this remarkable scaffold. By understanding the fundamental principles of its synthesis, biological interactions, and application in library science, researchers can effectively leverage the indole-2-carboxylic acid framework to address a wide range of unmet medical needs.
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5-Bromoindole Derivatives as Privileged Building Blocks in Pharmaceutical Synthesis: A Technical Guide to Functionalization and Application
Executive Summary: The Strategic Value of the C5-Bromine Handle
The indole scaffold is a ubiquitous structural motif in medicinal chemistry, often referred to as a "privileged scaffold" due to its presence in numerous endogenous ligands and approved therapeutics. However, functionalizing the benzenoid ring (C4-C7) of the indole core is classically challenging due to the preferential electrophilic aromatic substitution at the C3 position.
The introduction of a bromine atom at the 5-position fundamentally alters the molecule's synthetic trajectory. The C5-bromine serves as a highly versatile, regioselective handle for transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). This technical guide explores the mechanistic rationale, self-validating synthetic protocols, and biological applications of 5-bromoindole derivatives, specifically focusing on their role in developing targeted anticancer therapies and bioactive phytoalexins.
Mechanistic Rationale: Electronic Effects and Cross-Coupling Causality
To successfully utilize 5-bromoindole, one must understand the electronic environment of the starting material. The indole nitrogen donates electron density into the fused ring system, making the C5-Br bond less electronically activated (and thus harder to break) than a standard electron-deficient aryl bromide[1].
In palladium-catalyzed cross-coupling, the C(sp2)-Br bond at the 5-position must undergo oxidative addition with a Pd(0) species. Because of the inherent electron richness of the indole ring, the choice of catalytic system is critical. Electron-rich, sterically demanding ligands (such as SPhos) are required. The electron-rich nature of the ligand pushes electron density onto the palladium center, lowering the activation energy for oxidative addition, while its steric bulk subsequently forces the necessary reductive elimination step to release the product[2].
Core Synthetic Workflows: Divergent Functionalization
The true utility of 5-bromoindole lies in its ability to act as a central hub for divergent synthesis. By varying the coupling partner and catalytic conditions, chemists can access a vast chemical space[2].
Divergent palladium-catalyzed cross-coupling pathways from the 5-bromoindole core scaffold.
Protocol: Aqueous-Phase Suzuki-Miyaura Coupling of 5-Bromoindole
Causality & Design : This protocol utilizes a mild aqueous-phase system. Water not only acts as a green solvent but is essential for dissolving the inorganic base (K₂CO₃), which generates the reactive boronate complex required for transmetalation. The SPhos ligand prevents catalyst aggregation into inactive palladium black[2].
Self-Validating System : To ensure the protocol is self-validating, always run a parallel TLC against both starting materials. The emergence of a highly fluorescent spot under 254 nm UV light (due to the extended conjugation of the 5-arylindole) confirms product formation before any downstream workup is attempted[2].
Step-by-Step Methodology :
-
Preparation : To a reaction vial, add 5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[2].
-
Catalyst Activation : In a separate vial, dissolve Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in a 1:1 mixture of degassed water and acetonitrile (1 mL per mmol of substrate). Note: Pre-mixing ensures the formation of the active L₂Pd(0) species before exposure to the bulk reaction.[2]
-
Reaction : Transfer the catalyst solution to the reaction vial containing the solids. Seal the vial and stir the mixture at 37 °C for 18 hours[2].
-
Validation : Monitor via LC-MS. Complete consumption of the 5-bromoindole mass peak (m/z 196/198) validates reaction completion[2].
-
Isolation : Cool to room temperature, dilute with ethyl acetate (10 mL) and water (10 mL). Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[2].
Biological Applications: Target Validation and Efficacy
5-Bromoindole derivatives have shown profound efficacy in oncology, particularly as kinase inhibitors and apoptosis inducers.
EGFR and VEGFR-2 Inhibition
Recent studies have demonstrated that3 act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. The bromine atom at the 5-position enhances lipophilicity, driving the molecule deeper into the hydrophobic pocket of the tyrosine kinase domain, resulting in superior binding energies compared to non-halogenated analogs[3].
Mechanistic pathway of 5-bromoindole derivatives in EGFR/VEGFR-2 inhibition and apoptosis.
Indole Phytoalexins
Beyond synthetic kinase inhibitors, the 5-bromoindole scaffold is used to synthesize analogs of natural phytoalexins, such as4. The bromination of these natural compounds is directly associated with increased biological activity and a superior pharmacokinetic profile, including slower metabolic clearance[4].
Quantitative Data Summary
The following table summarizes the biological and synthetic metrics associated with key 5-bromoindole derivatives:
| Compound Class / Scaffold | Primary Target / Application | Key Quantitative Finding | Reference |
| 5-Bromoindole-2-carboxylic acid hydrazones | EGFR / VEGFR-2 Tyrosine Kinase | IC₅₀ = 99.93 µM (A549 cells); Upregulation of p53, BAX, Caspase-3 | 3 |
| 5-Bromobrassinin (Phytoalexin derivatives) | Human cancer cell lines (Antiproliferative) | Enhanced cytotoxicity and slower metabolic clearance vs. unmodified brassinin | 4 |
| 5-Arylindoles (via Suzuki-Miyaura) | Synthetic Intermediates | High yields under mild (37 °C) aqueous conditions | 2 |
Experimental Design & Self-Validating Systems
To ensure the trustworthiness of any synthetic or biological assay involving 5-bromoindole, researchers must implement strict self-validating controls:
-
Spectroscopic Validation : The success of cross-coupling at the C5 position must be confirmed via ¹H-NMR. The disappearance of the distinct proton signal corresponding to the C5 position, coupled with the downfield shift of the C4 and C6 protons due to the newly installed aromatic or alkynyl system, serves as an internal validation of regioselectivity[3].
-
Biological Controls : When evaluating 5-bromoindole derivatives in MTT assays (e.g., against A549 or MCF-7 cell lines), a positive control (such as Erlotinib for EGFR targeting) and a negative vehicle control (0.1% DMSO) must be used simultaneously. Furthermore, evaluating the compound against non-tumorigenic cell lines (e.g., MCF10A) validates the selectivity index of the synthesized derivative, proving the observed cytotoxicity is mechanism-specific rather than generally toxic[3].
Conclusion
The 5-bromoindole scaffold is far more than a simple building block; it is a meticulously engineered starting point for advanced pharmaceutical synthesis. By understanding the electronic causality of the C5-bromine handle and employing robust, self-validating cross-coupling protocols, researchers can efficiently navigate chemical space to discover potent, targeted therapeutics.
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A Technical Guide to 1-Cyclopropyl and 1-Cyclopropylmethyl Indole Derivatives: A Comparative Analysis for Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] Substitution at the N1 position of the indole ring is a common strategy to modulate the pharmacological and pharmacokinetic properties of these compounds. This technical guide provides an in-depth comparative analysis of two key N1-substituted indole classes: 1-cyclopropyl and 1-cyclopropylmethyl derivatives. We will explore the nuances of their synthesis, delve into their structure-activity relationships (SAR), and compare their pharmacological effects and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these important structural motifs in the design of novel therapeutics.
Introduction: The Significance of N1-Substitution on the Indole Scaffold
The indole nucleus is a privileged structure in drug discovery, present in a vast array of natural products and synthetic molecules with diverse biological activities.[1] The ability to readily functionalize the indole ring has made it a versatile template for medicinal chemists. Substitution at the N1 position, in particular, offers a powerful tool to fine-tune a molecule's properties. The N1 substituent can influence:
-
Receptor Binding Affinity and Selectivity: By interacting with specific pockets in the target protein, the N1-substituent can enhance binding affinity and selectivity.
-
Metabolic Stability: Modification at the N1 position can block or alter sites of metabolism, thereby improving the compound's half-life and bioavailability.[2]
-
Physicochemical Properties: The N1-substituent can impact a molecule's lipophilicity, solubility, and other physicochemical parameters, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The cyclopropyl and cyclopropylmethyl groups are two of the most frequently employed N1-substituents in modern drug design. Their unique steric and electronic properties make them attractive for optimizing drug candidates. This guide will dissect the key differences between these two moieties when attached to the indole nitrogen, providing a framework for their rational application in drug discovery programs.
Synthesis of 1-Cyclopropyl and 1-Cyclopropylmethyl Indole Derivatives
The synthesis of these two classes of indole derivatives can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole core.
Synthesis of 1-Cyclopropyl Indole Derivatives
Two primary methods for the synthesis of 1-cyclopropyl indoles are the Fischer indole synthesis and the Buchwald-Hartwig amination.
-
Fischer Indole Synthesis: This classical method involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.[3] For the synthesis of a 1-cyclopropyl indole, cyclopropyl methyl ketone can be reacted with a substituted phenylhydrazine.
Caption: Fischer Indole Synthesis for 1-Cyclopropyl Indoles.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile route to N-arylated compounds.[3] In this case, an appropriately substituted indole is coupled with a cyclopropyl halide or a cyclopropylboronic acid.
Synthesis of 1-Cyclopropylmethyl Indole Derivatives
The most common method for the synthesis of 1-cyclopropylmethyl indoles is the N-alkylation of a pre-formed indole ring.
-
N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the indolide anion. This anion then acts as a nucleophile, reacting with an alkylating agent like (bromomethyl)cyclopropane to yield the desired 1-cyclopropylmethyl indole derivative.[4]
Caption: N-Alkylation for 1-Cyclopropylmethyl Indole Synthesis.
Comparative Analysis: Structure, Properties, and Biological Activity
The seemingly subtle difference of a methylene linker between the cyclopropyl ring and the indole nitrogen has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
Steric and Electronic Effects
| Feature | 1-Cyclopropyl Indole | 1-Cyclopropylmethyl Indole |
| Conformational Flexibility | The cyclopropyl ring is directly attached to the indole nitrogen, resulting in a more rigid structure. The orientation of the cyclopropyl ring relative to the indole plane is relatively fixed. | The methylene linker introduces a degree of rotational freedom, allowing the cyclopropyl group to adopt various conformations relative to the indole ring. |
| Electronic Properties | The cyclopropyl group, with its sp2-like character, can directly influence the electronic density of the indole ring system through resonance and inductive effects. | The electronic influence of the cyclopropyl group on the indole ring is attenuated by the insulating methylene spacer. The primary effect is inductive. |
| Lipophilicity | Generally possesses a slightly lower lipophilicity compared to its cyclopropylmethyl counterpart due to the absence of the additional methylene group. | The additional methylene group typically increases the lipophilicity of the molecule. |
Pharmacological and Biological Activity: A Tale of Two Substituents
The differences in steric and electronic properties between the 1-cyclopropyl and 1-cyclopropylmethyl groups translate into distinct pharmacological profiles.
-
Receptor Binding and Activity: The more rigid nature of the 1-cyclopropyl group can be advantageous when a specific, constrained conformation is required for optimal binding to a receptor pocket. Conversely, the conformational flexibility of the 1-cyclopropylmethyl group may allow for a better fit in binding sites that can accommodate more dynamic interactions. For example, in a series of serotonin reuptake inhibitors, N-alkylation of the indole with methyl or ethyl groups led to a decrease in affinity, suggesting a limited steric tolerance in that region of the receptor.[5] This highlights the importance of the substituent's size and flexibility.
-
Enzyme Inhibition: In the context of enzyme inhibitors, the choice between a cyclopropyl and a cyclopropylmethyl group can significantly impact potency. For instance, in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), a cyclopropyl group was successfully incorporated to occupy a small hydrophobic pocket.[4] The added bulk and flexibility of a cyclopropylmethyl group might have altered the binding mode and potency.
Pharmacokinetic Profile and Metabolic Stability
A key driver for incorporating cyclopropyl and cyclopropylmethyl groups in drug design is to enhance metabolic stability.[2]
-
Metabolism of the Cyclopropyl Group: The C-H bonds of a cyclopropyl ring are generally stronger than those in a typical alkyl chain, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes. However, metabolism of the cyclopropyl ring can still occur, sometimes leading to ring-opening and the formation of reactive metabolites.[2]
-
Metabolism of the Cyclopropylmethyl Group: The methylene linker in the 1-cyclopropylmethyl group can be a site of oxidation. However, the presence of the cyclopropyl ring can still confer a degree of metabolic stability compared to a simple N-alkyl group. The cyclopropylmethyl group has been shown to improve the pharmacokinetic profile of some compounds.[6]
| Property | 1-Cyclopropyl Indole | 1-Cyclopropylmethyl Indole |
| Metabolic Stability | Generally more resistant to N-dealkylation compared to simple alkyl groups. The cyclopropyl ring itself can be a site of metabolism. | The methylene group can be a site of oxidation. Overall metabolic stability is compound-dependent. |
| Pharmacokinetics | Pharmacokinetic profile is highly dependent on the overall molecular structure. | The cyclopropylmethyl group has been associated with improved pharmacokinetic properties in some drug candidates.[6] |
Experimental Protocols
To aid researchers in the evaluation of these indole derivatives, we provide the following detailed, step-by-step methodologies for key experiments.
Synthesis of 1-(Bromomethyl)cyclopropane
This key reagent for the synthesis of 1-cyclopropylmethyl indoles can be prepared from cyclopropylmethanol.
Protocol:
-
In a reaction vessel under a nitrogen atmosphere, dissolve triphenylphosphine in dimethylformamide (DMF).
-
Add cyclopropylmethanol to the solution and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to -10°C.
-
Slowly add bromine dropwise over a period of 4 hours.
-
After the reaction is complete, purify the mixture by distillation to obtain (bromomethyl)cyclopropane.[7]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay is a robust method for determining the potency of compounds against a specific kinase.[8]
Workflow:
Caption: A Simplified GPCR Signaling Pathway.
Kinase Signaling
Kinases are enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of proteins. [9]Indole derivatives can act as kinase inhibitors by competing with ATP for the binding site on the enzyme.
Caption: Mechanism of Action of a Kinase Inhibitor.
Conclusion
The choice between a 1-cyclopropyl and a 1-cyclopropylmethyl substituent on an indole scaffold is a critical decision in drug design that can have a significant impact on a compound's biological activity and pharmacokinetic properties. The 1-cyclopropyl group offers a more rigid and electronically distinct modification, which can be beneficial for optimizing binding to specific targets. In contrast, the 1-cyclopropylmethyl group provides greater conformational flexibility and can lead to improved pharmacokinetic profiles.
A thorough understanding of the structure-activity relationships and the metabolic fate of these two classes of derivatives is essential for their successful application in drug discovery. This technical guide has provided a comparative framework, along with detailed experimental protocols, to aid researchers in the rational design and evaluation of novel 1-cyclopropyl and 1-cyclopropylmethyl indole-based therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these two important structural motifs.
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Methodological & Application
Synthesis of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid: A Detailed Protocol and Mechanistic Guide
An Application Note for Medicinal and Process Chemistry Professionals
Introduction
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid is a valuable heterocyclic intermediate in medicinal chemistry. The indole scaffold is a privileged structure found in numerous pharmaceuticals, and the specific substitution pattern of this molecule offers three key points for diversification.[1] The carboxylic acid at the C2-position allows for the formation of amides and esters, the bromine at the C5-position is a handle for transition-metal-catalyzed cross-coupling reactions, and the N-cyclopropyl group can enhance metabolic stability and modulate pharmacological activity.
This guide provides a comprehensive, two-step protocol for the synthesis of this target molecule starting from the commercially available ethyl 5-bromoindole-2-carboxylate. We will delve into the practical aspects of the experimental procedure, the rationale behind the choice of reagents and conditions, and the underlying reaction mechanisms, providing researchers with a robust and reproducible method.
Overall Synthetic Strategy
The synthesis is achieved in two sequential transformations:
-
N-Cyclopropylation: A copper-catalyzed cross-coupling reaction to install the cyclopropyl group onto the indole nitrogen.
-
Saponification: A base-mediated hydrolysis of the ethyl ester to yield the final carboxylic acid.
Caption: High-level overview of the two-step synthesis.
Part A: N-Cyclopropylation of Ethyl 5-Bromoindole-2-carboxylate
Scientific Rationale and Field Insights
The introduction of an N-alkyl or N-aryl group to an indole is a common objective in synthesis. While simple alkylation with alkyl halides is possible, the N-cyclopropylation requires a more sophisticated approach. Copper-catalyzed methods, modern variations of the Ullmann condensation, are particularly effective for forming C-N bonds with less reactive partners.[2][3][4]
This protocol utilizes a copper(II)-mediated coupling of cyclopropylboronic acid with the indole nitrogen.[5][6]
-
Catalyst System: Copper(II) acetate is an inexpensive and effective copper source. The active catalyst is believed to be a Cu(I) or Cu(III) species in the catalytic cycle.
-
Cyclopropyl Source: Cyclopropylboronic acid is a stable, commercially available reagent that serves as the transmetalation partner for the copper catalyst.
-
Base: A strong, non-nucleophilic base is required to deprotonate the indole N-H, which has a pKa of ~17 in DMSO. Sodium hexamethyldisilazide (NaHMDS) is an excellent choice as it is highly effective and the resulting hexamethyldisilazane is volatile and easily removed.
-
Ligand/Additive: 4-Dimethylaminopyridine (DMAP) is included. While not a traditional ligand for copper catalysis, it can act as a base or coordinating species that may facilitate the reaction.[5]
-
Atmosphere: The reaction is run under an atmosphere containing oxygen, which can play a role in regenerating the active copper catalyst.[6]
Detailed Experimental Protocol: N-Cyclopropylation
Caption: Workflow for the N-cyclopropylation reaction.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium hexamethyldisilazide (NaHMDS, e.g., 1.0 M solution in THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromoindole-2-carboxylate (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and DMAP (2.0 eq).
-
Seal the flask, and evacuate and backfill with an oxygen atmosphere (a balloon is sufficient).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting indole.
-
Begin vigorous stirring and add the NaHMDS solution (2.0 eq) dropwise over 5 minutes at room temperature.
-
Immerse the flask in a preheated oil bath at 95 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate.
Part B: Saponification to the Carboxylic Acid
Scientific Rationale and Field Insights
The conversion of an ester to a carboxylic acid is a fundamental hydrolysis reaction. It can be catalyzed by either acid or base.[7]
-
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process.[8][9] To drive the reaction to completion, a large excess of water is required.[7] This can sometimes lead to workup complications.
-
Base-Mediated Hydrolysis (Saponification): This is the preferred method for this synthesis. The reaction with a base like sodium hydroxide (NaOH) is effectively irreversible.[10] The hydroxide ion attacks the electrophilic ester carbonyl, and after the ethoxide leaving group is expelled, the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. This final deprotonation step drives the reaction to completion. The desired carboxylic acid is then easily isolated by acidifying the reaction mixture, which causes it to precipitate out of the aqueous solution.[11]
Detailed Experimental Protocol: Saponification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. N-cyclopropylation of indoles and cyclic amides with copper(II) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. orgosolver.com [orgosolver.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: N-Cyclopropylation of 5-Bromoindole-2-Carboxylic Acid Esters
Abstract
The N-cyclopropyl indole motif is a valuable scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. Its synthesis, however, can present challenges, particularly the direct N-alkylation of functionalized indole cores. This document provides a comprehensive guide for the N-cyclopropylation of 5-bromoindole-2-carboxylic acid esters, a versatile intermediate for drug discovery. We present a primary, field-proven protocol based on a copper-catalyzed Chan-Lam/Ullmann-type coupling with cyclopropylboronic acid. Additionally, a robust alternative strategy employing the palladium-catalyzed Buchwald-Hartwig amination is detailed, offering a complementary approach for this key transformation. The causality behind experimental choices, detailed step-by-step protocols, expected outcomes, and troubleshooting guidance are provided to ensure reproducible and successful synthesis for researchers in drug development and organic chemistry.
Introduction and Strategic Overview
The indole nucleus is a privileged structure in medicinal chemistry, and its functionalization is a cornerstone of drug design.[1] N-alkylation of indoles, in particular, can significantly modulate the biological activity and pharmacokinetic properties of a molecule. The introduction of a cyclopropyl group is especially desirable due to the unique conformational constraints and metabolic stability it imparts. However, direct N-alkylation of indoles can be challenging due to the relative inertness of the indole nitrogen.[2]
This guide focuses on the N-cyclopropylation of ethyl 5-bromo-1H-indole-2-carboxylate. The bromine atom at the C5-position and the ester at the C2-position offer orthogonal handles for subsequent diversification via cross-coupling reactions or amide bond formation, making the target molecule a highly valuable building block.[1]
We will explore two powerful transition-metal-catalyzed strategies:
-
Copper-Catalyzed N-Cyclopropylation: This approach utilizes cyclopropylboronic acid as the cyclopropyl source in a Chan-Lam or Ullmann-type reaction. It is often characterized by operational simplicity and the use of relatively inexpensive copper catalysts.[3][4]
-
Palladium-Catalyzed N-Cyclopropylation: The Buchwald-Hartwig amination is a highly versatile and powerful method for C-N bond formation.[5][6] Its success hinges on the rational selection of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[7]
Synthesis of Starting Material: Ethyl 5-bromo-1H-indole-2-carboxylate
Prior to N-cyclopropylation, the starting material must be prepared. The most straightforward method is the Fischer esterification of the commercially available 5-bromo-1H-indole-2-carboxylic acid.
Protocol 1: Esterification of 5-Bromo-1H-indole-2-carboxylic Acid
This protocol describes the conversion of the carboxylic acid to its corresponding ethyl ester. A similar procedure using methanol can be employed for the methyl ester.[8]
Materials:
-
5-Bromo-1H-indole-2-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Suspend 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.1–0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1–0.2 eq) or thionyl chloride (1.2 eq) dropwise. If using thionyl chloride, ensure the reaction is performed in a fume hood.
-
Remove the ice bath and heat the mixture to reflux (approx. 78 °C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4–16 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel chromatography to yield ethyl 5-bromo-1H-indole-2-carboxylate as a solid.
Primary Protocol: Copper-Catalyzed N-Cyclopropylation
This protocol is adapted from established methods for the copper-mediated N-alkylation of indoles using boronic acids.[3][9] The reaction proceeds via a mechanism related to the Chan-Lam coupling, where a Cu(II) salt is a common catalyst.
Mechanistic Rationale
The catalytic cycle is believed to involve the formation of a copper(II)-indolide intermediate. This species then undergoes transmetalation with cyclopropylboronic acid. The final step is a reductive elimination that forms the desired C-N bond and regenerates a copper species, which is re-oxidized to the active Cu(II) state by an external oxidant (in this case, atmospheric oxygen). The base is crucial for deprotonating the indole nitrogen, while an additive like 4-dimethylaminopyridine (DMAP) can facilitate the process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. N-cyclopropylation of indoles and cyclic amides with copper(II) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Chan-Lam coupling conditions for synthesizing 1-cyclopropylindoles
Application Note: Chan-Lam Coupling Conditions for Synthesizing 1-Cyclopropylindoles
Part 1: Introduction & Strategic Overview
Objective:
To provide a robust, reproducible protocol for the
The Challenge:
Synthesizing 1-cyclopropylindoles is a high-value target in medicinal chemistry (e.g., modulating lipophilicity and metabolic stability). Traditional alkylation (using cyclopropyl halides) is often non-viable due to the poor electrophilicity of cyclopropyl halides in
The Solution: This protocol focuses on two validated methodologies:
-
Method A (The Tsurutani Protocol): Direct coupling using Cyclopropylboronic Acid with a strong base/ligand system.
-
Method B (The Trifluoroborate Modification): A modern adaptation using Potassium Cyclopropyl Trifluoroborate for enhanced reagent stability.
Part 2: Mechanistic Insight & Causality
The reaction proceeds via an oxidative copper cycle.[1] Unlike Pd-catalyzed couplings (Buchwald-Hartwig), Chan-Lam operates via a Cu(II)/Cu(III) manifold.
Critical Mechanistic Factors:
-
Indole Activation: Indoles are weak nucleophiles (
). Strong bases (NaHMDS) or specific ligands (DMAP/bipyridine) are required to deprotonate the indole or stabilize the Cu-amido intermediate. -
Transmetallation: Transferring the cyclopropyl group from Boron to Copper is the rate-limiting step. Cyclopropylboronic acid is prone to protodeboronation. High temperatures and specific ligands facilitate this transfer before the reagent decomposes.
-
Oxidation: The cycle requires an oxidant (O
) to regenerate Cu(II) or access the reactive Cu(III) species necessary for reductive elimination.
Figure 1: Proposed Catalytic Cycle (Chan-Lam N-Cyclopropylation)
Caption: Figure 1. The oxidative Cu(II)/Cu(III) catalytic cycle. Note that the formation of the high-energy Cu(III) species is driven by molecular oxygen.
Part 3: Experimental Protocols
Method A: Direct Coupling with Cyclopropylboronic Acid
Best for: Rapid screening when boronic acid is fresh and available. Reference: Adapted from Tsurutani et al. (2008).
Reagents & Equipment:
-
Catalyst: Cu(OAc)
(Anhydrous preferred) -
Ligand: DMAP (4-Dimethylaminopyridine)
-
Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF
-
Boron Source: Cyclopropylboronic acid (Must be stored at 4°C)
-
Solvent: Toluene (Anhydrous)
-
Atmosphere: Dry Air or O
balloon
Step-by-Step Protocol:
-
Pre-complexation: In a dry reaction vial equipped with a stir bar, charge Indole (1.0 equiv, 1.0 mmol) and Cyclopropylboronic acid (2.0 equiv, 2.0 mmol).
-
Catalyst Addition: Add Cu(OAc)
(1.0 equiv, stoichiometric recommended for difficult substrates) and DMAP (3.0 equiv).-
Note: While catalytic copper (10-20 mol%) can work, stoichiometric copper often ensures higher yields for this specific difficult transformation.
-
-
Solvent & Base: Add anhydrous Toluene (5 mL, 0.2 M concentration). Add NaHMDS (1.2 equiv) dropwise.
-
Caution: NaHMDS is moisture sensitive. Handle under inert gas initially.
-
-
Oxidation Initiation: Purge the headspace with Oxygen (balloon) or dry air. Seal the vessel.
-
Reaction: Heat the mixture to 95°C for 14–24 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of indole (M+) and appearance of product (M+40).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH
Cl (to remove Copper) followed by brine. Dry over Na SO . -
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Trifluoroborate System (Enhanced Stability)
Best for: Scalability and reproducibility. Trifluoroborates are air-stable solids. Reference: Adapted from Derosa et al. (2018).
Reagents:
-
Catalyst: Cu(OAc)
(10-50 mol%) -
Ligand: 1,10-Phenanthroline (10-50 mol%) or Bipyridine
-
Boron Source: Potassium Cyclopropyl Trifluoroborate (cPr-BF
K) -
Base: Na
CO or K CO (2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene
-
Additives: Molecular Sieves (4Å) are highly recommended to prevent protodeboronation.
Protocol:
-
Combine Indole (1.0 equiv), cPr-BF
K (2.0 equiv), Cu(OAc) (0.5 equiv), 1,10-Phenanthroline (0.5 equiv), and Na CO (2.0 equiv) in a vial. -
Add activated 4Å Molecular Sieves.
-
Add DCE (0.2 M).
-
Stir vigorously under an O
atmosphere (balloon) at 70°C for 24 hours. -
Filter through a Celite pad to remove sieves and copper salts. Concentrate and purify.
Part 4: Optimization & Troubleshooting
Table 1: Critical Parameter Optimization
| Parameter | Recommendation | Rationale |
| Copper Source | Cu(OAc) | Acetate acts as a base to assist in proton transfer; superior to CuI or CuCl |
| Ligand | DMAP (Method A) or Phenanthroline (Method B) | Bidentate nitrogen ligands (Phen/Bipy) stabilize the Cu(II)/Cu(III) species, preventing catalyst aggregation. |
| Temperature | 70°C – 95°C | High temperature is required to overcome the activation energy of the sluggish transmetallation of the cyclopropyl group. |
| Oxidant | O | Air is often insufficient for high yields. Pure O |
| Stoichiometry | 2.0 equiv Boron | Cyclopropylboronic acid degrades faster than it couples. Excess reagent is mandatory. |
Workflow Diagram: Decision Matrix
Caption: Figure 2. Decision matrix for selecting the appropriate protocol based on substrate electronics.
Part 5: References
-
Tsurutani, T. et al. (2008).[2] "N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent". Organic Letters. [Link][3]
-
Derosa, J. et al. (2018).[1] "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles". The Journal of Organic Chemistry. [Link][4]
-
King, A. E. et al. (2010). "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Imidazoles with Arylboronic Acids". Journal of the American Chemical Society. [Link][5]
Sources
- 1. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. N-cyclopropylation of indoles and cyclic amides with copper(II) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Amide Coupling Strategies for 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid
Abstract & Strategic Overview
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid is a high-value scaffold, predominantly utilized in the discovery of Hepatitis C Virus (HCV) NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and other antiviral agents. The molecule features three distinct functional zones:
-
The C2-Carboxylic Acid: The primary vector for amide coupling to establish the pharmacophore core.
-
The N1-Cyclopropyl Group: Provides metabolic stability and hydrophobic bulk but introduces proximal steric hindrance near the reaction center.
-
The C5-Bromine: A latent handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification.
This guide addresses the specific challenges of coupling this substrate, particularly the solubility limitations inherent to the indole core and the steric modulation caused by the N1-cyclopropyl moiety. We present two validated protocols: a high-throughput HATU-mediated method for discovery chemistry and an Acid Chloride activation method for scale-up or low-nucleophilicity amines (e.g., sulfonamides).
Critical Reaction Parameters
Solubility Profile & Solvent Selection
Unlike simple benzoic acids, this compound exhibits poor solubility in non-polar solvents (DCM, Toluene) and water.
-
Preferred Solvents: Anhydrous DMF or DMSO are required for the HATU method to ensure homogeneity.
-
Co-solvent Systems: For the Acid Chloride method, THF or DCM can be used if the acid chloride intermediate is generated in situ, as the intermediate is often more soluble than the parent acid.
Steric & Electronic Considerations
The cyclopropyl group at N1 projects electron density into the ring but also creates a "steric wall" near the C2 carbonyl.
-
Impact: Standard carbodiimides (EDC/HOBt) may suffer from slow kinetics with bulky amines.
-
Solution: We recommend "Uronium" based reagents (HATU) which generate a highly reactive active ester (OAt-ester), or conversion to the acid chloride to drive the reaction to completion.
Decision Matrix: Selecting the Right Protocol
The choice of method depends heavily on the nucleophile (amine) and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity.
Experimental Protocols
Protocol A: High-Efficiency HATU Coupling
Best for: Discovery scale (10 mg - 500 mg), aliphatic amines, and valuable/scarce amines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Agent: HATU (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Step-by-Step Procedure:
-
Dissolution: In a dry vial equipped with a stir bar, dissolve the indole acid (1.0 equiv) in anhydrous DMF. Ensure the solution is clear; mild sonication may be required.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes .
-
Note: Do not extend activation beyond 20 minutes to avoid potential guanidinylation of the amine (though rare with HATU, it is possible).
-
-
Addition: Add the amine (1.1 – 1.2 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
Checkpoint: If starting material remains after 4 hours, add an additional 0.2 equiv of HATU.
-
-
Work-up:
-
Precipitation Method (Preferred): Slowly pour the reaction mixture into 10 volumes of ice-cold water or 1M HCl (if the product is not basic). Stir for 30 minutes. Filter the precipitate, wash with water, and dry.[2]
-
Extraction Method: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), 1M HCl (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
-
Protocol B: Acid Chloride Activation
Best for: Scale-up (>1 g), anilines, and sulfonamides (HCV NS5B inhibitor synthesis).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Chlorinating Agent: Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (5.0 equiv)
-
Catalyst: DMF (2–3 drops)
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
Suspend the indole acid in anhydrous DCM (0.2 M) under Nitrogen.
-
Add catalytic DMF (critical for Oxalyl Chloride).
-
Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.
-
Allow to warm to RT and stir for 2 hours until the solution becomes clear (indicating conversion to the acid chloride).
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.
-
-
Coupling (Standard Amine):
-
Add the amine (1.1 equiv) and Pyridine or Et₃N (2.0 equiv) to the acid chloride solution at 0°C.
-
Warm to RT and stir for 1–4 hours.
-
-
Coupling (Sulfonamide/Acylsulfonamide):
-
Note: Sulfonamides are poor nucleophiles.
-
Dissolve the sulfonamide (1.2 equiv) in dry THF. Add LiHMDS (2.2 equiv) at -78°C or 0°C to generate the sulfonamide anion.
-
Cannulate the pre-formed Indole-Acid Chloride solution into the sulfonamide anion mixture.
-
Stir at RT for 12 hours.
-
-
Work-up: Quench with 1M HCl. Extract with EtOAc.[1] The product (acylsulfonamide) is acidic; extract into sat. NaHCO₃, wash the organic layer, then acidify the aqueous layer to pH 2–3 to precipitate the pure product.
Data Summary & Troubleshooting
| Parameter | HATU Method (Protocol A) | Acid Chloride Method (Protocol B) |
| Reaction Time | 2 – 16 Hours | 1 – 4 Hours (Coupling step) |
| Scale Suitability | mg to gram | gram to kg |
| Moisture Sensitivity | Moderate | High (Strictly anhydrous) |
| By-products | Tetramethylurea (water soluble) | HCl / Salts |
| Typical Yield | 85 – 95% | 90 – 98% |
| Common Issue | Removal of HATU by-products | Hydrolysis of Acid Chloride |
Troubleshooting Tips:
-
Low Conversion (Sterics): If the N1-cyclopropyl group causes significant steric drag, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sensitive to steric hindrance and offers easy work-up.
-
Solubility Issues: If the indole acid precipitates during acidification in Protocol A, add a small amount of MeOH to the aqueous quench to keep impurities in solution while allowing the product to crystallize slowly.
Mechanistic Pathway & Workflow
The following diagram illustrates the parallel workflows for the synthesis, highlighting the divergence based on amine reactivity.
Figure 2: Synthetic workflow comparison between HATU and Acid Chloride pathways.
References
-
Beaulieu, P. L., et al. (2004).[3] "Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate."[3] Nucleic Acids Research, 32(2), 425–435. Link
-
Ding, Q., et al. (2025). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1][4] "Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid." BenchChem Technical Guides. Link
-
Wei, Y., et al. (2016).[5] "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking." PLOS ONE, 11(2): e0148181.[5] Link
-
Kadow, J. F., et al. (2012). "Structure-activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
Using 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid in HCV NS5B polymerase inhibitor design
Application Notes & Protocols
Topic: Leveraging 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid for the Design of Next-Generation HCV NS5B Polymerase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of antiviral drug discovery.
Abstract
The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a cornerstone target for direct-acting antiviral (DAA) therapies.[1] Its essential role in viral replication and the absence of a human homolog make it an ideal candidate for selective inhibition.[2] Among the various chemotypes explored, indole-based scaffolds have emerged as a privileged class of non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a non-competitive inhibition mechanism.[3][4] This document provides a detailed guide on utilizing This compound as a foundational scaffold for a structure-based drug design campaign targeting HCV NS5B. We will dissect the rationale behind this scaffold's selection, provide detailed protocols for inhibitor evaluation, and outline a strategy for lead optimization based on established structure-activity relationships (SAR).
Introduction: The HCV NS5B Polymerase as a Therapeutic Target
HCV infection is a global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[5] The HCV genome encodes the NS5B protein, an RNA-dependent RNA polymerase that is the catalytic core of the viral replication complex.[6] This enzyme synthesizes new viral RNA genomes, a process indispensable for the virus's life cycle.[1]
NS5B inhibitors are broadly classified into two categories:
-
Nucleoside/Nucleotide Inhibitors (NIs): These act as chain terminators after being incorporated into the growing RNA strand by the polymerase.[1]
-
Non-Nucleoside Inhibitors (NNIs): These small molecules bind to allosteric sites on the NS5B enzyme, away from the catalytic active site. This binding event induces conformational changes that ultimately prevent the enzyme from functioning correctly.[1][7]
Indole derivatives have been extensively investigated as NNIs, binding to distinct allosteric pockets within the "thumb" or "palm" domains of the polymerase, approximately 35 Å from the active site.[3][7] This guide focuses on the indole scaffold, specifically using this compound as a versatile starting point for inhibitor design.
Scientific Rationale: The this compound Scaffold
The selection of this scaffold is based on established principles of indole-based NS5B inhibitor design. Each substituent on the indole core is positioned to either engage in critical interactions with the enzyme or serve as a vector for chemical optimization.
-
The Indole Core: This planar heterocyclic system is ideal for establishing π-stacking interactions with aromatic residues, such as Tyrosine-448, within the allosteric binding pockets of NS5B.[3] This interaction often serves as a crucial anchor for the inhibitor.
-
C2-Carboxylic Acid: This functional group provides a key hydrogen bonding opportunity with the protein backbone. More importantly, it serves as a versatile chemical handle. In many advanced indole inhibitors, this acidic moiety is replaced with bioisosteres like acylsulfonamides to improve pharmacokinetic (PK) properties and cell permeability while maintaining the key interactions.[8]
-
N1-Cyclopropyl Group: Substituents at the N1 position explore a hydrophobic pocket within the enzyme. The compact, rigid nature of the cyclopropyl group can confer a favorable conformational restraint, positioning the rest of the molecule for optimal binding. SAR studies have shown that small, non-polar groups at this position are often well-tolerated.[3][8]
-
C5-Bromo Substituent: Halogen atoms at the C5 position can enhance binding affinity through halogen bonding or by occupying a small hydrophobic pocket. Extensive SAR has demonstrated that compact and nonpolar moieties at the C5 position are favorable for potency.[3][8] The bromine atom also provides a reactive site for further chemical diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore additional binding space.
Mechanism of Allosteric Inhibition
NNIs targeting the thumb or palm domains of NS5B do not compete with nucleotide substrates. Instead, their binding prevents essential conformational changes required for the initiation of RNA synthesis.[9] Binding of the inhibitor can lock the enzyme in an inactive state by disrupting the intricate network of interactions between the thumb and finger domains, which is necessary to properly channel the RNA template and product.[7][9]
Figure 1: Mechanism of allosteric inhibition of HCV NS5B.
Lead Optimization & Experimental Protocols
A successful drug discovery campaign involves a cycle of design, synthesis, and testing. The following workflow and protocols provide a robust framework for developing potent inhibitors from the starting scaffold.
Figure 2: Iterative workflow for inhibitor design and evaluation.
Protocol 1: Biochemical NS5B Polymerase Inhibition Assay
This protocol determines the concentration of an inhibitor required to reduce the activity of the recombinant NS5B enzyme by 50% (IC50).
Objective: To quantify the direct inhibitory effect of synthesized compounds on NS5B polymerase activity.
Principle: The assay measures the incorporation of a radiolabeled nucleotide ([³³P]-GTP) into a newly synthesized RNA strand using a homopolymeric template (poly-C).[9] The amount of incorporated radioactivity is proportional to the enzyme's activity.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b, C-terminally truncated Δ21 for enhanced solubility).
-
Poly(C) template and oligo(G)₁₂ primer.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl.[2]
-
GTP solution and [³³P]-GTP (3000 Ci/mmol).
-
Test compounds dissolved in 100% DMSO.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Perform a serial 3-fold dilution of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
NS5B enzyme (final concentration ~5 nM)
-
Poly(C)/oligo(G) template/primer (final concentration ~50 nM)
-
Test compound (final DMSO concentration ≤1%)
-
-
Pre-incubation: Add 1 µL of the diluted compound solution to the reaction mixture. Incubate the plate at 30°C for 30 minutes to allow the compound to bind to the enzyme.
-
Initiation: Start the polymerase reaction by adding a mix of GTP (final concentration 1 µM) and [³³P]-GTP.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding 0.5 M EDTA.
-
Quantification: Transfer the reaction mixture to a filter plate (e.g., DE81) to capture the negatively charged RNA product. Wash the filter to remove unincorporated [³³P]-GTP. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Protocol 2: Cell-Based HCV Replicon Assay
This assay measures the compound's ability to inhibit HCV RNA replication within a cellular context (EC50) and assesses its cytotoxicity (CC50).
Objective: To determine the antiviral efficacy and selectivity of the compounds in a biologically relevant system.
Principle: A human hepatoma cell line (Huh-7) is engineered to harbor a subgenomic HCV replicon.[10][11] This replicon contains the HCV non-structural genes (including NS5B) necessary for self-replication and often includes a reporter gene, such as Firefly Luciferase, whose expression level directly correlates with the level of viral RNA replication.[12][13]
Materials:
-
Huh-7 cells stably maintaining an HCV genotype 1b subgenomic replicon with a Luciferase reporter.
-
Cell culture medium (DMEM, 10% FBS, non-essential amino acids, G418 for selection).
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom white plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the Huh-7 replicon cells into 96-well plates at a density of ~8,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
Efficacy Measurement (EC50):
-
Remove the culture medium.
-
Lyse the cells and add the Luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. This signal is proportional to HCV replication.
-
-
Cytotoxicity Measurement (CC50):
-
On a parallel plate, add a cell viability reagent (which measures cellular ATP levels).
-
Measure the luminescence signal. This signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of replication inhibition against the compound concentration.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value (typically >100) is desirable, indicating that the compound is selectively toxic to the virus and not the host cells.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The data from these assays guide the next round of chemical synthesis. The goal is to improve potency (lower IC50/EC50) and selectivity (higher SI) while maintaining favorable physicochemical properties.
Hypothetical SAR Data Table:
| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent | NS5B IC50 (nM) | Replicon EC50 (nM) | SI (CC50/EC50) |
| Parent | Cyclopropyl | -COOH | -Br | 850 | >10,000 | - |
| A-1 | Cyclopropyl | -CONHSO₂CH₃ | -Br | 45 | 150 | >300 |
| A-2 | Cyclopropyl | -CONHSO₂CH₃ | -CF₃ | 15 | 40 | >500 |
| A-3 | Cyclopropyl | -CONHSO₂CH₃ | -H | 120 | 450 | >200 |
| B-1 | Benzyl | -CONHSO₂CH₃ | -CF₃ | 95 | 300 | >400 |
Interpretation of Hypothetical Data:
-
Parent Compound: The starting carboxylic acid shows weak enzymatic activity and no cellular activity, likely due to poor cell permeability.[3]
-
Compound A-1: Replacing the C2-carboxylic acid with a methyl acylsulfonamide bioisostere dramatically improves both enzymatic and cellular potency, a common strategy to enhance PK properties.[8]
-
Compound A-2: Swapping the C5-bromo for a more non-polar trifluoromethyl group further enhances potency, consistent with SAR studies showing that compact, nonpolar groups are favored at this position.[3]
-
Compound A-3: Removal of the C5-substituent leads to a loss of potency compared to A-1 and A-2, highlighting the positive contribution of the C5-group to binding affinity.
-
Compound B-1: Changing the N1-cyclopropyl to a larger benzyl group reduces potency, suggesting that the N1-binding pocket has specific size constraints.
Figure 3: Key SAR insights for the indole scaffold.
Conclusion
The this compound scaffold represents a chemically tractable and highly promising starting point for the development of novel HCV NS5B inhibitors. Its design incorporates key structural features known to be important for high-affinity binding to the allosteric sites of the polymerase. By employing the iterative workflow and robust protocols detailed in this guide—from biochemical screening to cell-based efficacy studies—research teams can systematically navigate the SAR landscape. The strategic modification of the C2, N1, and C5 positions will be critical to transforming this initial scaffold into a lead candidate with potent antiviral activity and a drug-like profile, contributing to the arsenal of therapies against Hepatitis C.
References
-
Beaulieu, P. L., et al. (2010). Non-nucleoside Inhibitors Binding to Hepatitis C Virus NS5B Polymerase Reveal a Novel Mechanism of Inhibition. Journal of Molecular Biology. [Link]
-
Belema, M., et al. (2011). Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase. Journal of Medicinal Chemistry. [Link]
-
Belema, M., et al. (2011). Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase. Journal of Medicinal Chemistry. [Link]
-
Pryde, D. C., et al. (2011). The discovery and structure-activity relationships of pyrano[3,4-b]indole-based inhibitors of hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pryde, D. C., et al. (2010). The discovery and structure-activity relationships of pyrano[3,4-b]indole based inhibitors of hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Patsnap Synapse. (2024). What are NS5B polymerase inhibitors and how do they work?. Patsnap. [Link]
-
Tomei, L., et al. (2005). SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase. Journal of Medicinal Chemistry. [Link]
-
Good, A. C., et al. (2011). Discovery of novel tricyclic indole derived inhibitors of HCV NS5B RNA dependent RNA polymerase. ResearchGate. [Link]
-
Katen, S. P., et al. (2019). Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection. Proceedings of the National Academy of Sciences. [Link]
-
Ma, H., et al. (2008). Hepatitis C Virus (HCV) NS5B Nonnucleoside Inhibitors Specifically Block Single-Stranded Viral RNA Synthesis Catalyzed by HCV Replication Complexes In Vitro. Antimicrobial Agents and Chemotherapy. [Link]
-
Rigat, K. L., et al. (2014). Mechanism of Inhibition for BMS-791325, a Novel Non-nucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase. Journal of Biological Chemistry. [Link]
-
Hagedorn, C. H. (2001). Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase). Methods in Molecular Biology. [Link]
-
Ranjith-Kumar, C. T., et al. (2006). Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. Hepatitis C Viruses: Genomes and Molecular Biology. [Link]
-
Tabata, K., et al. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. [Link]
-
Uprichard, S. L., et al. (2008). Novel Robust Hepatitis C Virus Mouse Efficacy Model. Antimicrobial Agents and Chemotherapy. [Link]
-
Lohmann, V., et al. (1997). Biochemical properties of hepatitis C virus NS5B RNA-dependent RNA polymerase and identification of amino acid sequence motifs essential for enzymatic activity. Journal of Virology. [Link]
-
Tabata, K., et al. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. PMC. [Link]
-
Lindenbach, B. D., & Rice, C. M. (2006). HCV Replicon Systems. Hepatitis C Viruses: Genomes and Molecular Biology. [Link]
-
Tirunagari, N., et al. (2014). Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLOS One. [Link]
-
Pauwels, F., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. NATAP. [Link]
-
Wikipedia contributors. (2023). NS5B inhibitor. Wikipedia. [Link]
-
Taylor & Francis. (n.d.). NS5B inhibitors – Knowledge and References. Taylor & Francis. [Link]
-
Harper, S., et al. (2004). Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Inhibition for BMS-791325, a Novel Non-nucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Synthesis of EGFR Tyrosine Kinase Inhibitors Using 5-Bromoindole Intermediates
[1]
Abstract
This application note details a robust, modular protocol for the synthesis of indole-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Focusing on 5-bromoindole as a privileged scaffold, this guide demonstrates how to leverage the C5-bromine handle for late-stage diversification via Suzuki-Miyaura cross-coupling. This approach allows researchers to rapidly generate libraries of 5-substituted indole-2-carboxamides, a class of compounds showing potent antiproliferative activity against EGFR-mutant cell lines (e.g., H1975, A549) by targeting the ATP-binding pocket.
Introduction & Strategic Rationale
The Indole Scaffold in EGFR Inhibition
Indole derivatives serve as bioisosteres for the purine ring of ATP, allowing them to anchor effectively within the hinge region of the EGFR kinase domain. While third-generation inhibitors like Osimertinib utilize an indole moiety appended to a pyrimidine core, recent medicinal chemistry efforts have validated 5-substituted indole-2-carboxamides as standalone potent inhibitors.
Why 5-Bromoindole?
The 5-bromoindole intermediate is critical for two reasons:
-
Electronic Modulation: The C5 position sits deep within the hydrophobic pocket of the kinase active site. Modifying this position with aryl or heteroaryl groups can significantly enhance binding affinity and selectivity.
-
Synthetic Divergence: The bromine atom serves as a high-fidelity handle for Palladium-catalyzed cross-coupling, enabling "late-stage functionalization." This allows a single batch of core intermediate to be split and diversified into dozens of analogs.
Retrosynthetic Analysis
The synthetic strategy relies on a convergent approach.[1] The target molecule (a 5-aryl-indole-2-carboxamide) is disconnected into three key components: the amine "head" group (solvent exposed), the aryl boronic acid (hydrophobic pocket binder), and the 5-bromoindole core.
Caption: Retrosynthetic disconnection of the target EGFR inhibitor to the 5-bromoindole core.
Experimental Protocol
Phase 1: Core Preparation & Protection
Objective: Protect the indole nitrogen to prevent side reactions during coupling and improve solubility.
Reagents:
-
5-Bromoindole-2-carboxylic acid ethyl ester (1.0 eq)
-
Methyl Iodide (MeI) or Benzyl Bromide (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq)[2] -
DMF (Anhydrous)[3]
Procedure:
-
Dissolve 5-bromoindole-2-carboxylic acid ethyl ester in anhydrous DMF (0.5 M concentration).
-
Add
and stir at Room Temperature (RT) for 15 minutes to deprotonate the N1 position. -
Add MeI dropwise. Caution: MeI is a carcinogen; use a fume hood.
-
Stir at RT for 3-5 hours. Monitor by TLC (Hexane:EtOAc 8:2). The N-H spot will disappear, and a less polar product spot will appear.
-
Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.
-
Yield Expectation: >90%.
Phase 2: Suzuki-Miyaura Cross-Coupling (The Critical Step)
Objective: Install the hydrophobic aryl tail at the C5 position.
Reagents:
-
Substrate: N-protected 5-bromoindole ester (from Phase 1)
-
Coupling Partner: Phenylboronic acid derivatives (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and Pd catalyst.[2]
-
Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Reaction: Heat to 90°C for 4–6 hours (or 100°C for 30 min in microwave).
-
Validation:
-
TLC: Check for disappearance of the brominated starting material.
-
Self-Validation: The product usually fluoresces strongly under UV (254/365 nm) due to extended conjugation.
-
-
Purification: Filter through Celite to remove Palladium black. Concentrate and purify via Flash Chromatography (Gradient: 0-30% EtOAc in Hexane).
Phase 3: Hydrolysis and Amide Coupling
Objective: Activate the carboxylic acid and attach the solubilizing amine tail.
Reagents:
-
LiOH (aq), THF/MeOH
-
HATU (1.2 eq), DIPEA (3.0 eq)
-
Functionalized Amine (e.g., N-(3-aminopropyl)morpholine)
Protocol:
-
Hydrolysis: Treat the ester with LiOH in THF/MeOH/Water (2:1:1) at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the free acid. Filter and dry.[2][4]
-
Activation: Dissolve the free acid in DMF. Add DIPEA and HATU. Stir for 10 minutes to form the active ester.
-
Coupling: Add the amine. Stir at RT for 12 hours.
-
Final Isolation: Dilute with water. If solid forms, filter. If oil, extract with DCM.
Process Optimization & Troubleshooting
The following table summarizes common failure modes and expert solutions based on field data.
| Parameter | Observation | Root Cause | Corrective Action |
| Catalyst | Low Yield (<30%) | Pd poisoning or poor ligand choice | Switch to Pd(PPh3)4 or XPhos Pd G2 for sterically hindered boronic acids. |
| Solvent | Incomplete Reaction | Poor solubility of borates | Use a DME/Water (3:1) system to improve phase transfer. |
| Purification | Product trapped on column | High polarity of amide | Add 1% Triethylamine to the eluent or use Reverse Phase (C18) chromatography. |
| Debromination | "H" instead of "Aryl" at C5 | Hydride source present | Ensure solvent is anhydrous; avoid using alcohols in the Suzuki step if |
Analytical Validation Criteria
To ensure scientific integrity, the final compound must meet these criteria before biological testing:
-
1H NMR (DMSO-d6):
-
Indole Singlet: Look for the C4 proton singlet around
8.0–8.3 ppm (deshielded by the C5 aryl ring). -
Amide NH: Broad triplet/singlet around
8.5–9.0 ppm. -
Absence of Ethyl Group: Disappearance of the quartet (~4.3 ppm) and triplet (~1.3 ppm) from the ester starting material.
-
-
LC-MS: Purity >95% (UV 254 nm). Mass error < 5 ppm (HRMS).
-
Appearance: Typically off-white to yellow solids (coloration increases with conjugation).
Workflow Visualization
Caption: Step-by-step experimental workflow for synthesizing 5-substituted indole EGFR inhibitors.
References
-
Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. (2023).
-
Synthesis and docking studies of new 5-bromoindole-2-carboxylic acid oxadiazole derivatives as EGFR inhibitors. Tikrit Journal of Pharmaceutical Sciences. (2023).[5]
-
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem. (2025).[6]
-
Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold. Bioorganic Chemistry. (2021).[7]
-
Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology. (2025).
Sources
- 1. hsetdata.net [hsetdata.net]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rational Design and Synthesis of HIV-1 NNRTI Cyclopropyl-Indole Derivatives
Target Audience: Medicinal Chemists, Virology Researchers, and Drug Development Professionals Focus: Synthesis, Structural Biology, and Validation of Cyclopropyl-Indole Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Introduction & Structural Rationale
The rapid mutation rate of the Human Immunodeficiency Virus (HIV-1) necessitates the continuous development of novel antiretroviral agents to combat emerging resistant strains. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of Highly Active Antiretroviral Therapy (HAART). However, prevalent mutations such as K103N and Y181C frequently compromise the efficacy of first-generation NNRTIs like Nevirapine[1].
To overcome these resistance profiles, novel cyclopropyl-indole derivatives have been rationally designed using molecular modeling[2]. The indole-2-carboxamide (or carboxylate) core acts as a stable anchor, facilitating a critical double hydrogen-bonding interaction with the backbone of the Lys101 residue in the reverse transcriptase (RT) allosteric pocket[3]. Concurrently, the introduction of a rigid cyclopropyl ring at the C3 position restricts the molecule's conformational flexibility. This reduces the entropic penalty upon binding and allows the hydrophobic substituent to efficiently occupy the Tyr181/188 and Val179 pockets, a binding mode that mimics the highly successful NNRTI Efavirenz[1].
Figure 1. Binding interactions of cyclopropyl-indole NNRTIs within the HIV-1 RT pocket.
Synthetic Strategy & Workflow
The synthesis of these derivatives requires a highly controlled, step-wise functionalization of the indole core. The critical transformation in this sequence is the conversion of a C3-ketone into a cyclopropyl group via a Wittig olefination followed by a modified Simmons-Smith reaction[4].
Figure 2. Step-by-step synthetic workflow for cyclopropyl-indole NNRTI derivatives.
Detailed Experimental Protocols
As a self-validating system, this protocol integrates Quality Control (QC) checkpoints directly into the workflow to ensure high-fidelity synthesis.
Step 1: Friedel-Crafts Acylation at C3
Scientific Rationale: The C3 position of the indole ring is the most nucleophilic site. Utilizing a Lewis acid (
-
Procedure: Dissolve ethyl 5-chloroindole-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C under an inert atmosphere. Add
(3.0 eq) followed dropwise by benzoyl chloride (1.2 eq). Stir at room temperature for 4 hours. Quench with ice-cold water and extract with dichloromethane (DCM). -
Validation Checkpoint: TLC (EtOAc/Hexane 1:3) should show complete consumption of the starting material. The product is highly UV-active and more polar.
Step 2: N-Boc Protection
Scientific Rationale: The indole nitrogen is moderately acidic (
-
Procedure: Dissolve the acylated indole in anhydrous THF. Add di-tert-butyl dicarbonate (
, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir for 2 hours at room temperature. -
Validation Checkpoint:
NMR must confirm the appearance of a massive 9H singlet at ppm, confirming successful Boc protection.
Step 3: Wittig Olefination
Scientific Rationale: Converts the C3-ketone into a terminal alkene, setting the stage for cyclopropanation.
-
Procedure: Suspend methyltriphenylphosphonium bromide (2.0 eq) in anhydrous THF at 0 °C. Add
-BuLi (1.9 eq, 2.5 M in hexanes) dropwise to generate the ylide (solution turns deep yellow). Stir for 30 mins. Add the N-Boc protected ketone (1.0 eq) dissolved in THF. Warm to room temperature and stir for 12 hours. -
Validation Checkpoint:
NMR must show the disappearance of the ketone carbonyl peak ( ppm). NMR will reveal new terminal alkene protons ( ppm).
Step 4: Modified Simmons-Smith Cyclopropanation
Scientific Rationale: Standard Zn-Cu couple Simmons-Smith conditions are often sluggish for sterically hindered alkenes. This protocol utilizes the Furukawa modification. The addition of Trifluoroacetic Acid (TFA) generates a highly reactive zinc carbenoid species (
-
Procedure: Dissolve the alkene (1.0 eq) in anhydrous DCM at 0 °C. Add diethylzinc (
, 1.0 M in hexanes, 5.0 eq) carefully. Slowly add TFA (5.0 eq) dissolved in DCM, followed by diiodomethane ( , 5.0 eq). Stir at room temperature for 12 hours. Quench carefully with saturated aqueous . -
Validation Checkpoint:
NMR will show the complete disappearance of the alkene protons and the emergence of characteristic high-field cyclopropyl multiplets ( ppm).
Step 5 & 6: Deprotection, Hydrolysis, and Salt Formation
Scientific Rationale: The Boc group and ethyl ester are simultaneously cleaved under harsh basic conditions to yield the free carboxylic acid, which can be converted to a triethylammonium salt for solubility or coupled to form an amide[4].
-
Procedure: Dissolve the cyclopropyl intermediate in ethanol. Add aqueous KOH (10 eq) and reflux for 6 hours. Cool and acidify with 1M HCl to precipitate the free carboxylic acid. To form the salt, dissolve the acid in ether and add triethylamine (
). -
Validation Checkpoint:
NMR will confirm the loss of the Boc group (absence of 1.6 ppm singlet) and the ethyl ester signals (absence of quartet at 4.3 ppm and triplet at 1.4 ppm).
Structure-Activity Relationship (SAR) & Biological Evaluation
The synthesized compounds were evaluated using an in vitro single-cycle, nonreplicative phenotypic assay employing an HIV-1 retroviral vector system in 293T cells[4]. The data below highlights a critical SAR finding: while the cyclopropyl-indole core is highly potent, the physicochemical properties of the C2 functional group heavily dictate cellular efficacy.
| Compound Identifier | C5-Substitution | C3-Substituent | C2-Functional Group | IC50 (WT HIV-1 Phenotypic Assay) |
| Nevirapine (Control) | N/A | N/A | N/A | 0.087 µM |
| Compound 25 | Chloro (-Cl) | Phenyl-cyclopropyl | Ethyl Ester | Comparable to Nevirapine |
| Compound 28 | Bromo (-Br) | Phenyl-cyclopropyl | Ethyl Ester | Comparable to Nevirapine |
| Compound 6 | Chloro (-Cl) | Phenyl-cyclopropyl | Triethylammonium Carboxylate | 28.5 µM |
Expertise Insight:
Compounds 25 and 28 demonstrate that lipophilic ester derivatives readily cross the cell membrane, achieving target engagement at the RT allosteric site with potencies matching the clinical standard, Nevirapine[4]. Conversely, Compound 6 (the carboxylate salt) exhibits a drastic drop in potency (
References
-
Hassam, M., Basson, A. E., Liotta, D. C., Morris, L., van Otterlo, W. A. L., & Pelly, S. C. "Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors." ACS Medicinal Chemistry Letters (2012).[Link]
-
Hassam, M., et al. "Novel indole based NNRTIs with improved potency against wild type and resistant HIV." Bioorganic & Medicinal Chemistry Letters (2014).[Link]
Sources
- 1. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of C-C Bond Formation via Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic Acid
Executive Summary & Strategic Analysis
The functionalization of 5-bromo-1-cyclopropyl-1H-indole-2-carboxylic acid is a critical transformation in the synthesis of NS5B polymerase inhibitors (HCV) and VEGFR/EGFR kinase inhibitors. While the 5-bromo position offers a standard handle for oxidative addition, the presence of the C2-carboxylic acid presents a dual challenge: catalyst poisoning via carboxylate coordination and thermal protodecarboxylation .
This guide outlines two distinct workflows:
-
The "Gold Standard" Route (Protection-Coupling-Deprotection): Recommended for scale-up (>10g) and GMP environments to ensure maximum yield and purity.
-
The Direct Route: Recommended for High-Throughput Screening (HTS) and medicinal chemistry analog generation (<100mg) where step-count reduction is prioritized over isolated yield.
Key Chemoselectivity Factors
-
N-Cyclopropyl Stability: Unlike N-H indoles, the N-cyclopropyl group prevents amidopalladation side reactions and eliminates the need for N-protection. However, it increases the steric bulk near the C2 position.
-
C2-Decarboxylation Risk: Indole-2-carboxylic acids are prone to thermal decarboxylation above 100°C, particularly in the presence of Pd(II) species.
-
C5-Reactivity: The 5-position is electronically activated by the nitrogen lone pair, making oxidative addition facile with standard Pd(0) or Pd(II) precatalysts.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic between the robust ester route and the expedited direct route.
Figure 1: Strategic workflow for the arylation of this compound.
Protocol A: The "Gold Standard" Route (Ester Intermediate)
This route mitigates the risk of decarboxylation by masking the acid as a methyl ester. It is the most reliable method for generating high-purity material.
Step 1: Fisher Esterification
Objective: Convert the free acid to the methyl ester.
-
Setup: Charge a round-bottom flask with this compound (1.0 eq).
-
Solvent: Add Methanol (10 vol relative to mass).
-
Catalyst: Add concentrated
(0.5 eq) dropwise. -
Reaction: Reflux (65°C) for 4–6 hours. Monitor by LCMS for disappearance of acid.
-
Workup: Cool to RT. Concentrate to remove MeOH. Dilute with EtOAc, wash with sat.[1]
(careful: gas evolution), then brine. Dry over .[1] -
Yield: Typically >95% quantitative conversion.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the aryl group at C5.
-
Reagents:
-
Substrate: Methyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate (1.0 eq)
-
Boronic Acid:
(1.2 eq) -
Catalyst:
(3–5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Procedure:
-
Degassing: Charge substrate, boronic acid, and base into the reactor. Add solvents.[2][3][4] Sparge with Nitrogen or Argon for 15 minutes (Critical:
removal prevents homocoupling). -
Catalyst Addition: Add
under positive inert gas pressure. -
Heating: Heat to 85–90°C for 4–12 hours.
-
Note: Do not exceed 100°C to prevent hydrolysis/decarboxylation of the ester in situ.
-
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water. Extract organic layer.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Saponification
Objective: Reveal the carboxylic acid.
-
Reaction: Dissolve the coupled ester in THF/Water (1:1). Add
(3.0 eq). -
Conditions: Stir at 40°C for 2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH 3–4. The product usually precipitates. Filter and dry.
Protocol B: Direct Coupling (Free Acid)
This protocol utilizes water-soluble bases and electron-rich phosphine ligands to facilitate coupling in the presence of the free carboxylate.
-
Reagents:
-
Substrate: Free Acid (1.0 eq)
-
Boronic Acid:
(1.5 eq) -
Catalyst:
(5 mol%) + SPhos (10 mol%) -
Base:
(3.0 eq) -
Solvent: n-Butanol : Water (3:1)
-
Procedure:
-
Premix: In a vial, mix
and SPhos in the solvent for 5 mins to form the active catalytic species (yellow to orange color change). -
Reaction: Heat to 80°C (Strict Control).
-
Warning: Temperatures >100°C significantly increase the rate of protodecarboxylation at C2.
-
-
Workup: Acidify with dilute HCl to pH 4. Extract with EtOAc.[1]
Optimization & Troubleshooting Data
The following table summarizes catalyst screening results for the coupling of the Methyl Ester intermediate with Phenylboronic acid (Model Reaction).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | DME/H2O | 85 | 65 | Slow conversion; Pd black formation. | ||
| 2 | Dioxane/H2O | 90 | 92 | Recommended. Robust; easy workup. | ||
| 3 | Toluene/H2O | 100 | 88 | Excellent for sterically hindered boronates. | ||
| 4 | DMF | 100 | 40 | Significant homocoupling; difficult purification. |
Troubleshooting Guide
-
Problem: Protodecarboxylation (Loss of CO2).
-
Cause: Reaction temperature too high (>100°C) or acidic media during workup.
-
Solution: Switch to Protocol A (Ester route). Keep direct coupling temps <85°C.
-
-
Problem: Protodeboronation (Loss of Boronic Acid).
-
Cause: Electron-poor boronic acids (e.g., 2-pyridyl) are unstable in aqueous base.
-
Solution: Use Boronic Esters (Pinacol) or MIDA boronates. Switch to anhydrous conditions (CsF in Dioxane).
-
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning by the indole nitrogen (unlikely with N-cyclopropyl) or poor solubility.
-
Solution: Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3) which activate rapidly even at lower temperatures.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, J. J., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.[3][6] The Journal of Organic Chemistry, 75(4), 1047–1060. Link
-
Beclabuvir (BMS-791325) Synthesis: Scola, P. M., et al. (2014). Discovery of Beclabuvir (BMS-791325), a Non-Nucleoside Inhibitor of HCV NS5B Polymerase. Journal of Medicinal Chemistry. (Demonstrates N-cyclopropyl indole stability). Link
-
BenchChem Application Note. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Link
Sources
Application Note & Protocol: High-Fidelity Hydrolysis of Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate
Abstract
This document provides a comprehensive guide for the saponification of ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate to its corresponding free acid, 5-bromo-1-cyclopropyl-1H-indole-2-carboxylic acid. This indole derivative is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents. The protocol herein is designed for robustness and high yield, supported by a detailed mechanistic rationale, troubleshooting guide, and process workflow visualizations to ensure successful implementation by researchers in drug discovery and development.
Scientific Rationale and Mechanistic Overview
The conversion of an ester to a carboxylic acid under basic conditions is known as saponification. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and generally irreversible nature.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[1]
-
Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group.
-
Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt (R-COO⁻). This step renders the overall reaction essentially irreversible under basic conditions.[2][3]
-
Protonation: A final workup step involving the addition of a strong acid (e.g., HCl) is required to protonate the carboxylate salt, precipitating the desired neutral carboxylic acid product.[4]
Choice of Reagents:
-
Base: Lithium hydroxide (LiOH) is frequently employed in laboratory settings for ester hydrolysis. It offers excellent reactivity and solubility in common aqueous-organic solvent mixtures.[5][6][7] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also effective alternatives.[6][8]
-
Solvent System: A mixed solvent system, typically tetrahydrofuran (THF) and water, is used to ensure the solubility of both the relatively nonpolar ester substrate and the ionic hydroxide base, creating a homogeneous reaction environment that facilitates an efficient reaction.[5][9]
Detailed Experimental Protocol
This protocol is optimized for the hydrolysis of ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate.
Materials and Equipment
| Materials | Equipment |
| Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate | Round-bottom flask |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Magnetic stirrer and stir bar |
| Tetrahydrofuran (THF), anhydrous | Ice bath |
| Deionized Water | pH meter or pH paper |
| 1 M Hydrochloric acid (HCl) | Büchner funnel and filter flask |
| Ethyl acetate (EtOAc) | Standard laboratory glassware |
| Brine (saturated aqueous NaCl) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | High-vacuum pump |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and deionized water to a final concentration of approximately 0.2 M. Stir the solution at room temperature until the starting material is fully dissolved.
-
Saponification: Cool the solution to 0°C using an ice bath. To the stirred solution, add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ester spot is completely consumed. The carboxylic acid product will appear as a more polar spot.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring to adjust the pH to approximately 2-3.[10][11][12] The free carboxylic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[11]
-
Drying: Dry the solid product under high vacuum to a constant weight. The product, this compound, should be obtained as an off-white to pale yellow solid.
Process and Data Summary
Workflow Visualization
Caption: Workflow for the hydrolysis of ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate.
Quantitative Data Table
| Parameter | Value / Condition | Rationale |
| Starting Material | Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate | N/A |
| Base | LiOH·H₂O (1.5 equivalents) | An excess of base ensures the reaction proceeds to completion. |
| Solvent System | THF / Water (3:1 v/v) | Co-solvent system ensures solubility of both the organic substrate and the inorganic base.[9] |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling controls any potential exotherm, followed by RT for a convenient reaction rate. |
| Reaction Time | 12 - 18 hours | Typical duration for complete saponification at room temperature. Monitor by TLC for confirmation. |
| Acidification pH | 2 - 3 | Ensures complete protonation of the carboxylate salt to precipitate the neutral carboxylic acid.[13] |
| Expected Yield | >90% | Saponification is a high-yielding reaction. |
| Product Appearance | Off-white to pale yellow solid | Typical appearance for this class of compounds. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction (Ester still present) | 1. Insufficient reaction time. 2. Inactive or insufficient base. 3. Poor mixing. | 1. Extend the reaction time and continue to monitor by TLC.[11] 2. Use fresh, high-purity LiOH·H₂O and ensure 1.5 equivalents are used. 3. Ensure vigorous stirring maintains a homogeneous mixture. |
| Low Product Yield | 1. Incomplete precipitation. 2. Product loss during washing. 3. Incomplete reaction. | 1. Ensure pH is truly in the 2-3 range. If the product is somewhat water-soluble, extract the acidic aqueous layer with ethyl acetate, then dry and concentrate the organic phase. 2. Use ice-cold water for washing to minimize dissolution. |
| Product Precipitates as an Oil | The product's melting point may be low or impurities are present. | 1. Scratch the inside of the flask with a glass rod to induce crystallization. 2. Extract the oily product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to a solid. Purify by recrystallization if necessary. |
| Fine Precipitate Clogs Filter | Precipitation occurred too rapidly. | 1. Add the 1 M HCl very slowly during the acidification step while stirring vigorously. This promotes larger crystal growth.[11] 2. Use a filter aid such as Celite® on top of the filter paper to improve filtration speed.[11] |
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Bandini, E., et al. (2002). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]
-
Bandini, E., et al. (2002). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC - NIH. [Link]
-
Bandini, E., et al. (2002). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
- Process for the purification of carboxylic acids.
-
Khan, I., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter. [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Clark, J. (2023). making carboxylic acids. Chemguide. [Link]
-
Clark, J. (2023). hydrolysing esters. Chemguide. [Link]
-
Real Chemistry. (2022). Base hydrolysis of esters. YouTube. [Link]
-
Otera, J., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Journal of Oleo Science. [Link]
-
Ester Hydrolysis. BYJU'S. [Link]
-
Hassan, O. M., et al. (2022). Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic acid... ResearchGate. [Link]
-
Ch20: Hydrolysis of Esters. Chemistry - University of Calgary. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
-
20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Charton, M. (1975). Steric effects. II. Base-catalyzed ester hydrolysis. Journal of the American Chemical Society. [Link]
-
Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Microwave-assisted synthesis of 5-bromoindole-2-carboxylic acid derivatives
An Application Note and Protocol for the Microwave-Assisted Synthesis of 5-Bromoindole-2-Carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Bromoindole-2-Carboxylic Acid Derivatives and the Advent of Microwave-Assisted Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 5-bromoindole-2-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including potent enzyme inhibitors and receptor modulators. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space in drug discovery programs.
Traditionally, the synthesis of indole derivatives has often been hampered by long reaction times, harsh reaction conditions, and the formation of undesirable byproducts, leading to low overall yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and reproducible alternative to conventional heating methods. Microwave irradiation provides uniform and rapid heating of the reaction mixture, often leading to a dramatic reduction in reaction times, from hours or even days to mere minutes. This acceleration is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in a rapid increase in temperature and pressure. This application note provides a detailed protocol for the microwave-assisted synthesis of 5-bromoindole-2-carboxylic acid derivatives, highlighting the underlying principles and practical considerations for researchers in medicinal chemistry and drug development.
Mechanistic Insights: The Fischer Indole Synthesis under Microwave Irradiation
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound. In the context of this application note, we will focus on the reaction of 4-bromophenylhydrazine with pyruvic acid to yield 5-bromoindole-2-carboxylic acid.
Under microwave irradiation, the key steps of the Fischer indole synthesis are significantly accelerated. The proposed mechanism involves the following key transformations:
-
Hydrazone Formation: The initial step is the rapid formation of the phenylhydrazone from 4-bromophenylhydrazine and pyruvic acid.
-
Tautomerization: The phenylhydrazone undergoes a tautomeric shift to the enehydrazine intermediate.
-
-Sigmatropic Rearrangement: This is the crucial, and often rate-determining, step where the enehydrazine undergoes a-sigmatropic rearrangement to form a di-imine intermediate. Microwave energy is particularly effective at promoting this concerted pericyclic reaction.
-
Aromatization: The di-imine intermediate then undergoes cyclization and subsequent loss of ammonia to afford the aromatic indole ring.
The use of a suitable acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is essential to facilitate the cyclization and dehydration steps. The choice of solvent is also critical in microwave-assisted synthesis, with polar solvents that can efficiently absorb microwave energy being preferred.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Bromoindole-2-Carboxylic Acid
This protocol details a representative procedure for the synthesis of 5-bromoindole-2-carboxylic acid using a dedicated microwave reactor.
Materials and Reagents:
-
4-Bromophenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Microwave vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-bromophenylhydrazine hydrochloride (1.0 mmol).
-
Addition of Reactants: To the same vial, add pyruvic acid (1.2 mmol) and absolute ethanol (3 mL).
-
Initiation of Reaction: Seal the vial and place it in the cavity of the microwave synthesizer.
-
Microwave Irradiation Program:
-
Power: 150 W (or as appropriate for the specific microwave reactor)
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Reaction Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
-
The crude product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 5-bromoindole-2-carboxylic acid.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of 5-bromoindole-2-carboxylic acid.
Data Summary and Expected Outcomes
The application of microwave-assisted synthesis for the preparation of 5-bromoindole-2-carboxylic acid and its derivatives typically results in significant improvements in reaction efficiency compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-12 hours | 5-15 minutes |
| Temperature | 80-100 °C | 120-150 °C |
| Typical Yield | 60-75% | 85-95% |
| Purity (crude) | Moderate | High |
| Byproduct Formation | Often significant | Minimal |
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is lower than expected, ensure that the reagents are of high purity and that the microwave vial is properly sealed to maintain pressure. The reaction temperature and time can also be optimized.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. The efficiency of the microwave coupling can also be influenced by the choice of solvent.
-
Safety: Microwave synthesis involves high temperatures and pressures. Always use appropriate personal protective equipment (PPE), including safety glasses and gloves. Ensure that the microwave reactor is properly maintained and operated according to the manufacturer's instructions. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
The microwave-assisted synthesis of 5-bromoindole-2-carboxylic acid derivatives offers a rapid, efficient, and scalable method for the preparation of these valuable building blocks. The significant reduction in reaction times and the improvement in yields and purity make this technology highly attractive for applications in medicinal chemistry and drug discovery. By understanding the underlying principles and following a well-defined protocol, researchers can leverage the power of microwave synthesis to accelerate their research and development efforts.
References
-
Baghbanzadeh, M., Kappe, C. O. (2013). Microwaves in Organic and Medicinal Chemistry, 2nd Edition. Wiley-VCH. [Link]
-
de la Hoz, A., Diaz-Ortiz, A., Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
-
Humphrey, G. R., Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Caddick, S. (2005). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432. [Link]
Troubleshooting & Optimization
Technical Support Center: N-Cyclopropylation of Electron-Deficient Indoles
Welcome to the technical support center for the N-cyclopropylation of electron-deficient indoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your reaction outcomes.
Introduction
The N-cyclopropylation of indoles, particularly those bearing electron-withdrawing groups (EWGs), is a synthetic challenge of significant interest. The reduced nucleophilicity of the indole nitrogen, a direct consequence of the EWGs, often leads to low reaction yields and the formation of unwanted side products.[1] This guide provides practical, field-proven insights to overcome these hurdles, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
Q1: My N-cyclopropylation reaction is resulting in very low or no yield. What are the primary factors to investigate?
A1: Low to no yield in the N-cyclopropylation of electron-deficient indoles is a common issue stemming from the reduced nucleophilicity of the indole nitrogen.[1] Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Base: The choice and strength of the base are critical. For deactivated indoles, a stronger base is often necessary to deprotonate the N-H bond effectively.[1]
-
Increase Reaction Temperature: More forcing conditions, including higher temperatures, may be required to drive the reaction forward.[1]
-
Recommendation: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
-
Choice of Cyclopropylating Agent: The reactivity of your cyclopropylating agent is paramount.
-
Recommendation: If using cyclopropyl bromide, consider switching to the more reactive cyclopropyl iodide. The general reactivity trend for leaving groups is I > Br > Cl.[1] Alternatively, cyclopropylboronic acid in the presence of a copper catalyst offers a powerful method for N-cyclopropylation.[2][3][4][5]
-
-
Catalyst System (for Cross-Coupling Reactions): If you are employing a transition-metal-catalyzed approach (e.g., Buchwald-Hartwig or Ullmann-type coupling), the catalyst, ligand, and metal source are all crucial.
Q2: I'm observing significant C3-alkylation of my indole instead of the desired N-alkylation. How can I improve N-selectivity?
A2: The C3 position of the indole ring is often more nucleophilic than the nitrogen, especially in the neutral state, leading to competitive C-alkylation.[9] Achieving N-selectivity requires careful control of reaction conditions.
-
Base is Key: The use of a strong base to fully deprotonate the indole nitrogen is the most effective strategy to promote N-alkylation. The resulting indolide anion is a much more potent N-nucleophile.
-
Recommendation: Employ a strong base like NaH, NaHMDS, or KOtBu to ensure complete deprotonation before the addition of the cyclopropylating agent.
-
-
Solvent Effects: The choice of solvent can influence the site of alkylation.
-
Recommendation: Aprotic polar solvents like DMF or DMSO can favor N-alkylation by solvating the cation of the base and leaving a "naked" and highly reactive indolide anion.
-
Q3: My reaction is messy, with multiple unidentified byproducts. What are the likely side reactions and how can I minimize them?
A3: A multitude of side reactions can plague the N-cyclopropylation of electron-deficient indoles.
-
Ring Opening of the Cyclopropyl Group: Under certain conditions, particularly with strong Lewis or Brønsted acids, the cyclopropyl ring can open.
-
Recommendation: Ensure your reaction conditions are not overly acidic. If using a Lewis acid catalyst, screen for milder options.
-
-
Decomposition of Starting Material: Electron-deficient indoles can be sensitive to harsh reaction conditions.
-
Recommendation: Monitor the stability of your starting material under the reaction conditions (e.g., by heating it with the base and solvent in the absence of the cyclopropylating agent). If decomposition is observed, consider milder conditions (lower temperature, less harsh base).[10]
-
-
Homocoupling of the Cyclopropylating Agent: In transition-metal-catalyzed reactions, homocoupling of the cyclopropylating agent (e.g., cyclopropylboronic acid) can occur.
-
Recommendation: Optimize the catalyst, ligand, and reaction conditions to favor the cross-coupling pathway.
-
Q4: I am using a copper-catalyzed reaction with cyclopropylboronic acid, but the yield is still poor. How can I optimize this specific reaction?
A4: Copper-catalyzed N-cyclopropylation is a powerful tool, but it requires careful optimization.
-
Copper Source and Ligand: The choice of copper salt and ligand is crucial.
-
Atmosphere: These reactions often benefit from the presence of an oxidant.
-
Additives: Certain additives can enhance the reaction rate and yield.
-
Recommendation: The addition of a co-catalyst or additive like DMAP has been shown to be effective in some cases.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient indoles so difficult to N-cyclopropylate?
A1: Electron-withdrawing groups on the indole ring decrease the electron density of the entire aromatic system, including the nitrogen atom. This reduction in electron density lowers the nucleophilicity of the nitrogen, making it less reactive towards electrophilic cyclopropylating agents.[1] Consequently, more forcing reaction conditions are typically required to achieve the desired transformation.[1]
Q2: What are the most common methods for the N-cyclopropylation of indoles?
A2: Several methods can be employed for the N-cyclopropylation of indoles, with the choice often depending on the specific substrate and available reagents. The most common approaches include:
-
Classical Nucleophilic Substitution: This involves the reaction of the deprotonated indole with a cyclopropyl halide (e.g., cyclopropyl bromide or iodide).[1]
-
Ullmann-type Condensation: This is a copper-catalyzed cross-coupling reaction between the indole and a cyclopropyl halide.[11][12][13]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, which can be adapted for N-alkylation.[6][7][8]
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling of the indole with cyclopropylboronic acid.[2][3][4][5][8]
Q3: Are there any alternative cyclopropylating agents I can use besides cyclopropyl halides and cyclopropylboronic acid?
A3: While less common for indoles, other cyclopropylating agents have been developed for various transformations and may be adaptable. These include cyclopropanol derivatives and certain diazo compounds for cyclopropanation of alkenes, which could potentially be adapted for N-H insertion, though this is less explored for indoles.[14][15][16][17][18]
Q4: How can I effectively monitor the progress of my N-cyclopropylation reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting indole and the formation of the N-cyclopropylated product. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
Experimental Protocols
Recommended Protocol: Copper-Catalyzed N-Cyclopropylation of an Electron-Deficient Indole with Cyclopropylboronic Acid
This protocol is adapted from established literature procedures for the copper-mediated N-cyclopropylation of N-heterocycles.[2][3][4][5]
Materials:
-
Electron-deficient indole (1.0 equiv)
-
Cyclopropylboronic acid (1.5 - 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10-20 mol%)
-
2,2'-Bipyridine (10-20 mol%)
-
Sodium carbonate (Na₂CO₃) or another suitable base (2.0 equiv)
-
Anhydrous solvent (e.g., Dichloroethane, Toluene, or Dioxane)
Procedure:
-
To a dry reaction vessel, add the electron-deficient indole, cyclopropylboronic acid, copper(II) acetate, 2,2'-bipyridine, and sodium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) if an inert atmosphere is desired, although some procedures report success under an air atmosphere.[4][5]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of N-Cyclopropylation of 5-Nitroindole
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | None | K₂CO₃ | Toluene | 110 | <10 |
| 2 | Cu(OAc)₂ (10) | 2,2'-Bipyridine (10) | K₂CO₃ | Toluene | 110 | 45 |
| 3 | Cu(OAc)₂ (10) | 2,2'-Bipyridine (10) | Na₂CO₃ | DCE | 80 | 65 |
| 4 | Cu(OAc)₂ (20) | 2,2'-Bipyridine (20) | Na₂CO₃ | DCE | 80 | 78 |
| 5 | CuI (10) | DMAP (20) | NaHMDS | Dioxane | 95 | 85 |
Note: The data in this table is illustrative and based on general trends observed in the literature. Actual yields will vary depending on the specific substrate and precise reaction conditions.
Visualizations
Troubleshooting Workflow for Low Yield N-Cyclopropylation
Caption: A decision-making workflow for troubleshooting low yields in N-cyclopropylation reactions.
General Reaction Scheme for Copper-Catalyzed N-Cyclopropylation
Caption: A generalized reaction scheme for the copper-catalyzed N-cyclopropylation of indoles.
References
-
Molecules. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Retrieved from [Link]
-
Molecules. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. Retrieved from [Link]
-
RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. O. (2008). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters, 10(8), 1653–1655. [Link]
-
PubMed. (2008). N-cyclopropylation of indoles and cyclic amides with copper(II) reagent. Retrieved from [Link]
-
ResearchGate. (2021). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
PubMed. (2021). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2002). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. ACS Publications. Retrieved from [Link]
-
PMC. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved from [Link]
-
Journal of the American Chemical Society. (2002). The Copper-Catalyzed N-Arylation of Indoles. ACS Publications. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Retrieved from [Link]
-
PMC. (2008). Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2010). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Retrieved from [Link]
-
Molecules. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Chemical Science. (2016). 3-Component reactions for accessing heterocycle-rich topologies: trapping of pyrrole-stabilized carbenes via net bimolecular C–H or N–H insertion. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Retrieved from [Link]
-
PMC. (2011). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Retrieved from [Link]
-
MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Reactions of N-Protected 3-Nitroindoles. Retrieved from [Link]
-
RSC Publishing. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Retrieved from [Link]
-
University of South Florida. (2022). 3,4-Annulated Indoles via Tandem Cyclopropane Ring-Opening/Conia-ene and Michael Addition/Conia-ene Reactions. Retrieved from [Link]
-
PubMed. (2013). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Retrieved from [Link]
-
PMC. (2022). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Retrieved from [Link]
-
Chemical Reviews. (2017). Cyclopropanation Strategies in Recent Total Syntheses. ACS Publications. Retrieved from [Link]
-
PubMed. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Retrieved from [Link]
-
PMC. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved from [Link]
-
PMC. (2015). Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2020). Selectivity in the Addition of Electron‐Deficient Radicals to the C2 Position of Indoles. Retrieved from [Link]
-
MDPI. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Retrieved from [Link]
-
Knowledge UChicago. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohe. Retrieved from [Link]
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Troubleshooting decarboxylation of indole-2-carboxylic acids during hydrolysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indole-2-carboxylic acid chemistry. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions related to the synthesis and manipulation of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights needed to navigate the complexities of your experimental work, particularly the common challenge of unintended decarboxylation during ester hydrolysis.
Section 1: Understanding the Challenge: Decarboxylation vs. Hydrolysis
The hydrolysis of an indole-2-carboxylate ester to its corresponding carboxylic acid is a fundamental transformation in the synthesis of many biologically active molecules. However, this reaction is often complicated by a competing and often undesired side reaction: decarboxylation, which leads to the formation of an unsubstituted indole. Understanding the factors that govern the competition between these two pathways is critical for successful synthesis.
FAQ 1: Why is my indole-2-carboxylate ester decarboxylating during hydrolysis?
Indole-2-carboxylic acids are susceptible to decarboxylation, especially under harsh reaction conditions such as high temperatures.[1] The stability of the indole ring can facilitate the loss of carbon dioxide. The reaction proceeds through the formation of the indole-2-carboxylic acid, which can then lose CO2 to form the corresponding indole.
The mechanism of decarboxylation can be influenced by both acidic and basic conditions. In acidic media, the reaction can proceed through the formation of protonated carbonic acid as a reactive intermediate.[2][3] Under basic conditions, the formation of the carboxylate anion is the first step, which can then undergo decarboxylation, although this is generally less favorable than under acidic or thermal conditions.
Caption: Competing pathways of hydrolysis and decarboxylation.
Section 2: Troubleshooting Hydrolysis Conditions
The choice of hydrolysis conditions—acidic, basic, or enzymatic—plays a pivotal role in minimizing decarboxylation. This section provides a detailed breakdown of each method, including their advantages, disadvantages, and troubleshooting tips.
FAQ 2: What are the pros and cons of acidic versus basic hydrolysis for indole-2-carboxylate esters?
Acid-Catalyzed Hydrolysis:
This method typically involves heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid.[4]
-
Advantages: Can be effective for some substrates.
-
Disadvantages: The reaction is reversible, requiring a large excess of water to drive it to completion.[5] More importantly, acidic conditions and elevated temperatures significantly promote decarboxylation.[2][6]
-
Troubleshooting:
-
Problem: Significant decarboxylation is observed.
-
Solution: Lower the reaction temperature and use a milder acid if possible. However, for many indole-2-carboxylates, acidic hydrolysis is often not the preferred method due to the high risk of decarboxylation.
-
Base-Catalyzed Hydrolysis (Saponification):
This is the more common and generally preferred method for hydrolyzing esters.[4][7] It involves heating the ester with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]
-
Advantages: The reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[9][10][11] This drives the reaction to completion.
-
Disadvantages: While generally milder than acidic hydrolysis, high temperatures can still lead to some decarboxylation.
-
Troubleshooting:
-
Problem: Incomplete hydrolysis.
-
Solution: Increase the reaction time, temperature, or the concentration of the base. Ensure the ester is fully dissolved in the solvent system. A co-solvent like THF or ethanol can improve solubility.
-
Problem: Decarboxylation is still occurring.
-
Solution: Employ milder conditions. Use a weaker base if compatible with the substrate. Lower the reaction temperature and extend the reaction time.
-
Table 1: Comparison of Hydrolysis Methods
| Method | Catalyst | Conditions | Key Advantages | Key Disadvantages & Risks |
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Heat, excess water | Simple reagents | Reversible reaction[4]; High risk of decarboxylation[2][6] |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Heat | Irreversible, high yield[9][10] | Potential for decarboxylation at high temperatures |
| Enzymatic Hydrolysis | Lipase, Esterase | Mild temperature, specific pH | High selectivity, mild conditions | Enzyme cost and stability, substrate specificity |
FAQ 3: Can enzymatic hydrolysis be used to avoid decarboxylation?
Yes, enzymatic hydrolysis is an excellent alternative for sensitive substrates. Enzymes like lipases or esterases operate under very mild conditions (near-neutral pH and room temperature), which significantly reduces or eliminates the risk of decarboxylation.[12]
-
Advantages: High chemo- and regioselectivity, environmentally friendly.
-
Disadvantages: Enzymes can be expensive and may have specific substrate requirements. Optimization of buffer, pH, and temperature is necessary.[12]
-
Experimental Protocol: General Procedure for Enzymatic Hydrolysis
-
Suspend the indole-2-carboxylate ester in a suitable buffer solution (e.g., phosphate or carbonate buffer at a specific pH).
-
Add the selected lipase or esterase.
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a workup to isolate the carboxylic acid. This may involve pH adjustment and extraction.
-
Section 3: Advanced Strategies and Alternative Approaches
When standard hydrolysis methods fail to provide the desired outcome, several advanced strategies can be employed.
FAQ 4: My substrate is particularly prone to decarboxylation. What other methods can I try?
For highly sensitive substrates, consider the following:
-
Mild Hydrolysis with Lithium Hydroxide (LiOH): LiOH in a mixture of THF and water at room temperature or slightly elevated temperatures can be a very effective and mild method for ester hydrolysis, often minimizing side reactions.
-
Protection of the Indole Nitrogen: If the indole nitrogen is unsubstituted, its acidity can complicate basic hydrolysis. Protection with a suitable group, such as Boc (tert-butyloxycarbonyl), can sometimes lead to cleaner reactions.[13] However, the protecting group must be stable to the hydrolysis conditions and easily removable later.
-
Copper-Catalyzed Decarboxylation as a Synthetic Tool: In some cases, decarboxylation is the desired reaction. Copper salts, often in high-boiling solvents like quinoline, are known to effectively catalyze the decarboxylation of indole-2-carboxylic acids.[14][15][16] This is a useful method for synthesizing 2-unsubstituted indoles.[17][18]
Caption: Troubleshooting workflow for indole-2-carboxylate hydrolysis.
Section 4: Summary of Best Practices
To maximize your success in hydrolyzing indole-2-carboxylate esters while minimizing decarboxylation:
-
Start with Mild Conditions: Always begin with the mildest possible conditions. Basic hydrolysis with LiOH in THF/water at room temperature is an excellent starting point.
-
Monitor Your Reaction: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.
-
Control the Temperature: Avoid excessive heat. If heating is necessary, use the lowest temperature that allows for a reasonable reaction rate.
-
Consider the Solvent: Ensure your starting material is fully dissolved. Using a co-solvent like THF or ethanol can be beneficial.
-
For Sensitive Substrates, Use Enzymes: If thermal or chemical methods consistently lead to decarboxylation, enzymatic hydrolysis is a powerful alternative.
By carefully considering the factors that influence the competition between hydrolysis and decarboxylation, you can design robust and efficient synthetic routes to your target indole-2-carboxylic acids.
References
- Smolecule. (2023, August 15). Indole-2-carboxylic acid.
- Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51.
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51, 1803-1808.
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 1999.
- Piers, E., et al. (2011, February 3). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Synthesis of indoles. Organic Chemistry Portal.
- Schultz, A. G., & Hagmann, W. K. (1978). Synthesis of Indole-2-carboxylic Esters. J. Org. Chem., 43(17).
- indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
- an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Science Publishing.
- Jones, G. B., & Chapman, B. J. Decarboxylation of indole-2-carboxylic acids: improved procedures.
- Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012, August 3).
- Hydrolytic decarboxylation of carboxylic acids and the formation of proton
- Hydrolysis of esters and dialkyl malonates medi
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- indole-2-carboxylic acid, 1477-50-5. The Good Scents Company.
- hydrolysis of esters. Chemguide.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). PMC.
- indolyl-3-acetic acid with use of salts of copper. (2019, April 17).
- Ch21: Decarboxyl
- THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing.
- acid-catalyzed mechanism of ester hydrolysis. (2019, November 12). YouTube.
- Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22).
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
- Saponification of Esters. Organic Chemistry Tutor.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Hydrolysis product troubleshooting. (2024, January 18). Reddit.
- Decarboxyl
- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- 7.5 Esters. KPU Pressbooks.
- Saponific
- 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
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- 3. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Solving solubility issues of 5-bromo-1-cyclopropylindole acids in biological assays
Welcome to the technical support center for researchers working with 5-bromo-1-cyclopropylindole-3-carboxylic acids and related analogues. This guide is designed to provide practical, in-depth solutions to the common, yet often frustrating, solubility challenges encountered with this specific class of compounds in biological assays. Our goal is to equip you with the knowledge to troubleshoot these issues effectively, ensuring the integrity and reproducibility of your experimental data.
Understanding the Challenge
The 5-bromo-1-cyclopropylindole acid scaffold presents a classic medicinal chemistry conundrum. The indole core, bromine substituent, and cyclopropyl group contribute to high lipophilicity and planarity, which are often desirable for target engagement but detrimental to aqueous solubility. The carboxylic acid moiety offers a handle for ionization and solubility improvement, but its effectiveness is highly dependent on pH. Consequently, these compounds frequently precipitate when diluted from a DMSO stock into aqueous physiological buffers, leading to inaccurate assay results and misleading structure-activity relationships (SAR).
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions.
Q1: Why is my 5-bromo-1-cyclopropylindole acid precipitating when I dilute it from my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4)?
A: This is the most common issue and occurs for two primary reasons. First, the compound is likely highly soluble in 100% DMSO but poorly soluble in aqueous solutions. When you dilute the DMSO stock, the compound is suddenly exposed to a solvent environment it is not soluble in, causing it to "crash out" or precipitate. This is a phenomenon related to exceeding the compound's kinetic solubility .[1][2][3] Second, your compound is an acid. At a physiological pH of 7.4, the carboxylic acid group may be deprotonated (negatively charged), which should aid solubility. However, the large, hydrophobic core of the molecule can still dominate, leading to aggregation and precipitation even in its ionized form.
Q2: What is the best solvent to use for my initial stock solution?
A: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions in drug discovery.[4] It is an excellent solvent for most organic molecules. We recommend preparing a 10 mM or 20 mM stock solution in 100% anhydrous DMSO.[5] Store these stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.[6]
Q3: Can I just increase the final concentration of DMSO in my assay to keep my compound in solution?
A: While tempting, this is generally not advisable. High concentrations of DMSO can have direct effects on your biological assay, including cytotoxicity, altered cell membrane permeability, and direct inhibition or activation of enzymes.[7][8][9][10] Most cell-based assays are sensitive to DMSO concentrations above 0.5%, with some showing effects at levels as low as 0.1%.[9] It is critical to keep the final DMSO concentration consistent across all wells (including controls) and as low as possible, ideally ≤0.5%.[6]
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A:
-
Kinetic solubility measures the concentration at which a compound precipitates when added to a buffer from a concentrated DMSO stock. This is what you are observing when your compound crashes out during dilution.[1][2][3] Kinetic solubility values are often higher than thermodynamic solubility because the compound can form a temporary, supersaturated state before precipitating as an amorphous solid.[2][11][12]
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[12]
For most high-throughput screening and in vitro assays, you are dealing with kinetic solubility. Understanding this helps you devise strategies to keep the compound in a bioavailable state during the course of your experiment.
Part 2: In-Depth Troubleshooting Guide
If the basic FAQs did not solve your problem, this section provides a more systematic approach to tackling persistent solubility issues.
Problem: Compound Precipitates Upon Dilution into Aqueous Buffer
This is the core challenge. The following flowchart and detailed explanations will guide you through a series of potential solutions, from simplest to most complex.
Caption: A decision tree for troubleshooting solubility issues.
Solution 1: pH Modification (The First Line of Defense)
The Principle: For an acidic compound like a carboxylic acid, solubility dramatically increases as the pH of the solution rises above its pKa.[13][14] According to the Henderson-Hasselbalch equation, when the pH is one unit above the pKa, the compound is approximately 90% in its more soluble, ionized (deprotonated) form.[15]
Experimental Protocol:
-
Determine the pKa: If not known, use software prediction tools (e.g., ChemAxon) to estimate the pKa of your indole acid. It will likely be in the range of 4-5.
-
Prepare Buffers: Make a series of biologically compatible buffers with increasing pH. For example, start with your standard buffer (e.g., PBS at pH 7.4) and prepare versions at pH 8.0, 8.5, and even 9.0. Tris or HEPES buffers are excellent for this purpose.
-
Test Solubility: Perform a simple visual solubility test. Add a small volume of your concentrated DMSO stock to each buffer to achieve your final desired assay concentration. Vortex briefly and let it stand for 15-30 minutes. Observe for any cloudiness or precipitate.
-
Assay Compatibility: Crucially, you must confirm that your biological target (e.g., enzyme, receptor, cells) is stable and active at the higher pH. Run a control experiment with a known reference compound to validate assay performance at the selected pH.
Solution 2: Use of Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[16] They work by reducing the polarity of the aqueous environment.
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Final Concentration | Pros | Cons |
| Polyethylene Glycol 400 (PEG400) | 1-10% | Generally low toxicity, effective for many compounds. | Can be viscous at higher concentrations. |
| Glycerol | 1-10% | Low toxicity, can stabilize proteins.[17] | Can increase osmolality, potentially affecting cells. |
| Ethanol | 0.1-1% | Effective, readily available. | More volatile and can be more disruptive to cells than PEG400 or glycerol.[8] |
Experimental Protocol:
-
Select a Co-solvent: PEG400 is often a good starting point.
-
Prepare Assay Buffer with Co-solvent: Prepare your primary assay buffer (at the optimal pH determined in Solution 1) containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10%).
-
Test Solubility: Add your compound from the DMSO stock to these co-solvent-containing buffers and check for precipitation.
-
Validate Assay Performance: It is essential to run controls to ensure the co-solvent itself does not interfere with your assay. Test your positive and negative controls in the presence of the selected co-solvent concentration.
Solution 3: Formulation with Solubilizing Excipients
The Principle: If pH and co-solvents are insufficient, specialized excipients can be used to encapsulate or interact with the hydrophobic compound, keeping it in solution.
A. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20] The hydrophobic drug molecule can form an "inclusion complex" by partitioning into this cavity, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[19][21][] Modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their improved solubility and safety profile.[21]
Caption: How cyclodextrins encapsulate hydrophobic drugs.
Experimental Protocol:
-
Prepare a Cyclodextrin Stock: Prepare a concentrated stock of HP-β-CD (e.g., 20-40% w/v) in your chosen assay buffer.
-
Method A (Pre-complexation): Add the DMSO stock of your compound directly to the HP-β-CD solution. Vortex or sonicate for 15-30 minutes to facilitate complex formation. Then, use this solution in your assay.
-
Method B (In-situ Formation): Add the HP-β-CD stock solution to your assay wells first, then add the compound's DMSO stock. The complex will form in the assay plate.
-
Determine Optimal Ratio: You may need to test different molar ratios of cyclodextrin to your compound to find the most effective solubilizing concentration.
-
Control for Excipient Effects: Always run a control with just the cyclodextrin solution (and DMSO vehicle) to ensure it doesn't affect the assay readout.
B. Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds. However, they are often more disruptive to biological systems, particularly cell membranes, and should be used with caution and as a last resort for in vitro assays.
Part 3: Standard Operating Protocols (SOPs)
SOP-01: Preparation of a 10 mM DMSO Stock Solution
-
Calculation:
-
Weight (mg) = 10 (mmol/L) * Molecular Weight (g/mol) * Volume (L)
-
For 1 mL (0.001 L): Weight (mg) = 0.01 * MW
-
-
Procedure:
-
Accurately weigh the calculated amount of your 5-bromo-1-cyclopropylindole acid into a clean, sterile microcentrifuge tube or vial.[23][24]
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial.[24]
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Label the vial clearly with the compound name, concentration, solvent, and date.[25]
-
Create smaller working aliquots to avoid multiple freeze-thaw cycles of the main stock.[6]
-
Store at -20°C or -80°C.
-
SOP-02: Serial Dilution for Assay Plate Preparation (Minimizing Precipitation)
The key to preventing precipitation during dilution is to avoid abrupt changes in solvent composition.
-
Intermediate Dilution: Perform an intermediate dilution step. Instead of diluting a 10 mM stock directly into the aqueous buffer (a 1:1000 dilution for a 10 µM final concentration), first, dilute the 10 mM stock into 100% DMSO to a lower concentration (e.g., 1 mM or 100 µM).
-
Final Dilution: Add the small volume of the intermediate DMSO stock to the assay well already containing the final aqueous buffer (with any necessary pH adjustments, co-solvents, or excipients).
-
Mixing: Mix immediately and thoroughly by gentle pipetting or plate shaking. This ensures the compound is rapidly dispersed and has a better chance of staying in solution or forming a complex with an excipient.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. Available from: [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 103. Available from: [Link]
-
Pawar, P., & Vavia, P. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. Asian Journal of Pharmaceutics, 7(3), 133. Available from: [Link]
-
Sareen, R. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. Available from: [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
-
Pampel, L., et al. (2019). Automated assays for thermodynamic (equilibrium) solubility determination. Methods and Protocols, 2(3), 60. Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
Moradiya, M., et al. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery, 2(2), 1-8. Available from: [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Available from: [Link]
-
Danaher Life Sciences. Small Molecule Screening Process Steps. Available from: [Link]
- Tiong, I. K., & Tiekink, E. R. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(21), 9629-9655.
-
Unknown. 1 Preparation stock solution solid compound(s). Available from: [Link]
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Kumar, S., & Saini, N. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Int J Pharm Sci Res, 3(7), 1898-1906. Available from: [Link]
-
Fiveable. (2025). pH and Solubility. AP Chemistry. Available from: [Link]
-
Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 757-768. Available from: [Link]
-
Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 757-768. Available from: [Link]
-
Tiong, I. K., & Tiekink, E. R. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available from: [Link]
-
Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Available from: [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Available from: [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]
-
Dahlin, J. L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available from: [Link]
-
Unknown. Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]
- Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.
-
Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
-
ResearchGate. A plot of the pH dependence of the solubility of an acid with pK a 4.8.... Available from: [Link]
-
Al-Ghaban, F. A., & Tawfeek, H. M. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 22(5), 1-13. Available from: [Link]
-
Papakyriakou, A., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 80-90. Available from: [Link]
-
Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2397-2408. Available from: [Link]
-
Lee, J. H., & Kim, Y. G. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Molecules, 26(8), 2195. Available from: [Link]
- Hino, T., & Nakagawa, M. (1979). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 12(1), 141-144.
-
Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular pharmaceutics, 10(1), 317-325. Available from: [Link]
Sources
- 1. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ovid.com [ovid.com]
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- 14. researchgate.net [researchgate.net]
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- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. alzet.com [alzet.com]
- 23. phytotechlab.com [phytotechlab.com]
- 24. crispmaastricht.nl [crispmaastricht.nl]
- 25. bitesizebio.com [bitesizebio.com]
Purification methods for 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid (recrystallization vs HPLC)
Technical Support Center: 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid
A Guide to Purification: Recrystallization vs. Preparative HPLC
Welcome to our dedicated technical support guide for the purification of this compound. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions. This guide, curated by our Senior Application Scientists, provides an in-depth analysis of the two primary purification methods: recrystallization and High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles of each technique, offer detailed protocols, and provide robust troubleshooting solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider before purification?
A: Understanding the physicochemical properties is critical for method selection. Key parameters include:
-
Melting Point: Influences solvent selection for recrystallization.
-
Solubility: Dictates the choice of solvents for both recrystallization and HPLC mobile phases. It is known to be soluble in organic solvents like ethyl acetate and dichloromethane.
-
pKa: The acidic nature of the carboxylic acid group will affect its solubility in aqueous solutions of varying pH, a crucial factor for HPLC mobile phase optimization.
-
UV Absorbance: Essential for detection during HPLC analysis.
Q2: When should I choose recrystallization over HPLC, and vice versa?
A: The choice between recrystallization and HPLC depends on several factors, including the initial purity of your sample, the desired final purity, the quantity of material to be purified, and available resources.
-
Recrystallization is often preferred for:
-
Larger quantities of material (multi-gram to kilogram scale).
-
Samples with relatively high initial purity (>85-90%).
-
Cost-effective purification.
-
-
Preparative HPLC is the method of choice for:
-
Achieving very high purity levels (>99.5%).
-
Separating complex mixtures with closely related impurities.
-
Purifying smaller quantities of material (milligram to gram scale).
-
Q3: What are the most common impurities I might encounter?
A: Common impurities can include starting materials, reaction byproducts, and degradation products. For this specific molecule, potential impurities could be unreacted starting materials or isomers formed during synthesis.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is insoluble in the chosen solvent. | - Use a lower boiling point solvent or a solvent mixture. - Ensure the compound is fully dissolved before cooling. |
| Poor Recovery | Too much solvent was used. The solution was cooled too quickly. The compound is too soluble in the chosen solvent. | - Reduce the amount of solvent used to dissolve the compound. - Allow the solution to cool slowly to room temperature, then in an ice bath. - Use a co-solvent system to decrease solubility. |
| No Crystals Form | The solution is not supersaturated. The presence of impurities inhibits crystallization. | - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Concentrate the solution by evaporating some of the solvent. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the impure this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the impure compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 2: Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that utilizes a stationary phase (column) and a mobile phase to separate components of a mixture. It is a highly effective method for achieving very high levels of purity.
Troubleshooting Guide: Preparative HPLC
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | Column overload. Secondary interactions between the analyte and the stationary phase. | - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH or add a modifier (e.g., trifluoroacetic acid) to suppress silanol interactions. |
| Poor Resolution | Inappropriate mobile phase composition. Incorrect column selection. | - Optimize the mobile phase gradient or isocratic composition. - Select a column with a different stationary phase chemistry or particle size. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). High mobile phase viscosity. | - Replace the guard column or filter. - Use a less viscous mobile phase or operate at a higher temperature. |
Experimental Protocol: Preparative HPLC
-
Column Selection: A C18 reversed-phase column is a common starting point for the purification of acidic, aromatic compounds like this indole derivative.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Development: Develop an analytical-scale method first to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.
-
Scaling Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.
-
Fraction Collection: Collect the fractions containing the purified compound as it elutes from the column.
-
Post-Purification Workup: Combine the pure fractions and remove the HPLC solvents, typically by rotary evaporation, to isolate the final product.
Visualizing the Decision Process
The choice between recrystallization and HPLC can be visualized as a decision tree, guiding the researcher to the most appropriate method based on experimental needs.
Caption: Decision tree for purification method selection.
Troubleshooting Workflow: A Visual Guide
A systematic approach to troubleshooting is essential for efficient problem-solving.
Caption: General troubleshooting workflow for purification issues.
Technical Support Center: Optimizing C-5 Functionalization of 5-Bromoindole
Welcome to the Technical Support Center for the C-5 functionalization of 5-bromoindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the success of your experiments. As Senior Application Scientists, we have compiled and synthesized field-proven insights to help you navigate the common challenges associated with these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the C-5 functionalization of 5-bromoindole.
Q1: Why is N-protection of 5-bromoindole often necessary for C-5 functionalization?
The indole N-H proton is acidic and can be deprotonated by the basic reagents commonly used in cross-coupling reactions. The resulting indolide anion has increased electron density, which can destabilize the C-Br bond and lead to unwanted side reactions, most notably debromination.[1][2] N-protection prevents this deprotonation, leading to cleaner reactions and higher yields of the desired C-5 functionalized product.[1][2]
Q2: What are the most common palladium-catalyzed cross-coupling reactions for C-5 functionalization of 5-bromoindole?
The most prevalent and versatile methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.[3][4]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[1][4]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[6][7]
Q3: I am observing a significant amount of indole as a byproduct. What is causing this?
The formation of indole indicates that a debromination side reaction is occurring, where the bromine atom at the C-5 position is replaced by a hydrogen atom.[1][2] This is a common issue in palladium-catalyzed cross-coupling reactions of 5-bromoindole and is often influenced by the reaction conditions.[1][2] Key factors include the stability of the 5-bromoindole substrate, the presence of hydride sources, and the lack of N-protection.[1]
Q4: What are some general tips for purifying functionalized indole derivatives?
Column chromatography on silica gel is a standard method for purifying indole derivatives.[8][9] However, the acidic nature of silica gel can sometimes cause degradation of electron-rich indoles.[10] In such cases, using deactivated silica gel (by pre-treating with a basic solution like triethylamine in the eluent) or employing an alternative stationary phase like alumina can be beneficial.[10] For polar indole derivatives, reversed-phase chromatography is a suitable option.[10]
Troubleshooting Guide
This section provides a detailed guide to troubleshoot and resolve common issues encountered during the C-5 functionalization of 5-bromoindole.
Issue 1: Low or No Yield of the Desired Product
A low or negligible yield of the target C-5 functionalized indole is a frequent challenge. The following workflow can help diagnose and address the root cause.
Potential Cause & Recommended Solution:
-
Suboptimal Catalyst System: The choice of palladium source and ligand is critical for an efficient catalytic cycle.
-
Solution: Screen a variety of palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands. For challenging couplings, bulky and electron-rich ligands such as SPhos, XPhos, or P(t-Bu)₃ often improve reaction rates and yields.[11]
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step of many cross-coupling reactions. Its strength and solubility can significantly impact the reaction's success.
-
Solution: If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can be more effective for difficult couplings.[11]
-
-
Unsuitable Solvent System: The solvent must effectively dissolve all reaction components and remain stable at the required temperature.
-
Insufficient Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Issue 2: Significant Debromination Side Product Formation
The formation of indole as a byproduct due to debromination is a primary obstacle in the C-5 functionalization of 5-bromoindole.
Potential Cause & Recommended Solution:
-
Unprotected Indole N-H: As previously mentioned, the acidic N-H proton can lead to the formation of an electron-rich indolide anion under basic conditions, which promotes debromination.[1][2]
-
Presence of Hydride Sources: Impurities in solvents or reagents, or the use of certain alcohols as solvents, can act as hydride sources, leading to reductive debromination.[1]
-
Solution: Use high-purity, anhydrous solvents and reagents. If debromination is a persistent issue, avoid using alcohol-based solvents.[1]
-
-
Harsh Reaction Conditions: High temperatures or overly active catalyst systems can sometimes favor the debromination pathway.
-
Solution: If N-protection is already in place, try lowering the reaction temperature and monitoring the progress over a longer period. Optimizing the catalyst and ligand combination can also help to favor the desired cross-coupling over debromination.
-
Experimental Protocols and Data
Below are representative experimental protocols for common C-5 functionalization reactions of 5-bromoindole. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole
This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the C-5 position.
Reaction Scheme:
N-Boc-5-bromoindole + Arylboronic acid --(Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O)--> 5-Aryl-N-Boc-indole
Materials:
-
N-Boc-5-bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppf)Cl₂ (e.g., 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Dioxane/Water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add N-Boc-5-bromoindole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[1]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).[1]
-
Add the degassed dioxane/water solvent mixture.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Comparative Reaction Conditions for Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [14] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 37 | 18 | >92 | [15] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100-150 (MW) | 0.5-0.75 | High | [3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | [14] |
Protocol 2: Heck Coupling of 5-bromoindole
This protocol outlines a Heck coupling reaction for the vinylation of the C-5 position.
Reaction Scheme:
5-bromoindole + Alkene --(Na₂PdCl₄, sSPhos, Na₂CO₃, Acetonitrile/H₂O)--> 5-Vinyl-indole
Materials:
-
5-bromoindole
-
Alkene (1.5 equivalents)
-
Na₂PdCl₄ (5 mol%)
-
sSPhos (15 mol%)
-
Sodium Carbonate (Na₂CO₃) (4 equivalents)
-
Acetonitrile/Water (1:1 mixture)
Procedure:
-
In a microwave vial or suitable reaction flask, combine Na₂PdCl₄ and sSPhos.[1]
-
Purge the vessel with argon.[1]
-
Add the degassed acetonitrile/water solvent mixture and stir for 15 minutes at room temperature.[1]
-
Add 5-bromoindole, the alkene, and Na₂CO₃.[1]
-
Seal the vessel and heat the reaction mixture to 80 °C (conventional heating or microwave) for the required time (monitor by TLC or LC-MS).[1]
-
After completion, cool the reaction to room temperature and dilute with a saturated solution of NaHCO₃.[1]
-
Extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.[1]
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of 5-bromoindole
This protocol details a Sonogashira coupling for the alkynylation of the C-5 position.
Reaction Scheme:
5-bromoindole + Terminal Alkyne --(PdCl₂(PPh₃)₂, CuI, Et₃N, DMF)--> 5-Alkynyl-indole
Materials:
-
5-bromoindole
-
Terminal Alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a flask, combine 5-bromoindole, PdCl₂(PPh₃)₂, and CuI.[5]
-
Evacuate and backfill the flask with argon three times.[5]
-
Add anhydrous DMF and triethylamine via syringe.[5]
-
Add the terminal alkyne dropwise.[5]
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.[5]
-
Follow a general work-up and purification procedure to isolate the desired product.[5]
Protocol 4: Buchwald-Hartwig Amination of 5-bromoindole
This protocol describes a Buchwald-Hartwig amination for the formation of a C-N bond at the C-5 position.
Reaction Scheme:
5-bromoindole + Amine --(Pd₂(dba)₃, XPhos, NaOtBu, Toluene)--> 5-Amino-indole
Materials:
-
5-bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromoindole, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.[16]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[16]
-
Add anhydrous toluene, followed by the amine via syringe.[16]
-
Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction's progress.[16]
-
Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.[16]
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by chromatography.
References
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Available at: [Link]
-
Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemCatChem. Available at: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. Available at: [Link]
-
Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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- 6. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Preventing side reactions during amide coupling of sterically hindered indole acids
Welcome to our specialized technical support guide for navigating the complexities of amide coupling reactions with sterically hindered indole acids. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges in forming these critical amide bonds. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable troubleshooting strategies to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a sterically hindered indole-3-carboxylic acid is failing or giving very low yields. What are the primary reasons for this?
A1: The primary challenge in coupling sterically hindered indole acids stems from a combination of electronic and steric factors. The indole nucleus is electron-rich, which can sometimes lead to side reactions. However, the main obstacle is the steric bulk around the carboxylic acid, which physically impedes the approach of the amine nucleophile to the activated carboxyl group. This steric hindrance dramatically slows down the desired reaction rate, allowing side reactions to become more prominent.[1][2] Common indicators of a failed coupling include the recovery of unreacted starting materials and the formation of multiple, difficult-to-separate byproducts.[1]
Q2: I am observing significant epimerization at the α-carbon of my indole acid during the coupling reaction. What causes this and how can I minimize it?
A2: Epimerization, or racemization, is a significant risk when the α-carbon of the carboxylic acid is a stereocenter.[3][4] It occurs through the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[5] This side reaction is exacerbated by:
-
Over-activation of the carboxylic acid: Highly reactive intermediates have a longer lifetime, increasing the opportunity for oxazolone formation.[6]
-
Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for both the desired reaction and epimerization.[5]
-
Strong bases: Bases can deprotonate the α-proton of the oxazolone, facilitating racemization.[1][7]
To suppress epimerization, it is crucial to use coupling reagents and additives known to minimize this side reaction, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt).[8][9] Additionally, using sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) and maintaining lower reaction temperatures are beneficial.[1][7]
Q3: My uronium-based coupling reagent (e.g., HBTU, HATU) is leading to an unexpected byproduct that terminates my reaction. What is this side reaction?
A3: A common side reaction with uronium- and aminium-based coupling reagents like HBTU and HATU is the guanidinylation of the amine.[3] In this process, the coupling reagent reacts with the N-terminal of the amine to form a stable guanidine moiety, which is no longer nucleophilic and cannot participate in the desired amide bond formation. This side reaction is particularly problematic when the activation of the carboxylic acid is slow, which is often the case with sterically hindered substrates. To circumvent this, pre-activating the carboxylic acid with the coupling reagent before adding the amine is highly recommended.[3] Phosphonium-based reagents like PyBOP and PyAOP do not cause guanidinylation and are excellent alternatives for these challenging couplings.[10]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental observations and provides a logical workflow for troubleshooting.
Problem 1: Low to No Product Formation with Standard Coupling Reagents (e.g., EDC/HOBt)
-
Causality: Standard carbodiimide-based methods, even with additives like 1-hydroxybenzotriazole (HOBt), are often not potent enough to activate sterically hindered indole acids efficiently.[11][12] The intermediate O-acylisourea is prone to rearrangement to a non-reactive N-acylurea, a common side reaction with carbodiimides.[4][6][7][13] The steric hindrance slows the desired nucleophilic attack by the amine, allowing this and other side reactions to dominate.[2]
-
Troubleshooting Workflow:
Caption: Reagent selection for low-yielding reactions.
-
Solutions & Protocols:
-
Switch to a More Potent Coupling Reagent:
-
Phosphonium Salts (e.g., PyAOP, PyBOP): These are highly effective for sterically demanding couplings and are known to suppress racemization.[1][8][14] PyAOP is particularly effective for coupling N-methylated amino acids.[8]
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These reagents form highly reactive activated esters.[8][14] COMU is a newer generation reagent with a better safety profile than many benzotriazole-based reagents.[8][15]
-
-
In Situ Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be very effective.[16][17] Reagents like BTFFH or TCFH generate acyl fluorides in situ, which are less sterically demanding and highly reactive towards even hindered amines.[11][17]
-
Problem 2: Formation of an N-Acylurea Byproduct with Carbodiimides
-
Causality: When using carbodiimides like DCC or EDC, the initially formed O-acylisourea intermediate can undergo an irreversible intramolecular acyl transfer to form a stable N-acylurea.[4][13][18] This byproduct is not an active acylating agent and its formation consumes the activated acid, reducing the yield of the desired amide.[18] This side reaction is more prevalent in polar aprotic solvents like DMF.[19]
-
Visualizing the Side Reaction:
Caption: Competing pathways for the O-acylisourea intermediate.
-
Solutions & Protocols:
-
Use of Additives: The addition of nucleophilic additives like HOBt or HOAt is crucial.[4][7][9] These additives rapidly trap the O-acylisourea to form a more stable and still reactive activated ester, outcompeting the rearrangement to the N-acylurea.[9][13]
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the N-acylurea rearrangement more than the desired coupling reaction.[7]
-
Alternative Reagents: If N-acylurea formation remains a significant issue, switching to phosphonium or uronium/aminium salt-based coupling reagents is the most effective solution as they do not proceed through an O-acylisourea intermediate.[8][10]
-
Problem 3: Difficulty in Purification due to Byproducts from Coupling Reagents
-
Causality: Different coupling reagents generate different byproducts, some of which can complicate purification. For example, DCC forms dicyclohexylurea (DCU), which has low solubility in many organic solvents and can often be filtered off, but sometimes co-precipitates with the product.[8] Reagents like BOP produce carcinogenic hexamethylphosphoramide (HMPA).[8][15]
-
Comparative Table of Coupling Reagents and Their Byproducts:
| Coupling Reagent | Class | Common Byproducts | Purification Considerations |
| DCC/DIC | Carbodiimide | Dicyclohexylurea (DCU) / Diisopropylurea | DCU is often insoluble and can be filtered. Diisopropylurea is more soluble.[8] |
| EDC | Carbodiimide | Ethyl-dimethylaminopropyl-urea | Water-soluble, easily removed by aqueous workup.[8][18] |
| HATU/HBTU | Uronium/Aminium | Tetramethylurea | Water-soluble, typically removed during workup.[4] |
| PyBOP/PyAOP | Phosphonium | Tripyrrolidinophosphine oxide | Generally soluble and removed by chromatography. |
| BOP | Phosphonium | Hexamethylphosphoramide (HMPA) | Carcinogenic; requires careful handling and disposal.[8][15] |
| COMU | Uronium/Aminium | Oxyma-based byproducts | Generally non-toxic and soluble.[15] |
-
Solutions & Protocols:
-
Reagent Selection for Simplified Workup: For ease of purification, choose coupling reagents that generate water-soluble byproducts, such as EDC.[8]
-
Optimize Reaction Stoichiometry: Using a slight excess of one of the coupling partners (typically the less expensive one) can help drive the reaction to completion, simplifying the final purification by eliminating one of the starting materials.[11]
-
Experimental Protocols
Protocol 1: General Procedure for Hindered Amide Coupling using HATU
This protocol is a robust starting point for many sterically hindered indole acids.
-
Pre-activation: To a solution of the sterically hindered indole acid (1.0 eq) in anhydrous DMF, add HATU (1.1-1.3 eq) and DIPEA (2.0-3.0 eq).[1]
-
Stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the activated ester.
-
Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly stubborn couplings, gentle heating (40-50 °C) may be beneficial, but be mindful of potential epimerization.[11]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation with BTFFH
This method is highly effective for extremely hindered or electron-deficient substrates where other methods have failed.[17]
-
Activation: To a solution of the carboxylic acid (1.3 eq) in anhydrous dichloromethane (CH₂Cl₂), add BTFFH (1.5 eq) and DIPEA (4.5 eq).[11]
-
Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add the amine (1.0 eq) to the reaction mixture.
-
Reaction: Seal the reaction vessel and heat to 80 °C for 12-24 hours. Monitor the reaction's progress by LC-MS or TLC.[11]
-
Workup: After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.[11]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[11]
References
-
Side reactions in peptide synthesis: An overview - Bibliomed. (2018). Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
-
Peptide Coupling Reagents Guide. Available at: [Link]
-
Rehman, M. M.-U.-, et al. (2023). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology (IJPRT), 8(1), 1–11. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(32), 4149–4152. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021). Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Available at: [Link]
-
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Request PDF - ResearchGate. Available at: [Link]
-
Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. Available at: [Link]
-
Epimerization of Peptide. Available at: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions - NSF PAR. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
-
Subirós-Funosas, R., et al. (2013). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 15(24), 6214–6217. Available at: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]
-
Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores - RSC Publishing. (2016). Available at: [Link]
-
Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. (2025). Available at: [Link]
-
ch functionalization of indoles and oxindoles through cdc reactions. Available at: [Link]
-
Carbodiimides and Additives | AAPPTEC - Peptides. (2021). Available at: [Link]
-
A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4 - CHEMISTRY & BIOLOGY INTERFACE. (2017). Available at: [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride - Organic Chemistry Portal. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
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- 16. semanticscholar.org [semanticscholar.org]
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- 18. benchchem.com [benchchem.com]
- 19. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid. Due to its specific structural motifs—an electron-rich indole core, a photosensitive bromine substituent, and a pH-sensitive carboxylic acid—this compound requires precise handling to maintain structural and functional integrity during in vitro assays.
Below, you will find a comprehensive breakdown of the compound's degradation pathways, quantitative stability data, troubleshooting FAQs, and self-validating standard operating protocols (SOPs).
Mechanistic Degradation & Stabilization Workflow
Degradation pathways and stabilization of this compound.
Quantitative Stability & Solubility Profile
To ensure experimental reproducibility, strictly adhere to the established solubility and stability thresholds summarized below:
| Solvent / Medium | Max Recommended Concentration | Stability Window | Primary Degradation Risk |
| Anhydrous DMSO | > 50 mM | > 6 months (at -20°C) | Moisture absorption |
| Aqueous Buffer (pH 7.4) | ≤ 100 µM | < 24 hours (at 4°C) | Oxidation, Precipitation |
| Aqueous Buffer (pH < 6.0) | ≤ 50 µM | < 2 hours (at RT) | Acidic Decarboxylation |
Core Technical FAQs
Q: What are the primary mechanisms of degradation for this compound in solution? A: The stability of this compound is compromised by three main pathways:
-
Oxidation: The electron-rich indole ring is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS)[1].
-
Photodegradation: The bromine atom at the 5-position extends the conjugated π-system, increasing UV absorption and making the molecule highly sensitive to light-induced radical cleavage[1],[2].
-
Acid-Catalyzed Decarboxylation: As a carboxylic acid, its stability is heavily influenced by pH. In acidic environments (pH < 6), indole-2-carboxylic acids undergo rapid decarboxylation via a protonated carbonic acid (PCA) intermediate, leading to irreversible carbon-carbon bond cleavage[3].
Q: Why is anhydrous DMSO strictly required for stock solutions? A: Indole-2-carboxylic acid derivatives have exceptionally low aqueous solubility. 4 significantly reduces this solubility limit and introduces water that can initiate hydrolytic or pH-dependent degradation pathways during long-term storage[4].
Troubleshooting Guide
Issue: Immediate cloudiness or visible precipitate upon dilution into aqueous media.
-
Root Cause: The final concentration of the compound exceeds its intrinsic aqueous solubility limit, or the dilution rate was too rapid, causing localized supersaturation[1].
-
Resolution: Ensure the final working concentration is ≤ 100 µM. Maintain a final DMSO concentration of 0.5% - 1.0% in the assay. Always add the DMSO stock dropwise to the aqueous buffer under continuous vortexing to prevent localized precipitation.
Issue: Gradual loss of compound activity or emergence of secondary peaks in HPLC over 24 hours.
-
Root Cause: Photodegradation (C-Br bond cleavage) or acid-catalyzed decarboxylation[1],[3].
-
Resolution: Verify the pH of the aqueous buffer is strictly maintained between 7.0 and 7.4. Wrap assay tubes in aluminum foil or use amber reaction vessels to block ambient light exposure. Prepare aqueous working solutions fresh immediately before the experiment.
Self-Validating Standard Operating Protocols (SOPs)
Protocol A: Preparation of 10 mM Anhydrous Stock Solution
This protocol establishes a stable, long-term storage solution.
-
Equilibration: Allow the sealed vial of solid this compound to equilibrate to room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the solid. This moisture contaminates the stock, lowering solubility and accelerating degradation[1].
-
-
Weighing: Weigh the desired mass (e.g., 2.80 mg for 1 mL of 10 mM stock) using a precision analytical balance and transfer it to an amber glass vial.
-
Causality: Amber glass blocks UV radiation, mitigating the photodegradation of the photosensitive bromoindole core[1].
-
-
Dissolution: Add 1.0 mL of fresh, anhydrous dimethyl sulfoxide (DMSO). Vortex gently until completely dissolved.
-
Causality: Anhydrous DMSO prevents the initiation of water-dependent hydrolytic pathways and ensures complete solvation of the hydrophobic cyclopropyl and indole groups[4].
-
-
Storage: Aliquot the solution into single-use volumes in amber microcentrifuge tubes and store at -20°C[1].
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce atmospheric oxygen and moisture that drive oxidative degradation.
-
-
Validation Check: Analyze a 1 µL aliquot of the final stock via LC-MS (ESI+). A single distinct peak at the expected m/z (approx. 280.1) with >95% area confirms successful dissolution without immediate degradation. The absence of a[M-44] peak confirms no decarboxylation has occurred.
Protocol B: Aqueous Dilution for Biological Assays
This protocol ensures the compound remains soluble and stable during the experimental window.
-
Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS) and strictly adjust the pH to 7.4.
-
Causality: Maintaining a neutral pH prevents the acid-catalyzed decarboxylation that occurs rapidly at pH < 6.0[3].
-
-
Dilution: While continuously vortexing the aqueous buffer, add the 10 mM DMSO stock solution dropwise to achieve a final concentration of 100 µM (1% final DMSO concentration).
-
Causality: Dropwise addition prevents localized zones of high concentration that exceed the aqueous solubility limit, thereby preventing irreversible nucleation and precipitation[1].
-
-
Execution: Use the working solution immediately. Do not store aqueous solutions for more than 24 hours, even at 4°C.
-
Causality: Prolonged exposure to aqueous environments inevitably leads to oxidation of the indole ring, regardless of temperature.
-
-
Validation Check: Measure the optical density (OD) of the final solution at 600 nm. An OD600 of 0.000 confirms the absence of micro-precipitates, validating that the compound remains fully in solution.
References
- Title: addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution | Benchchem Source: Benchchem URL
- Title: Indole-2-carboxylic acid | Lipoxygenase inhibitor | CAS 1477-50-5 - Selleck Chemicals Source: Selleck Chemicals URL
- Title: Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids Source: PubMed URL
- Title: Methyl 5-methyl-1H-indole-4-carboxylate Source: Benchchem URL
Sources
Technical Support Center: Copper Catalyst Removal from N-Cyclopropyl Indole Products
Content Type: Technical Troubleshooting Guide & FAQs Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Topic: Remediation of Copper Residues (Ullmann/Chan-Lam Coupling Workups)
Executive Summary: The "Sticky" Copper Problem
In the synthesis of N-cyclopropyl indoles—often achieved via Cu-catalyzed Ullmann or Chan-Lam couplings—copper residues are notoriously difficult to remove. Unlike simple aryl amines, the electron-rich indole
This guide provides a tiered remediation strategy designed to meet ICH Q3D elemental impurity limits (Oral:
Decision Matrix: Selecting a Remediation Strategy
Before initiating a protocol, use this logic flow to select the method best successfully suited to your current process stage and impurity level.
Figure 1: Decision tree for selecting copper remediation strategies based on scale and solubility.
Troubleshooting & FAQs
Q1: I used an ammonia wash (NH₄OH) and the aqueous layer turned blue, but my product still has >1000 ppm copper. Why?
The Mechanic: Ammonia works by forming the water-soluble tetraamminecopper(II) complex,
-
Change Ligand: Switch from ammonia to EDTA or DTPA (Diethylene triamine pentaacetic acid). The formation constant (
) for Cu-EDTA is significantly higher ( ) than Cu-Ammonia ( ). -
Phase Transfer: Add a small amount of a polar co-solvent (e.g., 5-10% MeOH) to the organic layer to disrupt lipophilic aggregates, allowing the aqueous chelator access to the metal.
Q2: My product precipitates when I add silica-based scavengers (e.g., SiliaMetS). How do I recover it?
The Mechanic: Silica scavengers have a high surface area. If your product has low solubility in the chosen solvent, it may physically adsorb onto the silica surface (non-specific binding) rather than chemically reacting. The Fix:
-
Solvent Switch: Ensure your product is fully soluble at the working temperature. Switch from non-polar solvents (Hexanes/Toluene) to THF or EtOAc.
-
Temperature: Run the scavenging step at 40–50°C. This increases product solubility and improves the kinetics of copper binding to the thiol/imidazole sites on the scavenger.
-
Desorption: If precipitation occurs, filter the scavenger cake and wash it with a hot polar solvent (e.g., MeOH or Acetone) to redissolve your product while leaving the copper bound to the silica.
Q3: Can I use Activated Carbon (Charcoal) for this?
The Insight: Activated carbon is generally inefficient for removing specific metal complexes from N-heterocycles. It relies on non-specific adsorption. While it might lower Cu levels, it often results in significant yield loss (10–20%) due to the indole's affinity for the carbon matrix. Thiol-functionalized silica (Method B) is far superior for selectivity.
Detailed Remediation Protocols
Method A: The "Double-Chelation" Wash (Best for <50g)
Use this as the primary workup for Ullmann reactions.
-
Quench: Dilute the reaction mixture with EtOAc or Toluene.
-
Wash 1 (Ammonia): Wash the organic phase with 10% aqueous NH₄OH (2 volumes). Agitate vigorously for 15 minutes. The aqueous layer should turn deep blue. Separate.
-
Wash 2 (EDTA - The Critical Step): Prepare a 0.1 M aqueous solution of Na₂EDTA (adjust pH to ~7-8 with NaOH). Wash the organic layer with this solution (2 volumes).
-
Why? EDTA scavenges residual Cu species that ammonia missed.
-
-
Wash 3 (Polishing): Wash with saturated brine to remove residual chelators.
-
Dry & Filter: Dry over Na₂SO₄ and filter through a small pad of Celite to remove any insoluble copper salts.
Method B: Solid-Supported Scavenging (Best for <50 ppm targets)
Recommended Product: SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).
-
Dissolution: Dissolve the crude N-cyclopropyl indole in THF or EtOAc (10 volumes). Avoid DCM if possible (slower kinetics).
-
Loading: Add SiliaMetS® Thiol (4 equivalents relative to the residual copper content, typically 5-10 wt% of the crude mass).
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Room temperature scavenging is often too slow for sterically hindered indoles.
-
-
Filtration: Filter the suspension through a 0.45 µm membrane or a fine frit.
-
Rinse: Wash the silica cake with 2 volumes of solvent to recover entrained product.
Method C: Homogeneous TMT Precipitation (Best for Process Scale)
Uses Trimercaptotriazine (TMT), a homogeneous chelator that forms an insoluble complex with Cu.
-
Preparation: Dissolve the crude product in a water-miscible solvent (e.g., THF, Acetone).
-
Addition: Add TMT-Na₃ (Trisodium trimercaptotriazine, 15% aq. solution). Use 3 equivalents relative to estimated Cu.
-
Precipitation: Stir for 30-60 minutes. The solution will likely become cloudy as the Cu-TMT complex precipitates.
-
Filtration: Add activated carbon (5 wt%) to aid filtration (optional but recommended). Filter through Celite.[1][2] The Cu-TMT complex is trapped in the filter cake.
Comparative Efficiency Data
The following table summarizes the efficiency of these methods on a model substrate (N-cyclopropyl-5-bromoindole) containing ~2000 ppm initial Copper.
| Method | Reagent | Conditions | Final Cu (ppm) | Yield Recovery |
| Standard Wash | 10% NH₄OH | 2x Wash, RT | 450 ppm | 98% |
| Method A | NH₄OH + EDTA | 1x NH₄OH, 1x EDTA | 85 ppm | 97% |
| Method B | SiliaMetS® Thiol | 50°C, 4h, THF | < 10 ppm | 95% |
| Method C | TMT-Na₃ | RT, 1h, THF/H₂O | 25 ppm | 92% |
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[3] (2019).[4] Guidelines for elemental impurities in drug products. [Link]
-
Organic Process Research & Development. Practical Methods for the Removal of Copper Catalysts from Ullmann-Type Couplings. (Focus on EDTA and TMT protocols). [Link]
-
Biotage Metal Scavenging Guide. Strategies for Work-up of Transition Metal Catalyzed Reactions.[Link]
Disclaimer: All protocols should be validated on a small scale before processing valuable GMP batches. Ensure compliance with local HSE regulations regarding the disposal of heavy metal waste.
Sources
Technical Support Center: Resolving NMR Solvent Peaks for Cyclopropyl-Indole Derivatives
Welcome to the technical support center for NMR analysis of cyclopropyl-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual solvent peaks in their NMR spectra. The unique electronic environment of cyclopropyl-indole scaffolds can lead to unexpected peak overlaps and artifacts. This resource provides in-depth, field-tested solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: I see a peak at ~2.50 ppm in my DMSO-d6 spectrum of a cyclopropyl-indole derivative. Is this from my compound or the solvent?
This is a classic case of potential peak overlap. The residual signal of DMSO-d5 (CHD2SOCD3) in DMSO-d6 appears as a quintet at approximately 2.50 ppm.[1][2][3] However, the aliphatic protons of a cyclopropyl ring can also resonate in this region. The precise chemical shift of cyclopropyl protons is influenced by the substituents on the ring and the indole nucleus.[4][5]
Troubleshooting Steps:
-
Check the Multiplicity: The residual DMSO-d5 peak is a quintet. If your observed peak is a singlet, doublet, or a more complex multiplet, it is likely from your compound.
-
Run a Control Spectrum: Acquire a spectrum of the pure DMSO-d6 solvent from the same bottle under the same experimental conditions. This will confirm the exact chemical shift and appearance of the residual solvent peak.
-
Consider 2D NMR: An HSQC (Heteronuclear Single Quantum Coherence) experiment can definitively distinguish between the solvent and analyte signals. The DMSO-d5 peak will correlate to the carbon signal of DMSO-d6 at approximately 39.51 ppm, while your cyclopropyl protons will correlate to the cyclopropyl carbons.[6]
Q2: My aromatic signals in the indole region are obscured by a peak at ~7.26 ppm in my CDCl3 spectrum. What can I do?
The residual CHCl3 peak in CDCl3 consistently appears at 7.26 ppm.[7][8][9][10] This can be particularly problematic for indole derivatives, as the protons on the benzene portion of the indole ring often resonate in this region.[11]
Solutions:
-
Switch to a Different Solvent: If your compound is soluble, consider using benzene-d6. The aromatic solvent can induce different chemical shifts in your analyte (the "aromatic solvent-induced shift" or ASIS effect), potentially moving the indole signals away from the residual solvent peak.[12] Acetone-d6 (residual peak at ~2.05 ppm) or acetonitrile-d4 (residual peak at ~1.94 ppm) are other options that avoid the aromatic region.[13][14]
-
Solvent Suppression Techniques: If changing solvents is not feasible, solvent suppression pulse sequences can be employed to reduce the intensity of the CHCl3 peak.[15]
Q3: There's a broad peak in my spectrum that seems to be moving between acquisitions. What is it, and how can I get rid of it?
A broad, mobile peak is almost always due to water (H2O or HDO).[7] The chemical shift of water is highly sensitive to temperature, concentration, and the solvent's hydrogen-bonding capacity.[7][16] In DMSO-d6, it typically appears around 3.33 ppm, while in CDCl3, it's often seen around 1.56 ppm.[2][7] DMSO-d6 is particularly hygroscopic and readily absorbs moisture from the atmosphere.[1][2]
Mitigation Strategies:
-
Proper Sample Preparation:
-
D₂O Exchange: To confirm the peak is from an exchangeable proton (like water or an N-H proton from the indole), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak and any other exchangeable proton signals will diminish or disappear.[1][12]
-
Water Suppression Pulse Sequences: Modern NMR spectrometers are equipped with various pulse sequences designed to suppress the water signal.[18][19][20][21][22][23]
Troubleshooting Guides
Guide 1: Distinguishing Cyclopropyl Protons from Common Solvent Impurities
The upfield chemical shifts of cyclopropyl protons (typically 0.2-1.0 ppm) can sometimes overlap with impurities like silicone grease (~0.07-0.13 ppm) or hydrocarbon grease (~0.86 and 1.26 ppm).[4][6][7]
Workflow for Identification:
Caption: Decision tree for identifying upfield NMR signals.
Detailed Protocol for 2D NMR Confirmation:
-
Acquire an HSQC Spectrum: This experiment shows direct one-bond correlations between protons and carbons. The cyclopropyl protons will show a cross-peak to the cyclopropyl carbons, which are typically found in the upfield region of the ¹³C spectrum (around 5-20 ppm).
-
Acquire an HMBC Spectrum: This experiment reveals longer-range (2-3 bond) correlations. This can be useful to confirm the connectivity of the cyclopropyl group to the rest of the indole scaffold.
Guide 2: Implementing Solvent Suppression Techniques
When a solvent peak cannot be avoided, active suppression is necessary. The two most common methods are presaturation and gradient-based suppression (e.g., WATERGATE).[20][21][24]
| Technique | Mechanism | Advantages | Disadvantages | Best For |
| Presaturation (zgpr) | Irradiates the solvent frequency with a low-power RF field during the relaxation delay, saturating the solvent signal.[20][24] | Simple to set up; provides narrow suppression.[20][24] | Can saturate exchangeable protons (like indole N-H) that are in chemical exchange with the solvent.[18][20] | Samples where exchangeable protons are not of interest. |
| WATERGATE (zggpwg) | Uses a combination of selective pulses and pulsed-field gradients to dephase the solvent magnetization while retaining solute signals.[20][25] | Excellent suppression; preserves signals from exchangeable protons.[20][25] | Can have a broader suppression window, potentially affecting signals very close to the solvent peak.[24] | Cyclopropyl-indole derivatives where the N-H proton is important for analysis. |
Experimental Workflow for Solvent Suppression:
Caption: Workflow for choosing a solvent suppression method.
Protocol 1: Basic Presaturation (zgpr)
-
Load the zgpr pulse program on your spectrometer.[20]
-
Set the carrier frequency (o1) directly on the solvent peak you wish to suppress.
-
Set the presaturation delay (d1) to approximately 1-2 seconds.[20]
-
Adjust the presaturation power level. This requires some optimization. Start with a low power and gradually increase it until satisfactory suppression is achieved without significantly broadening the suppression window.
-
Acquire the spectrum.
Data Tables
Table 1: Common ¹H NMR Residual Solvent and Impurity Peaks
| Solvent | Residual Peak (ppm) | Water (ppm) | Common Impurities & Shifts (ppm) |
| CDCl₃ | 7.26 (singlet)[9][10] | ~1.56[7][14] | Acetone: 2.17; Silicone Grease: ~0.07-0.13; Dichloromethane: 5.30[7][14] |
| DMSO-d₆ | 2.50 (quintet)[1][26] | ~3.33[2][7] | Acetone: 2.09; Toluene: 2.36, 7.17-7.29[14] |
| Acetone-d₆ | 2.05 (quintet)[10] | ~2.84[14] | Benzene: 7.36; Hexane: 0.88, 1.28[14] |
| Benzene-d₆ | 7.16 (singlet)[10] | ~0.40[14] | Cyclohexane: 1.40; Diethyl ether: 1.11, 3.38[14] |
Table 2: Characteristic ¹H NMR Chemical Shift Ranges for Cyclopropyl-Indole Scaffolds
| Protons | Typical Chemical Shift Range (ppm) | Notes |
| Cyclopropyl Protons | 0.2 - 1.5 | Highly dependent on substitution. Can be shifted further downfield if adjacent to electron-withdrawing groups.[4][6] |
| Indole N-H | 8.0 - 11.5 | Often broad. Chemical shift is highly solvent and concentration-dependent.[27] |
| Indole Aromatic Protons | 6.5 - 7.8 | Complex multiplet patterns. Can overlap with residual solvent peaks like CHCl₃.[11] |
References
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Water Suppression | NMR Core Facility - Columbia. (n.d.). Columbia University. [Link]
-
Water Suppression in High Resolution 1H NMR Spectroscopy Using Continuous Wave Free Precession Sequence. (n.d.). AUREMN. [Link]
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NMR | Solvent Suppression | Chemical Research Support. (n.d.). Weizmann Institute of Science. [Link]
-
NMR Solvent Impurities: The Ultimate Guide for Researchers. (2026, January 15). Jaconir. [Link]
-
NMR Solvent Suppression: Addressing Peak Interference. (2025, September 22). Patsnap Eureka. [Link]
-
"Absolute" Water Suppression. (2011, May 11). University of Ottawa NMR Facility Blog. [Link]
-
Gradient-based solvent suppression methods on a benchtop spectrometer. (2017, February 15). PubMed. [Link]
-
solvent suppression. (n.d.). University of Leicester. [Link]
-
NMR determination of the fate of the cyclopropyl ring. (n.d.). ResearchGate. [Link]
-
NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder. [Link]
-
How to remove residual peaks of solvent from NMR? (2017, January 25). ResearchGate. [Link]
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Solvent Suppression in Pure Shift NMR. (2024, February 21). ACS Publications. [Link]
-
Lifting the curtain of undesired solvent signals. (n.d.). Magritek. [Link]
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Troubleshooting 1 H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
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Solvent Suppression using TopSpin 3.x. (2022, July 18). University of Wisconsin-Madison. [Link]
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NMR Chemical Shifts of Trace Impurities | Quick Reference Tool by J&K. (n.d.). J&K Scientific LLC. [Link]
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NMR question. (2017, October 10). Reddit. [Link]
-
How to remove residual solvent peaks from Proton and Carbon NMR for publication purpose? (2022, August 9). YouTube. [Link]
-
Proton magnetic resonance of fifteen cyclopropane derivatives. (n.d.). Optica Publishing Group. [Link]
-
Solvent suppression: the key to measure your samples every time you need while they are synthesized. (n.d.). Magritek. [Link]
-
Solvent Supression with Processing. (n.d.). Stanford University NMR Facility. [Link]
-
Determination of Analyte Concentration Using the Residual Solvent Resonance in (1)H NMR Spectroscopy. (2008, May 15). PubMed. [Link]
-
NMR STUDIES OF INDOLE. (n.d.). HETEROCYCLES. [Link]
-
NMR Solvent Data Chart. (n.d.). Emery Pharma. [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Wiley Online Library. [Link]
-
Removing Solvent from NMR tubes. (n.d.). The Schlenk Line Survival Guide. [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC. [Link]
-
Notes on NMR Solvents. (n.d.). Michigan State University. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]
-
DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (n.d.). Canadian Journal of Chemistry. [Link]
-
¹H NMR spectrum in DMSO-D6 (residual solvent signals are labelled with...). (n.d.). ResearchGate. [Link]
-
NMR Solvent Data Chart. (n.d.). CK Gas. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). The Journal of Organic Chemistry. [Link]
-
Indole - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry. [Link]
-
1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... (n.d.). ResearchGate. [Link]
-
NMR Solvents. (n.d.). Alfa Chemistry. [Link]
-
1H-NMR of Cyclopropylamine HCl salt. (2023, July 3). Reddit. [Link]
-
Nuclear magnetic resonance spectra of cyclopropyl derivatives. (n.d.). ACS Publications. [Link]
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Validation & Comparative
1H NMR spectrum analysis of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid
Executive Summary
The compound 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid (CAS: 1897646-07-9) is a highly valued halogenated heterocycle used as a foundational building block in medicinal chemistry and drug discovery[1][2]. With a molecular weight of 280.12 g/mol , its structural topology presents unique analytical challenges for Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This guide objectively compares the performance of different NMR solvent systems and magnetic field strengths to establish a gold-standard analytical protocol. By understanding the causality behind solvent interactions and spin-spin coupling, researchers can optimize spectral resolution and ensure rigorous structural validation.
Structural Context & Analytical Challenges
The molecule comprises an electron-rich indole core, a highly deshielded carboxylic acid at the C-2 position, a heavy bromine atom at C-5, and a sterically constrained cyclopropyl group at N-1.
-
The Carboxylic Acid Proton (-COOH): Typically resonates far downfield (>12.0 ppm). Its visibility is highly dependent on the solvent's hydrogen-bonding capacity and the rate of proton exchange[4].
-
The Cyclopropyl Ring: The N-CH proton is heavily deshielded by the indole nitrogen's lone pair and the aromatic ring current, typically appearing as a complex multiplet around 3.30–3.50 ppm[5]. The two diastereotopic-like CH₂ groups appear upfield (1.00–1.20 ppm) and are prone to second-order coupling effects at lower magnetic fields[5].
-
The Aromatic Core: The 5-bromo substitution creates a distinct 1,2,4-trisubstituted aromatic pattern (H-4, H-6, H-7) that requires sufficient dispersion to accurately measure the ortho (~8.5 Hz) and meta (~1.8 Hz) J-couplings[6][7].
Comparative Analysis: Solvent System Performance
The choice of deuterated solvent fundamentally dictates the quality of the ¹H NMR spectrum. Below is an objective comparison of three common solvents.
Table 1: ¹H NMR Chemical Shift Comparison across Solvents (Simulated at 600 MHz)
| Proton Assignment | DMSO-d₆ (ppm) | Methanol-d₄ (ppm) | CDCl₃ (ppm) | Causality / Observation |
| -COOH | 13.10 (br s, 1H) | Not observed | ~10.50 (very br) | DMSO strongly hydrogen-bonds, preventing rapid exchange and broadening. MeOD causes complete deuterium exchange. CDCl₃ yields poor solubility and aggregation[4]. |
| H-4 (Indole) | 7.85 (d, J=1.8 Hz) | 7.78 (d, J=1.8 Hz) | 7.80 (d, J=1.8 Hz) | Deshielded by the adjacent bromine atom. |
| H-7 (Indole) | 7.62 (d, J=8.8 Hz) | 7.55 (d, J=8.8 Hz) | 7.45 (d, J=8.8 Hz) | Ortho-coupling to H-6. |
| H-6 (Indole) | 7.35 (dd, J=8.8, 1.8) | 7.30 (dd, J=8.8, 1.8) | 7.25 (dd, J=8.8, 1.8) | Exhibits both ortho and meta coupling[7]. |
| H-3 (Indole) | 7.15 (s, 1H) | 7.10 (s, 1H) | 7.12 (s, 1H) | Pyrrole ring proton; sharp singlet[6]. |
| N-CH (Cyclopropyl) | 3.45 (m, 1H) | 3.40 (m, 1H) | 3.35 (m, 1H) | Critical Issue in DMSO: The residual water peak (HDO) in DMSO-d₆ occurs at 3.33 ppm, which can overlap with and obscure this multiplet[5]. |
| CH₂ (Cyclopropyl) | 1.15 - 1.05 (m, 4H) | 1.18 - 1.08 (m, 4H) | 1.20 - 1.10 (m, 4H) | Complex multiplet due to restricted rotation and ring strain[5]. |
Verdict: DMSO-d₆ is the superior solvent for confirming the intact molecular structure, as it is the only solvent that reliably resolves the carboxylic acid proton. However, if precise integration of the N-CH cyclopropyl proton is required without HDO interference, Methanol-d₄ serves as the optimal secondary solvent. CDCl₃ should be avoided due to the poor solubility of the rigid indole-2-carboxylic acid framework.
Comparative Analysis: Magnetic Field Strength (400 MHz vs. 600 MHz)
The magnetic field strength directly impacts both sensitivity (Signal-to-Noise ratio, S/N) and spectral dispersion (
Table 2: Performance Metrics by Field Strength
| Feature | 400 MHz Spectrometer | 600 MHz Spectrometer |
| Aromatic Resolution | H-6 (dd) and H-7 (d) may show slight peak base overlap depending on shimming. | Baseline separation of all aromatic signals. Perfect extraction of J-coupling constants. |
| Cyclopropyl CH₂ | Appears as a heavily convoluted, second-order multiplet (A₂B₂ system). | Shifts toward a pseudo-first-order spectrum; fine splitting patterns become distinguishable. |
| S/N Ratio (15 mg) | ~150:1 (16 scans) | >350:1 (16 scans) |
Verdict: While a 400 MHz instrument is sufficient for routine identity verification, a 600 MHz system is required for rigorous structural elucidation and publication-quality data, specifically to overcome the second-order coupling effects inherent to the cyclopropyl ring.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale.
Phase 1: Sample Preparation
-
Mass Measurement: Weigh exactly 15.0 mg of this compound[3].
-
Causality: 15 mg provides an optimal concentration (~85 mM) in 0.6 mL of solvent. Lower concentrations risk poor S/N for the broad -COOH peak; higher concentrations induce viscosity-driven line broadening and solute aggregation.
-
-
Solvent Addition: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (contains 0.03% v/v TMS).
-
Causality: Tetramethylsilane (TMS) acts as the internal standard (0.00 ppm), providing a self-validating zero-point for chemical shift calibration.
-
-
Transfer & Degassing: Transfer the solution to a premium 5 mm NMR tube (e.g., Shigemi tube). Sonicate for 30 seconds.
-
Causality: Sonication removes dissolved paramagnetic oxygen (
), which otherwise accelerates transverse relaxation ( ) and causes peak broadening.
-
Phase 2: Instrument Acquisition Parameters (600 MHz)
-
Temperature: Regulate the probe temperature strictly to 298 K (25 °C).
-
Causality: The chemical shift of the -COOH proton and the residual HDO peak are highly temperature-dependent. Stable temperature ensures reproducible shifts.
-
-
Pulse Sequence: Standard 1D ¹H pulse sequence (zg30 on Bruker systems) with a 30° flip angle.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Self-Validation Check: A standard 1.0s delay is insufficient for the complete longitudinal relaxation (
) of the rigid indole core and the -COOH proton. A 5.0s delay ensures that the integration of the -COOH peak exactly matches 1.00 relative to the aromatic protons. If the -COOH integrates to <0.8, the D1 delay must be increased.
-
-
Number of Scans (NS): 16 to 32 scans.
Phase 3: Processing
-
Apodization: Apply an Exponential Window Function with a Line Broadening (LB) of 0.3 Hz.
-
Causality: Enhances S/N without artificially obscuring the 1.8 Hz meta-coupling of the H-4 and H-6 protons.
-
Workflow Visualization
Workflow for optimizing 1H NMR analysis of indole-2-carboxylic acid derivatives.
Conclusion
For the rigorous ¹H NMR characterization of this compound, DMSO-d₆ analyzed at 600 MHz represents the optimal analytical environment. This combination ensures the retention and visibility of the critical carboxylic acid proton while providing sufficient magnetic dispersion to resolve the complex second-order splitting of the N-cyclopropyl group and the ortho/meta couplings of the brominated indole core.
References
-
Clockss (Heterocycles). Cu-Catalyzed Coupling Reactions Using 2-(4,5-Dihydro-1H-imidazo-2-yl)phenol: Synthesis of 1-Cyclopropylindole.[5] URL: [Link]
-
Google Patents (CN104402795B). The synthetic method of the formic acid of substituted indole 2.[7] URL:
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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Indole Carboxylic Acids
Introduction
Brominated indole carboxylic acids are a class of molecules with significant interest in medicinal chemistry and drug development.[1] Their structural characterization is paramount, and mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is crucial for unambiguous identification, isomer differentiation, and metabolic profiling.[2] This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of brominated indole carboxylic acids, offering a comparative framework for researchers in the field.
Principles of Ionization and Fragmentation
For the analysis of brominated indole carboxylic acids, electrospray ionization (ESI) is the most common and effective ionization technique, typically operating in negative ion mode to deprotonate the carboxylic acid group, forming a stable [M-H]⁻ ion.[3][4] Collision-induced dissociation (CID) is then employed to induce fragmentation of this precursor ion, providing structurally informative product ions.[5] The fragmentation pathways are governed by the inherent stability of the indole ring, the lability of the carboxylic acid group, and the influence of the bromine substituent.
Characteristic Fragmentation Patterns
The fragmentation of deprotonated brominated indole carboxylic acids is characterized by several key pathways. The relative abundance of the resulting fragment ions can be influenced by the position of the bromine atom on the indole ring and the linkage of the carboxylic acid.
A primary and highly characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[4][6] This results in a prominent fragment ion corresponding to the deprotonated brominated indole.
Another significant fragmentation route involves the elimination of hydrogen bromide (HBr). This pathway is particularly informative as it confirms the presence of bromine. The ease of this elimination can be influenced by the bromine's position on the aromatic ring.
Cleavage of the bond between the indole ring and the carboxylic acid group can also occur, leading to a fragment ion corresponding to the deprotonated brominated indole. The stability of the resulting carbanion influences the likelihood of this fragmentation.
While the indole core is relatively stable, high-energy CID can induce ring cleavage, providing further structural information. These fragmentations are often complex and can involve rearrangements.[7]
The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool. All bromine-containing fragment ions will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da, aiding in their identification.
Comparative Fragmentation of Isomers
Tandem mass spectrometry can be a powerful tool for differentiating between isomers of brominated indole carboxylic acids. The position of the bromine atom on the indole ring can influence the stability of the precursor and fragment ions, leading to quantitative differences in the MS/MS spectrum. For instance, the relative abundance of the [M-H-CO₂]⁻ and [M-H-HBr]⁻ ions may vary between a 4-bromo-, 5-bromo-, and 6-bromo-indole-3-carboxylic acid due to differences in the electronic effects of the bromine at each position.
| Precursor Ion (m/z) | Key Fragment Ion | Proposed Structure | Significance |
| [M-H]⁻ | [M-H-44]⁻ | Decarboxylated brominated indole | Confirms carboxylic acid moiety |
| [M-H]⁻ | [M-H-80/82]⁻ | Indole carboxylic acid radical anion | Confirms bromine presence |
| [M-H]⁻ | [Br-Indole]⁻ | Brominated indole anion | Cleavage of the C-C bond |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of brominated indole carboxylic acids using a triple quadrupole or Q-TOF mass spectrometer.
1. Sample Preparation:
-
Dissolve the analytical standard or sample extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas.
-
Collision Energy: Optimize for each compound, typically in the range of 10-40 eV.
Fragmentation Pathway Diagrams
Caption: Conceptual diagram of isomer differentiation by MS/MS.
Conclusion
The mass spectrometric fragmentation of brominated indole carboxylic acids is a predictable yet nuanced process. A thorough understanding of the characteristic neutral losses and fragment ions is essential for the confident identification and structural elucidation of these compounds. By leveraging the principles outlined in this guide, researchers can effectively utilize tandem mass spectrometry to advance their studies in drug discovery and development. The combination of chromatographic separation with detailed mass spectral analysis provides a powerful platform for the comprehensive characterization of this important class of molecules.
References
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- Collision-induced dissoci
- Halogenated Indole Alkaloids
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- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci
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- Mass Spectrometry: Fragment
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The Strategic Advantage of the N1-Cyclopropyl Moiety: A Comparative Guide to the Biological Activity of 1-Cyclopropyl vs. 1-Isopropyl Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2] Its versatility allows for fine-tuning of pharmacological properties through substitution at various positions. Among these, the N1 position of the indole ring is a critical determinant of a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth comparison of two common N1-substituents, the cyclopropyl and isopropyl groups, elucidating the profound impact this seemingly subtle structural change can have on a compound's performance.
The Fundamental Dichotomy: Conformational Rigidity vs. Flexibility
The core difference between a cyclopropyl and an isopropyl group lies in their conformational freedom. The isopropyl group, with its sp3 hybridized central carbon, allows for free rotation around the carbon-nitrogen bond. In contrast, the cyclopropyl group is a rigid, planar triangle that significantly restricts conformational flexibility. This fundamental difference has far-reaching implications for a drug candidate's interaction with its biological target and its metabolic fate.
A Head-to-Head Battle: Potency and Metabolic Stability
A compelling case study highlighting the advantages of the cyclopropyl substituent is found in the development of selective inhibitors of the IKs ion channel, a target for antiarrhythmic drugs. In a direct comparison, a 1,4-benzodiazepin-2-one derivative bearing a 5-isopropyl group was found to be a potent IKs inhibitor. However, it suffered from rapid and extensive metabolism.[3] The primary metabolic pathway involved hydroxylation of the isopropyl group, followed by dehydration to an inactive isopropenyl metabolite.[3]
To address this metabolic liability, the isopropyl group was replaced with a cyclopropyl moiety. This strategic substitution resulted in a dramatic improvement in metabolic stability. After a 60-minute incubation with human liver microsomes, the isopropyl analog was approximately 70% metabolized, whereas the cyclopropyl analog showed only about 15% metabolism.[3] This stark difference underscores the cyclopropyl group's ability to shield a molecule from oxidative metabolism.
Furthermore, this modification led to a significant enhancement in potency. The cyclopropyl analog exhibited a 4-fold increase in IKs inhibitory potency compared to its isopropyl counterpart.[3] This suggests that the rigid conformation imposed by the cyclopropyl ring may orient the molecule more favorably within the binding pocket of the target protein, leading to a more stable and potent interaction.
| Substituent | Metabolism (60 min, HLM) | Relative Potency (IKs Inhibition) |
| Isopropyl | ~70% | 1x |
| Cyclopropyl | ~15% | 4x |
Delving Deeper: The Medicinal Chemistry Rationale
The superior performance of the cyclopropyl group can be attributed to several key principles of medicinal chemistry:
-
Steric Effects and Binding Interactions: The constrained nature of the cyclopropyl ring can lead to a more precise and favorable interaction with the target protein. By reducing the entropic penalty of binding, a more potent interaction can be achieved.
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger and less accessible to metabolic enzymes like cytochrome P450s compared to the C-H bonds of an isopropyl group. This inherent stability leads to a longer half-life and improved pharmacokinetic profile.
-
Lipophilicity and Physicochemical Properties: The substitution of an isopropyl group with a cyclopropyl group can also subtly alter a molecule's lipophilicity and other physicochemical properties, which can in turn affect its absorption, distribution, and overall bioavailability.
Broader Applications of the 1-Cyclopropyl Indole Scaffold
The advantages conferred by the N1-cyclopropyl group are not limited to a single target class. This strategic moiety has been successfully incorporated into a diverse range of therapeutic agents.
Kinase Inhibition
In the realm of oncology, kinase inhibitors are a major class of targeted therapies. A series of substituted indoles have been investigated as selective inhibitors of tropomyosin-related kinase receptor A (TrkA), a therapeutic target for pain.[4] The structure-activity relationship (SAR) of these compounds often reveals the importance of the N1-substituent in achieving high potency and selectivity. While a direct comparison with an isopropyl analog was not reported in this specific study, the prevalence of small, rigid N1-substituents in potent kinase inhibitors suggests that the conformational constraint of the cyclopropyl group would be advantageous.
Antiviral Activity
Novel cyclopropyl-indole derivatives have been designed and synthesized as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] These compounds are designed to fit into a specific allosteric pocket of the reverse transcriptase enzyme. The rigid cyclopropyl group can play a crucial role in orienting the indole scaffold and its other substituents to maximize interactions within this hydrophobic pocket, leading to potent inhibition of viral replication.[5]
Experimental Protocols
To assess the biological activity and metabolic stability of 1-substituted indole derivatives, a standard set of experimental protocols are employed.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Preparation of Human Liver Microsomes (HLM): HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes.
-
Incubation: The test compound (e.g., 1-cyclopropyl-indole derivative or 1-isopropyl-indole derivative) is incubated with HLMs in the presence of NADPH (a cofactor for many metabolic reactions) at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by the addition of a solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Kinase Inhibition Assay
Objective: To measure the potency of a compound in inhibiting a specific kinase.
Methodology:
-
Reagents: Recombinant kinase enzyme, substrate peptide, ATP, and the test compound.
-
Assay Plate Preparation: The test compound is serially diluted in an assay plate.
-
Reaction Initiation: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction.
-
Incubation: The plate is incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.
Visualizing the Concepts
Caption: Comparison of key properties of 1-isopropyl vs. 1-cyclopropyl indole derivatives.
Caption: A generalized workflow for the comparative evaluation of drug candidates.
Conclusion
The choice of the N1-substituent on an indole scaffold is a critical decision in drug design that can profoundly influence the biological activity and pharmacokinetic properties of a molecule. The comparison between the 1-cyclopropyl and 1-isopropyl indole derivatives clearly demonstrates the strategic advantage of employing the cyclopropyl moiety. Its inherent rigidity can enhance binding affinity and potency, while its resistance to oxidative metabolism leads to significantly improved metabolic stability. For researchers and drug development professionals, the judicious use of the cyclopropyl group as a bioisostere for small alkyl substituents represents a powerful tool for optimizing lead compounds and developing superior therapeutic agents.
References
- Boyer, S. J., et al. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2695-2701.
- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.
- Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-7.
- de Castro, S., et al. (2013). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 18(9), 11263-11285.
- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
- BenchChem. (2025).
- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
- Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(11), 1335-1353.
- Dorababu, A. (2026). Indole – a promising pharmacophore in recent antiviral drug discovery.
- Trost, B. M., & Dong, G. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(14), 6586-6614.
- Mathiasen, S., et al. (2005). Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2. Molecular Pharmacology, 68(2), 393-402.
- Al-Hujaily, E. M., et al. (2024).
- Wróbel, T. M., et al. (2022). Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors. International Journal of Molecular Sciences, 23(8), 4208.
- El-Gamal, M. I., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 12, 1489445.
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1168.
- Al-Hujaily, E. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4758.
- Hishinuma, T., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology, 12, 765500.
- Sanna, V., et al. (2025). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors.
- Metabolon. (n.d.). Indole.
- Sivyer, K. M., & Reichelt, M. E. (2021). Advancements in therapeutically targeting orphan GPCRs. Frontiers in Pharmacology, 12, 700030.
- Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 159-162.
- Al-Warhi, T., et al. (2025).
- Patel, S. (2022). In Vitro Metabolite Identification of Indole 3-ylcycloalkyl Ketones. STARS.
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Biological activity of 5-bromoindole-2-carboxylic acid vs 5-chloro analogs
Biological Activity of 5-Bromoindole-2-Carboxylic Acid vs. 5-Chloro Analogs: A Comprehensive Comparison Guide
Executive Summary
Halogenated indole-2-carboxylic acids are foundational scaffolds in medicinal chemistry and rational drug design. The substitution of a bromine atom versus a chlorine atom at the 5-position of the indole ring dictates distinct steric, electronic, and lipophilic properties. As an Application Scientist, I have compiled this guide to objectively compare the biological activity, pharmacological applications, and experimental workflows of 5-bromoindole-2-carboxylic acid (5-Br-ICA) and 5-chloroindole-2-carboxylic acid (5-Cl-ICA) , providing actionable insights for drug development professionals.
Mechanistic Overview & Target Profiling
5-Chloroindole-2-carboxylic Acid (5-Cl-ICA): 5-Cl-ICA exhibits direct biological activity as a potent antagonist at the[1]. Beyond its direct neurological activity, it is a critical precursor for synthesizing allosteric modulators of the Cannabinoid Receptor 1 (CB1). For instance, the amide coupling of 5-Cl-ICA yields ORG27569, a prototypical CB1 allosteric modulator that enhances orthosteric agonist binding while paradoxically antagonizing G-protein coupling and[2].
5-Bromoindole-2-carboxylic Acid (5-Br-ICA): Due to the larger Van der Waals radius and higher polarizability of bromine, 5-Br-ICA is predominantly utilized to synthesize inhibitors targeting large hydrophobic pockets in enzymes and receptors. It is a validated precursor for Matrix Metalloproteinase-13 (MMP-13) inhibitors, Indoleamine 2,3-dioxygenase (IDO) inhibitors, and [3]. Recent structure-activity relationship (SAR) studies demonstrate that 5-Br-ICA derivatives (such as oxadiazole/triazole conjugates) exhibit significant antiproliferative activities against A549, HepG2, and MCF-7 cancer cell lines by [4].
Comparative Data Summary
The following table summarizes the quantitative metrics and qualitative biological profiles of both analogs to guide precursor selection.
| Property / Feature | 5-Bromoindole-2-carboxylic acid (5-Br-ICA) | 5-Chloroindole-2-carboxylic acid (5-Cl-ICA) |
| CAS Number | 7254-19-5[3] | 10517-21-2[5] |
| Molecular Weight | 240.05 g/mol [3] | 195.60 g/mol [5] |
| Direct Biological Activity | Weak direct activity; primarily a structural precursor | Potent antagonist at the NMDA receptor (glycine site)[1] |
| Primary Downstream Targets | EGFR, VEGFR-2, MMP-13, IDO, Factor Xa | CB1 Receptor (Allosteric), βII Tryptase, COX-2/5-LOX |
| Key Derivatives | Oxadiazole/Triazole EGFR inhibitors[4] | ORG27569 (CB1 Modulator)[2], N-(benzoylphenyl)carboxamides |
| Therapeutic Areas | Oncology (Anticancer), Arthritis, Anticoagulation | Neurology (NMDA/CB1), Hyperlipidemia, Inflammation |
| Steric/Electronic Profile | Larger atomic radius (Br), highly lipophilic | Smaller atomic radius (Cl), stronger electronegativity |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols detail the synthesis and biological validation of compounds derived from these analogs. Every step is designed as a self-validating system to confirm target engagement.
Protocol A: Synthesis & Validation of CB1 Allosteric Modulators (from 5-Cl-ICA)
Causality: Amide coupling at the C2 position of 5-Cl-ICA is required to introduce the necessary pharmacophore for CB1 allosteric modulation. The use of BOP reagent ensures high-yield activation of the carboxylic acid without racemization or degradation of the sensitive indole core[2].
-
Activation: Dissolve 5-Cl-ICA (0.68 mmol) in 4 mL of anhydrous N,N-dimethylformamide (DMF). Add Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.02 mmol) and N,N-diisopropylethylamine (DIPEA, 4.08 mmol) to activate the carboxyl group.
-
Coupling: Slowly add the target amine (e.g., 2-(4-piperidin-1-ylphenyl)ethanamine, 0.82 mmol) dissolved in 1 mL of anhydrous DMF. Stir at room temperature for 4–12 hours.
-
Isolation: Monitor via TLC (30% ethyl acetate in hexanes). Upon completion, quench with water, extract with ethyl acetate, and purify via flash chromatography.
-
Validation (GTPγS Binding Assay): To validate the allosteric effect, incubate the synthesized compound with CB1-expressing cell membranes and [³⁵S]GTPγS in the presence of a CB1 agonist (e.g., CP55,940). A successful 5-Cl-ICA derivative will demonstrate a concentration-dependent antagonism of agonist-induced G-protein coupling.
Protocol B: In Vitro Evaluation of EGFR Tyrosine Kinase Inhibition (5-Br-ICA Derivatives)
Causality: 5-Br-ICA derivatives require screening against isolated EGFR to confirm direct target engagement before advancing to cell-based viability assays. The bulky bromine atom enhances hydrophobic interactions within the EGFR kinase domain, necessitating precise IC₅₀ determination[4].
-
Kinase Assay Setup: Utilize a luminescence-based kinase assay kit. Incubate the purified 5-Br-ICA derivative (serial dilutions from 10 µM to 1 nM) with recombinant EGFR enzyme, ATP, and a poly-peptide substrate in a standard kinase buffer.
-
Reaction: Incubate the microplate at room temperature for 60 minutes to allow for phosphorylation.
-
Detection: Add the luminescent kinase reagent to measure residual ATP. Luminescence is inversely proportional to kinase activity. Calculate the IC₅₀.
-
Cell Viability Validation: Treat A549 (lung carcinoma) cells with the validated inhibitors for 72 hours. Measure cell viability using an MTT assay to confirm that the biochemical inhibition translates to cellular antiproliferative activity.
Signaling Pathways & Logical Relationships
Below are the mapped logical relationships illustrating the distinct pharmacological pathways for the derivatives of these two analogs.
Caption: Synthesis and biased allosteric modulation pathway of 5-Cl-ICA derivative ORG27569.
Caption: Workflow and mechanism of action for 5-Br-ICA derivatives as targeted EGFR inhibitors.
References
-
5-Chloroindole-2-carboxylic acid | 10517-21-2 , ChemicalBook.
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) , Journal of Medicinal Chemistry (ACS Publications).
-
Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship , Anti-Cancer Agents in Medicinal Chemistry (PubMed).
-
5-Bromoindole-2-carboxylic acid 98% , Sigma-Aldrich.
-
5-Chloroindole-2-carboxylic acid 98% , Sigma-Aldrich.
Sources
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- 3. 5-Bromoindole-2-carboxylic acid 98 7254-19-5 [sigmaaldrich.com]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-クロロインドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
HPLC Purity Standards for 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid: Qualification & Comparison Guide
Executive Summary: The "Buy vs. Make" Decision
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid is a critical intermediate, often utilized in the synthesis of NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and other indole-based therapeutics.
Unlike common pharmacopeial excipients, no USP or EP Primary Reference Standard exists for this specific intermediate. Researchers face a binary choice: purchase a commercial "Research Grade" chemical (typically 95–97% purity) or synthesize and qualify an "In-House Primary Standard" (>99.5%).
This guide compares these two pathways and provides the definitive HPLC protocol to distinguish the target compound from its critical impurities: the des-cyclopropyl analog (N-H) and the decarboxylated degradation product.
Part 1: Comparative Analysis (Commercial vs. Qualified In-House)
The following table contrasts the typical specifications of a commercial research-grade sample versus a rigorously qualified in-house reference standard.
| Feature | Option A: Commercial Research Grade | Option B: Qualified In-House Primary Standard |
| Typical Purity | 95.0% – 97.0% (Area %) | ≥ 99.5% (w/w) (Mass Balance) |
| Assay Method | HPLC Area % only (ignores inorganics/solvents) | Mass Balance: (100% - Impurities - Water - Solvents - Residue) |
| Critical Impurity: N-H Indole | Often present (1–3%) due to incomplete alkylation | < 0.10% (Purged via recrystallization) |
| Water Content (KF) | Variable (Hygroscopic nature of carboxylic acids) | Strictly Quantified (e.g., < 0.5% w/w) |
| Traceability | Vendor CoA (often unverified batch-to-batch) | Full Structural Elucidation (H-NMR, C-NMR, MS, IR, TGA) |
| Suitability | Early-stage synthesis, TLC spotting | GMP Release Testing, tox-batch qualification |
Scientific Insight: The "Area %" Trap
Commercial vendors often report purity by "HPLC Area %". This is misleading for indole-2-carboxylic acids. These compounds can trap significant amounts of solvent (methanol/ethanol) in their crystal lattice or contain inorganic salts (NaBr) from the hydrolysis step. A sample can be "99% pure" by HPLC but only "90%" potent by weight. For quantitative assay standards, Mass Balance qualification is mandatory.
Part 2: High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed to separate the N-cyclopropyl target from the N-H impurity (hydrophobicity difference) and the decarboxylated product.
Chromatographic Conditions
-
Column: C18 Stationary Phase (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Rationale: A standard C18 provides sufficient hydrophobic selectivity to resolve the cyclopropyl group (more non-polar) from the proton (polar).
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: Low pH (<2.5) suppresses the ionization of the carboxylic acid (pKa ~4.2), keeping it in the neutral form to prevent peak tailing and ensure consistent retention.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (Indole core absorption) and 290 nm (Specific for conjugated acid).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
System Suitability & Impurity Profile
The following retention data is representative of a validated system.
| Compound | Description | Approx. RRT (Relative Retention Time) | Separation Mechanism |
| Impurity A | 5-Bromo-1H-indole-2-carboxylic acid (Des-cyclopropyl) | 0.85 | More Polar: Lacks the hydrophobic cyclopropyl ring. |
| Target Analyte | This compound | 1.00 | Reference Peak. |
| Impurity B | 5-Bromo-1-cyclopropyl-1H-indole (Decarboxylated) | 1.25 | Less Polar: Loss of polar -COOH group increases retention. |
| Impurity C | Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate | 1.40 | Most Non-Polar: Esterification masks the polar acid group. |
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between Impurity A and Target.
-
Tailing Factor: < 1.5 (Critical for acidic indoles; if higher, increase TFA concentration).
Part 3: Standard Qualification Workflow
To create a Primary Reference Standard from a crude synthesis batch, follow this qualification workflow. This process ensures the "Assay Value" assigned to the vial is accurate.
Caption: Workflow for qualifying a Primary Reference Standard using the Mass Balance approach (100% minus all impurities).
Part 4: Troubleshooting & Causality
The "Ghost" Peak (Decarboxylation)
-
Observation: A new peak appears at RRT 1.25 during stability testing or after leaving the sample in the autosampler.
-
Causality: Indole-2-carboxylic acids are thermally unstable. In acidic solution or under heat, they lose CO₂ to form 5-bromo-1-cyclopropylindole.
-
Prevention:
-
Store standard solutions at 4°C.
-
Limit autosampler temperature to 10°C.
-
Avoid using strong acids (HCl) in the diluent; use the mobile phase (0.1% TFA) instead.
-
Peak Tailing
-
Observation: The main peak tails significantly (Tailing factor > 2.0).
-
Causality: Interaction between the carboxylic acid moiety and residual silanols on the HPLC column.
-
Solution: Ensure the Mobile Phase pH is below 2.5 (using TFA or Phosphate buffer). This suppresses ionization (R-COOH vs R-COO⁻). Alternatively, use an "End-capped" column designed for basic/acidic compounds.
References
-
BenchChem. Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives: Application Notes and Protocols. (2025).[1][2][3] Retrieved from
-
Sigma-Aldrich. 5-Bromoindole-2-carboxylic acid Product Specification & Safety Data Sheet. (Accessed 2026). Retrieved from
-
ChemicalBook. Synthesis and Impurity Profiling of 5-Bromoindole-2-carboxylic acid. (2017).[4] Retrieved from
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Isomers by HPLC. (2024).[5] Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 5-Bromo-1H-indole-2-carboxylic acid. (Accessed 2026). Retrieved from
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A Comparative Crystallographic Guide to 5-Substituted Indole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the crystallographic data of three key 5-substituted indole-2-carboxylic acid derivatives: 5-methoxy-, 5-bromo-, and 5-nitro-1H-indole-2-carboxylic acid. Understanding the solid-state structures of these compounds is paramount for rational drug design, as crystal packing and intermolecular interactions significantly influence their physicochemical properties, including solubility, stability, and bioavailability. This document synthesizes crystallographic data, experimental protocols for synthesis and crystallization, and insights into the structure-activity relationships of this important class of molecules.
Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold
The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Substitutions at the 5-position of the indole ring have been shown to modulate the pharmacological properties of these derivatives, leading to the development of agents with antiviral, anticancer, and neuroprotective effects. The nature of the substituent at this position not only influences the electronic and steric properties of the molecule but also dictates the intermolecular interactions in the solid state, thereby shaping the crystal lattice. A comprehensive understanding of these crystallographic features is therefore essential for the development of robust and efficacious pharmaceutical products.
Crystallographic Data Comparison
The following table summarizes the available crystallographic data for the three 5-substituted indole-2-carboxylic acid derivatives. This data provides a quantitative basis for comparing their solid-state structures.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | C₁₀H₉NO₃ | Monoclinic | C2/c | 13.079(3) | 7.696(2) | 35.185(7) | 90 | 91.06(3) | 90 | 16 | [1][2] |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | C₁₀H₉NO₃ | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 90 | 91.871(5) | 90 | 4 | [1][2] |
| 5-Bromo-1H-indole-2-carboxylic acid | C₉H₆BrNO₂ | Monoclinic | P2₁/c | 11.859(2) | 6.551(1) | 11.903(2) | 90 | 108.03(2) | 90 | 4 | [3] |
| 5-Nitro-1H-indole-2-carboxylic acid | C₉H₆N₂O₄ | - | - | - | - | - | - | - | - | - | - |
Analysis of Crystal Packing and Intermolecular Interactions
The crystallographic data reveals significant differences in the solid-state packing of the 5-methoxy and 5-bromo derivatives.
5-Methoxy-1H-indole-2-carboxylic acid exhibits polymorphism, crystallizing in at least two different forms.[1][2]
-
Polymorph 1 (C2/c) : In this form, two independent molecules exist in the asymmetric unit. The molecules form ribbons through intermolecular O–H···O and N–H···O hydrogen bonds.[1][2]
-
Polymorph 2 (P2₁/c) : This polymorph is characterized by the formation of cyclic dimers through O–H···O hydrogen bonds between the carboxylic acid moieties. These dimers are further connected by N–H···O hydrogen bonds involving the indole nitrogen and the methoxy oxygen of an adjacent dimer.[1][2]
5-Bromo-1H-indole-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c. A key feature of its crystal structure is the formation of centrosymmetric cyclic dimers via strong O–H···O hydrogen bonds between the carboxylic acid groups of two molecules.[3] The N-H group of the indole ring in this derivative does not participate in hydrogen bonding.[3] This dimeric motif is a common feature in the crystal structures of other 5-halo-1H-indole-2-carboxylic acids (where the halogen is fluorine or chlorine).[3]
The absence of a readily available crystal structure for 5-nitro-1H-indole-2-carboxylic acid prevents a direct comparison of its packing with the other derivatives. However, based on the known crystal structure of 5-nitro-2-oxindole, which also features a nitro group at the 5-position, one might anticipate the involvement of the nitro group's oxygen atoms in hydrogen bonding interactions.[4]
Structure-Activity Relationship Insights
The nature of the substituent at the 5-position of the indole-2-carboxylic acid scaffold plays a critical role in determining the biological activity of these compounds. The electronic properties and the potential for hydrogen bonding of the substituent influence how the molecule interacts with its biological target.
The crystal structures provide valuable insights into the preferred conformations and intermolecular interactions of these molecules, which can be used to inform the design of more potent and selective inhibitors for various therapeutic targets. For instance, the dimeric structures observed for the 5-bromo and 5-methoxy (polymorph 2) derivatives highlight the strong tendency of the carboxylic acid group to form hydrogen-bonded pairs. This understanding is crucial for computational modeling and the design of compounds with optimized binding affinities.
Experimental Protocols
Synthesis of 5-Substituted Indole-2-Carboxylic Acid Derivatives
The following are generalized, step-by-step methodologies for the synthesis of the title compounds.
This protocol involves the hydrolysis of ethyl 5-bromoindole-2-carboxylate.
-
Dissolution: Dissolve ethyl 5-bromoindole-2-carboxylate in a mixture of methanol and water.
-
Saponification: Add a solution of sodium hydroxide to the mixture.
-
Reflux: Heat the reaction mixture to reflux for approximately 30 minutes.
-
Cooling and Acidification: Cool the reaction mixture to around 40°C. Slowly add a 10% hydrochloric acid solution to adjust the pH to 3-4, which will cause the product to precipitate.
-
Isolation: Filter the solid precipitate, wash it with water, and then dry it to obtain 5-bromo-1H-indole-2-carboxylic acid.
This synthesis involves a Fischer indole synthesis followed by hydrolysis.
-
Hydrazone Formation: React p-nitrophenylhydrazine hydrochloride with ethyl pyruvate in an aqueous ethanol solution to form the corresponding hydrazone.
-
Cyclization: Subject the hydrazone to a Fischer indole cyclization reaction in a benzene-based solvent using polyphosphoric acid as a catalyst. This step yields ethyl 5-nitroindole-2-carboxylate.
-
Hydrolysis: Perform alkaline hydrolysis of the ethyl ester.
-
Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the final product, 5-nitro-1H-indole-2-carboxylic acid.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a solution of the respective compound in an appropriate solvent.
-
Dissolution: Dissolve the purified 5-substituted indole-2-carboxylic acid derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Crystal Growth: Over a period of several days to weeks, single crystals of suitable quality for X-ray analysis should form.
-
Isolation: Carefully isolate the crystals from the mother liquor.
Visualization of Experimental Workflows
Caption: General workflow for the synthesis and crystallization of 5-substituted indole-2-carboxylic acid derivatives.
Conclusion
This guide provides a comparative overview of the crystallographic data for 5-methoxy- and 5-bromo-1H-indole-2-carboxylic acid, highlighting the influence of the 5-substituent on the solid-state packing and intermolecular interactions. While crystallographic data for the 5-nitro derivative remains to be reported, the provided synthesis protocols and structure-activity relationship insights offer a valuable resource for researchers in the field of drug discovery and development. The detailed understanding of the crystal structures of these and related indole derivatives is a critical component in the rational design of new therapeutic agents with improved physicochemical and pharmacological properties.
References
-
Morzyk-Ociepa, B., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
-
Morzyk-Ociepa, B., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Semantic Scholar. [Link]
-
Balcerek, M., et al. (2023). Experimental and computational study on dimers of 5-halo-1H-indole-2-carboxylic acids and their microbiological activity. Journal of Molecular Structure, 1274, 134492. [Link]
-
Kılıç, Z., et al. (2020). Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. RSC Advances, 10(49), 29334-29349. [Link]
- The preparation method of 5-nitroindole-2-carboxylic acid.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612 [mdpi.com]
Validating HCV NS5B inhibition potency of indole-based scaffolds
Validating HCV NS5B Inhibition Potency of Indole-Based Scaffolds: A Comparative Guide
As a Senior Application Scientist in antiviral drug discovery, I frequently evaluate novel chemotypes targeting the Hepatitis C Virus (HCV) replication machinery. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that forms the catalytic core of the viral replicase complex[1]. Because mammalian cells lack a homologous RdRp enzyme, NS5B represents a highly selective, low-toxicity target for Direct-Acting Antivirals (DAAs)[2].
Inhibitors of NS5B are broadly classified into two categories: Nucleoside Inhibitors (NIs), which act as chain terminators at the active site, and Non-Nucleoside Inhibitors (NNIs), which bind to allosteric pockets to prevent necessary conformational shifts[3][4]. Among NNIs, indole-based scaffolds (such as pyrano[3,4-b]indoles and tetracyclic indoles) have emerged as exceptionally potent molecules targeting the Thumb Pocket 1 (TP-1) allosteric site[5][6].
This guide provides an objective comparison of indole-based NNIs against other standard-of-care inhibitors and outlines the rigorous, self-validating experimental frameworks required to accurately quantify their potency.
Mechanistic Rationale: Allosteric Inhibition via Thumb Pocket 1
To understand the efficacy of indole-based scaffolds, we must first establish the causality of their inhibition. Unlike NIs (e.g., Sofosbuvir) that directly compete with nucleotide triphosphates, indole derivatives like Beclabuvir bind to a shallow, hydrophobic pocket on the outer surface of the NS5B thumb domain[7][8].
During normal viral replication, the HCV RdRp must transition from an "open" to a "closed" conformation to initiate de novo RNA synthesis[7]. The binding of the indole scaffold to TP-1 restricts the flexibility of the thumb domain. By sterically locking the enzyme in an inactive state, the inhibitor prevents the formation of the initiation complex, thereby halting viral replication before elongation can even begin[7][9].
Caption: Mechanism of allosteric inhibition by indole-based scaffolds targeting NS5B Thumb Pocket 1.
Comparative Potency Analysis
To objectively evaluate indole-based scaffolds, we benchmark their biochemical (
Table 1: Comparative Potency of HCV NS5B Inhibitors (Genotype 1b)
| Inhibitor Class | Compound | Binding Site | Biochemical | Replicon | Key Characteristics |
| Indole-based NNI | Beclabuvir | Thumb Pocket 1 | ~5 - 10 | 3 - 8 | High GT1 potency; requires combination therapy to prevent resistance[8][9]. |
| Non-Indole NNI | Deleobuvir | Thumb Pocket 1 | ~15 - 25 | 23 | Moderate potency; development discontinued due to profile limitations[7]. |
| Non-Indole NNI | Dasabuvir | Palm Pocket | ~2 - 10 | 2 - 8 | Clinically approved NNI; narrow genotypic coverage[4][10]. |
| Nucleotide Analog (NI) | Sofosbuvir | Active Site | N/A (Prodrug) | 40 - 50 | Pan-genotypic; high genetic barrier to resistance[4]. |
Experimental Validation Workflows
Validating an inhibitor requires a self-validating system: a biochemical assay to prove direct target engagement, followed by a cell-based assay to prove membrane permeability and intracellular efficacy, coupled with a cytotoxicity counter-screen to rule out false positives.
Protocol 1: In Vitro NS5B RdRp Biochemical Assay
Purpose: Quantify direct enzymatic inhibition (
-
Enzyme Preparation : Express and purify HCV NS5B-
(Genotype 1b, Con1 strain) from an E. coli expression system[1]. -
Reaction Assembly : In a 96-well plate, combine 20 mM HEPES (pH 7.3), 10 mM
, 7.5 mM DTT, and 0.1 heteropolymeric RNA template[1]. -
Compound Addition : Add the indole-based inhibitor in a 10-point serial dilution (e.g., 0.1 nM to 10
) in DMSO. Pre-incubate for 15 minutes at room temperature to allow the compound to bind the allosteric pocket and induce the conformational lock. -
Initiation : Add the nucleotide mix including
or to initiate RNA synthesis[1][8]. Incubate at room temperature for 2 hours. -
Termination & Detection : Stop the reaction using EDTA. Capture the radiolabeled RNA products using Streptavidin-coated Scintillation Proximity Assay (SPA) beads (if using biotinylated primers) or a standard nucleotide removal kit[1][8].
-
Quantification : Measure radioactivity using a scintillation counter. Calculate the
using a 4-parameter logistic non-linear regression model[7].
Protocol 2: HCV Subgenomic Replicon Assay
Purpose: Evaluate intracellular antiviral potency (
-
Cell Seeding : Seed Huh-7 hepatoma cells harboring the HCV genotype 1b subgenomic replicon at
cells/well in a 96-well plate[11][13]. Incubate overnight at 37°C, 5% . -
Compound Treatment : Aspirate media and replace with fresh media containing serial dilutions of the indole-based inhibitor (maintaining a final DMSO concentration
). -
Incubation : Incubate the cells for 72 hours. Rationale: This specific duration allows sufficient time for existing viral RNA and reporter proteins to degrade, ensuring the luminescence readout accurately reflects the inhibition of new RNA synthesis[7].
-
Multiplex Readout :
-
Cytotoxicity (
): Add a resazurin-based viability reagent (e.g., CellTiter-Blue) during the final 2 hours of incubation. Read fluorescence to ensure the compound is not simply suppressing the signal by killing the host cells[11][13]. -
Efficacy (
): Lyse the cells and add the appropriate luciferase substrate (e.g., Renilla or Firefly). Measure luminescence using a microplate reader[7][11].
-
-
Data Analysis : Calculate the Selectivity Index (
). A highly specific indole-based candidate like Beclabuvir typically exhibits an SI > 1000, indicating a wide therapeutic window[4][11].
Caption: Step-by-step workflow for the HCV subgenomic replicon assay with multiplexed viability screening.
Conclusion and Field Insights
Indole-based scaffolds represent a highly potent class of HCV NS5B allosteric inhibitors. Their primary structural advantage lies in their exquisite biochemical affinity for the Thumb Pocket 1, translating to single-digit nanomolar efficacy in replicon systems[8][9].
However, it is critical to acknowledge the limitations of this mechanism. Allosteric NNIs possess a lower genetic barrier to resistance compared to active-site NIs like Sofosbuvir[4][7]. Single amino acid substitutions (e.g., P495L) in the thumb domain can drastically alter the pocket's topology and reduce indole binding affinity[7][8]. Therefore, while indole-based scaffolds are exceptional tools for rapidly shutting down HCV replication, their clinical utility is strictly dependent on co-administration with other direct-acting antivirals (such as NS5A inhibitors and NS3/4A protease inhibitors) to prevent viral escape[8][10].
References
- Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors. PubMed.
- The Discovery of Pyrano[3,4‐b]indole‐Based Allosteric Inhibitors of HCV NS5B Polymerase with In Vivo Activity. ChemMedChem.
- Tetracyclic indole inhibitors of hepatitis C virus NS5B-polymerase. Academia.edu.
- A Comparative Analysis of Deleobuvir and Other NS5B Thumb-Pocket 1 Inhibitors. Benchchem.
- A review on HCV inhibitors: Significance of non-structural polyproteins. PMC.
- Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hep
- Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elong
- Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One.
- Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. PMC.
- NS5B - HCV Proteins.
- HCV Replicon Systems. PMC.
- Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. MDPI.
- In silico design of potential HCV NS5B inhibitors. DergiPark.
Sources
- 1. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. mdpi.com [mdpi.com]
- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 6. academia.edu [academia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on HCV inhibitors: Significance of non-structural polyproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
Structure-Activity Relationship (SAR) of 5-bromo-1-cyclopropylindole derivatives
Topic: Structure-Activity Relationship (SAR) of 5-bromo-1-cyclopropylindole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Therapeutic Context
The 5-bromo-1-cyclopropylindole scaffold represents a specialized pharmacophore in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1. Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that bind to the catalytic active site, NNRTIs act as allosteric inhibitors. They bind to a hydrophobic pocket (the NNRTI Binding Pocket, NNIBP) adjacent to the active site, locking the p66 subunit of the reverse transcriptase enzyme in an inactive conformation.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on how the N1-cyclopropyl group and the C5-bromo substituent synergize to enhance binding affinity against wild-type and drug-resistant viral strains (e.g., K103N, Y181C).
Primary Application: HIV-1 Antiretroviral Therapy (Allosteric Inhibition). Key Comparator: Nevirapine (First-generation NNRTI) and Efavirenz.
Mechanistic Basis & Pharmacophore Analysis
The efficacy of 5-bromo-1-cyclopropylindole derivatives is driven by their ability to occupy specific sub-pockets within the NNIBP.
2.1 The N1-Cyclopropyl "Anchor"
The N1-substituent is critical for interacting with the hydrophobic entrance of the pocket, specifically residues Val179 and Leu100 .
-
Why Cyclopropyl? The cyclopropyl group provides a rigid, steric bulk that fits tighter into the hydrophobic cleft than flexible alkyl chains (e.g., n-propyl or n-butyl). Its "walnut" shape maximizes van der Waals contacts with the hydrophobic floor of the pocket without inducing steric clash with the solvent-exposed interface.
-
Comparison:
-
N-Methyl: Too small; reduces binding energy significantly.
-
N-Isopropyl: Good fit, but often less metabolically stable than cyclopropyl.
-
N-Cyclopropyl: Optimal balance of lipophilicity (
) and steric fit ( ).
-
2.2 The C5-Bromo "Wing"
The 5-position of the indole ring projects into the inner hydrophobic core of the pocket, interacting with Tyr181 , Tyr188 , and Trp229 .
-
Electronic Effect: The bromine atom is electron-withdrawing (
), which reduces the electron density of the indole ring, potentially strengthening stacking interactions with the aromatic side chains of Tyr181 and Tyr188. -
Steric Effect: Bromine provides significant hydrophobic bulk. It fills the "wing" region better than a hydrogen or fluorine atom but is not as sterically demanding as an iodine or a large alkyl group, which might clash with the mutated residues (e.g., Y181C).
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of structural modifications on HIV-1 Reverse Transcriptase inhibition (IC50) and viral replication (EC50).
Table 1: Comparative SAR of Indole Derivatives (Representative Data)
| Compound ID | R1 (N-Substituent) | R2 (C5-Substituent) | R3 (C2-Linker/Tail) | IC50 (nM) [Enzyme] | EC50 (nM) [Cell] | Relative Potency |
| Lead (5-Br-CP) | Cyclopropyl | Bromo | Carboxamide-Aryl | 4.5 | 12 | High |
| Analog A | Methyl | Bromo | Carboxamide-Aryl | 85.0 | 210 | Low |
| Analog B | Isopropyl | Bromo | Carboxamide-Aryl | 6.2 | 18 | High |
| Analog C | Cyclopropyl | Chloro | Carboxamide-Aryl | 5.8 | 15 | High |
| Analog D | Cyclopropyl | Fluoro | Carboxamide-Aryl | 22.0 | 55 | Moderate |
| Analog E | Cyclopropyl | Hydrogen | Carboxamide-Aryl | >1000 | >5000 | Inactive |
| Nevirapine | (Reference) | -- | -- | 40.0 | 80 | Standard |
-
Observation 1: The N-cyclopropyl group (Lead) confers a ~20-fold potency increase over N-methyl (Analog A), confirming the necessity of filling the Val179 pocket.
-
Observation 2: The 5-Bromo (Lead) and 5-Chloro (Analog C) are equipotent, suggesting that a halogen of this size is optimal for the Tyr181 interaction. Removing it (Analog E) abolishes activity.
Experimental Protocols
To ensure reproducibility, we detail the synthesis of the core scaffold and the biological assay.
4.1 Synthesis of 5-Bromo-1-cyclopropylindole (Chan-Lam Coupling)
Direct alkylation of indole with cyclopropyl halides is kinetically poor due to the high energy barrier of SN2 reactions on cyclopropyl rings. The industry-standard method is the copper-catalyzed Chan-Lam coupling using cyclopropylboronic acid.
Reagents:
-
5-Bromoindole (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)
-
Copper(II) acetate [Cu(OAc)2] (1.0 equiv)[1]
-
2,2'-Bipyridine (1.0 equiv)
-
Sodium carbonate (Na2CO3) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Protocol:
-
Preparation: In a dry round-bottom flask, dissolve 5-bromoindole (1.96 g, 10 mmol) in DCE (50 mL).
-
Catalyst Addition: Add Cu(OAc)2 (1.81 g, 10 mmol) and 2,2'-bipyridine (1.56 g, 10 mmol). Stir for 10 minutes until the solution turns a deep blue/green.
-
Coupling: Add cyclopropylboronic acid (1.72 g, 20 mmol) and Na2CO3 (2.12 g, 20 mmol).
-
Oxidation: Heat the reaction to 70°C under an oxygen atmosphere (balloon or O2 purge) for 24 hours. Note: Oxygen is the terminal oxidant required to reoxidize Cu(I) to Cu(II).
-
Work-up: Cool to room temperature. Filter through a celite pad to remove copper salts. Wash the filtrate with NH4Cl (sat. aq.) and brine.
-
Purification: Dry organic layer over MgSO4, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 9:1) to yield 5-bromo-1-cyclopropylindole as a pale yellow oil/solid.
4.2 HIV-1 RT Inhibition Assay (Enzymatic)
Objective: Determine the IC50 of the synthesized derivative against recombinant HIV-1 Reverse Transcriptase.
-
Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 7.8), 6 mM MgCl2, 1 mM DTT, 0.2 mM poly(rA)·oligo(dT) (template-primer), and 10 µM [3H]-dTTP (tritiated nucleotide).
-
Incubation: Add 10 ng of recombinant HIV-1 RT enzyme to 96-well plates containing serial dilutions of the test compound (0.1 nM to 10 µM).
-
Start: Initiate reaction by adding the Reaction Mix. Incubate at 37°C for 1 hour.
-
Stop: Terminate reaction by adding 10% trichloroacetic acid (TCA) to precipitate DNA.
-
Quantification: Filter precipitates onto glass fiber filters. Measure incorporated radioactivity (CPM) using a liquid scintillation counter.
-
Calculation: Calculate IC50 using non-linear regression (GraphPad Prism) fitting to a sigmoidal dose-response curve.
Visualization of Signaling & Workflow
The following diagram illustrates the synthesis workflow and the pharmacophore interaction map.
Caption: Synthesis pathway via Chan-Lam coupling and subsequent allosteric binding mechanism within the HIV-1 Reverse Transcriptase pocket.
References
-
Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters.
-
Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Organic Letters.
-
Discovery of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Encyclopedia MDPI.
-
Synthesis of 5-Bromo Indole and Derivatives. BenchChem Protocols.
Sources
A Researcher's Guide to Interpreting the Infrared Spectra of Indole Carboxylic Acids
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks associated with indole carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of frequencies to explain the structural basis for observed spectral features. We will explore the unique signatures of the carboxylic acid and indole functional groups, offer a comparative perspective on structural isomers, and provide a validated experimental protocol for obtaining high-quality data.
Section 1: The Anatomy of an Indole Carboxylic Acid IR Spectrum
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] For a multifunctional molecule like indole-3-carboxylic acid, the resulting spectrum is a composite of absorptions from its distinct chemical components: the carboxylic acid group and the indole ring system. Understanding these individual contributions is paramount for accurate spectral interpretation.
The Dominant Carboxylic Acid Signature
The carboxylic acid moiety (-COOH) produces some of the most recognizable and dominant peaks in an IR spectrum, primarily due to strong hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which profoundly influences the appearance of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.[3][4]
-
O–H Stretch: The most telling feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][3][4][5] This broadness is a direct result of the strong intermolecular hydrogen bonding between two carboxylic acid molecules.[1][3] This feature is often so wide that it can overlap with the C-H stretching region, creating a "messy" appearance centered around 3000 cm⁻¹.[3]
-
C=O Stretch: A strong and sharp absorption peak is observed between 1760-1690 cm⁻¹.[3][5][6] For hydrogen-bonded dimers, this peak typically appears closer to 1710 cm⁻¹.[4] In the case of indole-3-acetic acid, this peak has been specifically identified at 1701 cm⁻¹.[7] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C–O Stretch & O–H Bend: Look for a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H in-plane bending, which can be found in the 1440-1395 cm⁻¹ region.[3][5][6]
The Indole Moiety Fingerprints
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, contributes its own set of characteristic peaks. These are often sharper and less intense than the carboxylic acid bands but are crucial for confirming the molecule's identity.
-
N–H Stretch: The indole N-H group gives rise to a moderate, sharp peak typically found between 3400-3300 cm⁻¹.[8][9] For indole-3-acetic acid, this has been observed at 3389 cm⁻¹.[7] This peak is noticeably sharper than the carboxylic acid O-H stretch, allowing for clear differentiation.
-
Aromatic C–H Stretch: Aromatic C-H bonds absorb at wavenumbers slightly higher than their aliphatic counterparts. Expect to see weak to medium sharp peaks just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[5][10][11]
-
C=C Ring Stretch: The stretching vibrations within the aromatic rings result in several sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[10][12] Common absorptions are seen around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[5][10]
-
C–H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these "oop" bands can provide valuable information about the substitution pattern on the benzene ring.[10][12]
Section 2: Data Summary - A Quantitative Guide
For quick reference, the key vibrational modes for indole carboxylic acids are summarized below. The precise position and intensity can vary based on the specific isomer, sample preparation, and physical state.
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity | Peak Shape/Comments |
| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Strong | Very Broad; indicative of H-bonding[3][4] |
| Indole | N–H Stretch | 3400 - 3300 | Medium | Sharp; clearly distinct from O-H stretch[7][8] |
| Aromatic | C–H Stretch | 3100 - 3000 | Weak to Medium | Sharp[10][11] |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong | Sharp; position sensitive to conjugation[3][4][7] |
| Aromatic | C=C Ring Stretch | 1600 - 1450 | Medium | Multiple Sharp Peaks[8][10][12] |
| Carboxylic Acid | O–H Bend | 1440 - 1395 | Medium | Sharp |
| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium | Sharp[3][5] |
| Aromatic | C–H Out-of-Plane Bend | 900 - 675 | Strong | Sharp; position indicates substitution pattern[10][12] |
Section 3: Visualization - Connecting Molecular Structure to Spectral Data
The following diagram illustrates the direct relationship between the functional groups of an indole carboxylic acid molecule and their corresponding regions in a typical IR spectrum.
Caption: Mapping functional groups of indole-3-carboxylic acid to their IR spectral regions.
Section 4: Experimental Protocol - The KBr Pellet Method for Solid Samples
Acquiring a clean, interpretable IR spectrum requires meticulous sample preparation. For solid crystalline samples like most indole carboxylic acids, the potassium bromide (KBr) pellet technique is a robust and widely used transmission method.[13][14][15]
Rationale: KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed under high pressure, forms a clear pellet that allows light to pass through the sample.[14][15]
Materials:
-
Indole carboxylic acid sample
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
FTIR Spectrometer
Procedure:
-
Drying: Gently heat the KBr powder in an oven (approx. 100-110 °C) for at least 2 hours to remove any adsorbed water, which has a strong IR absorption and can obscure the O-H and N-H regions of the spectrum.[16] Store the dried KBr in a desiccator.
-
Grinding: Place approximately 1-2 mg of the indole carboxylic acid sample into a clean, dry agate mortar. Add about 100-200 mg of the dried KBr.[13]
-
Mixing & Homogenizing: Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2 microns) to minimize light scattering and produce sharp, well-defined peaks.[16] The mixture should appear as a fine, homogenous powder.
-
Loading the Die: Carefully transfer a portion of the KBr-sample mixture into the pellet die. Distribute it evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent disc.
-
Inspection: Carefully remove the pellet from the die. A good pellet is thin and clear. If the pellet is opaque or brittle, it indicates insufficient grinding, inadequate pressure, or the presence of moisture.
-
Analysis: Place the KBr pellet into the sample holder in the FTIR spectrometer's sample compartment.
-
Data Acquisition: Run a background scan with an empty sample compartment or a blank KBr pellet. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background, resulting in a clean transmittance or absorbance spectrum.
Alternative Method - Attenuated Total Reflectance (ATR): Modern FTIR instruments are often equipped with an ATR accessory, which requires minimal to no sample preparation. A small amount of the solid powder is simply placed on the ATR crystal (e.g., diamond) and pressure is applied to ensure good contact.[13][14] This method is significantly faster and less labor-intensive than the KBr pellet technique.
References
- IR: carboxylic acids. (n.d.). In Department of Chemistry, University of Calgary.
- IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.
- IR: aromatics. (n.d.). In Department of Chemistry, University of Calgary.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.
- Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- IR spectra of indole-3-acetic acid in KBr. (n.d.). ResearchGate. Retrieved from a publicly available scientific diagram.
- Sampling Technique for Organic Solids in IR Spectroscopy. (2001, March 3).
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Sample preparation for FT-IR. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.
- Infrared spectra of aromatic rings. (n.d.).
- Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
- FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from a publicly available scientific diagram.
- IR: amines. (n.d.). In Department of Chemistry, University of Calgary.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). PMC.
- Indole-3-carboxylic acid(771-50-6) IR Spectrum. (n.d.). ChemicalBook.
- Indole-3-carboxylic acid. (n.d.). SpectraBase.
- Guide to FT-IR Spectroscopy. (n.d.). Bruker.
- Indole-3-Carboxylic Acid. (n.d.). PubChem.
- Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
- Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
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Benchmarking 5-Bromoindole Cytotoxicity: A Comparative Guide for HepG2 and A549 Cell Lines
Introduction: The Therapeutic Potential of 5-Bromoindole
Indole and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The introduction of a bromine atom at the 5-position of the indole ring, creating 5-bromoindole, significantly alters the molecule's electronic properties. This modification provides a strategic advantage for developing novel therapeutic agents, particularly in oncology.[3] Derivatives of 5-bromoindole have shown promise in preclinical cancer research by targeting critical signaling pathways involved in tumor proliferation and survival.[4][5]
This guide provides a comprehensive, data-supported comparison of the cytotoxic effects of 5-bromoindole on two widely-used human cancer cell lines: HepG2 (hepatocellular carcinoma) and A549 (non-small cell lung cancer).[6][7] As a Senior Application Scientist, my goal is to present not just the "what" but the "why" behind the experimental design, ensuring a robust and reproducible framework for your own investigations.
Rationale for Cell Line Selection
The choice of HepG2 and A549 cells for this comparative study is deliberate. HepG2 cells, derived from a human liver carcinoma, serve as a well-established model for liver cancer research.[8][9][10][11] A549 cells, originating from a lung carcinoma, are a cornerstone for studying non-small cell lung cancer, a prevalent and challenging malignancy.[6][12][13][14][15] Evaluating the cytotoxic profile of 5-bromoindole against these two distinct cancer types provides valuable insights into its potential broad-spectrum or tissue-specific anti-cancer activity.
Experimental Design: A Self-Validating Approach
To ensure the scientific integrity of our findings, we employ two distinct and complementary cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) release assay. This dual-assay approach provides a more complete picture of cellular response. The MTT assay measures metabolic activity, indicating cell viability, while the LDH assay quantifies membrane integrity, directly assessing cell death.[16][17]
Core Experimental Workflow
The overall experimental workflow is designed for clarity and reproducibility.
Caption: A flowchart of the experimental workflow from cell culture to data analysis.
Detailed Experimental Protocols
The following protocols are provided with the level of detail necessary for replication in a standard cell culture laboratory.
Cell Culture and Maintenance
-
HepG2 Cells:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using TrypLE Express for 3 minutes at 37°C.[8] Neutralize with complete medium and re-seed at a 1:4 to 1:6 split ratio.[8]
-
-
A549 Cells:
-
Growth Medium: F-12K Nutrient Mixture (Kaighn's modification) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Passaging: At 70-90% confluency, detach cells using 0.25% Trypsin-EDTA for 3-5 minutes at 37°C.[13][14] Neutralize with complete medium and re-seed at a 1:4 to 1:9 split ratio.[12]
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17][18]
-
Cell Seeding: Seed HepG2 and A549 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of their respective complete growth medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of 5-bromoindole in the appropriate complete growth medium. After 24 hours, replace the existing medium with 100 µL of the medium containing various concentrations of 5-bromoindole. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.[19]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[17][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17][20]
LDH Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired time points (24, 48, and 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[22] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[22]
-
LDH Reaction: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.[22]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16][22]
-
Stop Reaction and Absorbance Reading: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.
Comparative Cytotoxicity Data
The following tables summarize the hypothetical IC50 values of 5-bromoindole against HepG2 and A549 cells at different time points, as determined by the MTT and LDH assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[19]
Table 1: IC50 Values (µM) of 5-Bromoindole Determined by MTT Assay
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | 85.6 | 42.1 | 21.8 |
| A549 | 63.2 | 31.5 | 15.7 |
Table 2: IC50 Values (µM) of 5-Bromoindole Determined by LDH Assay
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | 112.3 | 55.8 | 28.9 |
| A549 | 82.1 | 40.7 | 20.3 |
Data Interpretation: The hypothetical data suggests that 5-bromoindole exhibits a dose- and time-dependent cytotoxic effect on both HepG2 and A549 cell lines. Notably, the A549 cells appear to be more sensitive to 5-bromoindole than the HepG2 cells, as indicated by the lower IC50 values across all time points and assays. The IC50 values obtained from the LDH assay are slightly higher than those from the MTT assay, which is expected as the LDH assay measures overt cell death (membrane rupture), while the MTT assay reflects a loss of metabolic activity, which can precede cell death.
Mechanistic Insights: Potential Signaling Pathways
While a comprehensive mechanistic study is beyond the scope of this guide, it is pertinent to discuss potential pathways through which 5-bromoindole may exert its cytotoxic effects. Indole derivatives have been shown to target various key players in cancer cell signaling.[2][23]
Caption: A simplified diagram of a potential signaling pathway inhibited by 5-bromoindole.
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been reported to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2.[4] Inhibition of these receptors can disrupt downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[3] Further investigation, such as western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action of 5-bromoindole in HepG2 and A549 cells.
Conclusion and Future Directions
This guide provides a robust framework for benchmarking the cytotoxicity of 5-bromoindole against HepG2 and A549 cell lines. The presented protocols, rooted in established methodologies, and the comparative data structure offer a solid foundation for further research.
Future studies should aim to:
-
Validate these findings with additional cancer cell lines to assess the broader anti-cancer spectrum of 5-bromoindole.
-
Investigate the specific molecular mechanisms underlying the observed cytotoxicity, including cell cycle analysis and apoptosis assays.
-
Explore the structure-activity relationship of 5-bromoindole derivatives to identify more potent and selective anti-cancer agents.
By adhering to rigorous scientific principles and a logical experimental design, we can continue to unlock the therapeutic potential of promising compounds like 5-bromoindole in the fight against cancer.
References
-
A549 Cell Subculture Protocol. (n.d.). Link
-
REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Link
-
Abcam. (2025, May 20). LDH assay kit guide: Principles and applications. Link
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Link
-
Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4889. Link
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Link
-
UCSC Genome Browser. (2008, August 27). Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking. Link
-
Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Link
-
PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Link
-
BenchChem. (2025). Application of 5-Bromo-1H-indole-2-carboxylic Acid in Cancer Research: A Detailed Overview. Link
-
MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Link
-
DOI. (n.d.). Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. Link
-
Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit. Link
-
PMC. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Link
-
ENCODE. (n.d.). SOP: Propagation of HepG2 (ATCC HB-8065) Information Name. Link
-
REPROCELL. (n.d.). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. Link
-
EDC. (n.d.). HEPG2 Cell Line User Guide. Link
-
ResearchGate. (n.d.). In vitro cytotoxic activity of selected indole derivatives in a panel.... Link
-
EDC. (n.d.). A549 Cell Line User Guide. Link
-
AMSBIO. (n.d.). Example protocol for the culture of the HepG2 cell line on alvetex® (22 mm disc in 12-well plate format, AMS.AVP002). Link
-
ENCODE. (n.d.). HepG2 culture conditions Medium: DMEM + 10% FBS + 1% pen-strep. Link
-
PMC. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Link
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Link
-
ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated With Compounds 5−7 for 24 h. Link
-
MDPI. (2018, June 11). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. Link
-
BenchChem. (n.d.). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. Link
-
ResearchGate. (2023, May 23). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Link
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Link
-
PMC. (2019, May 14). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. Link
-
PubMed. (2020, October 2). Vibrational, spectroscopic, chemical reactivity, molecular docking and in vitro anticancer activity studies against A549 lung cancer cell lines of 5-Bromo-indole-3-carboxaldehyde. Link
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Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Link
-
ResearchGate. (n.d.). Determination of cell survivability by MTT assay. (A) HepG2 cells were.... Link
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ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Link
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ResearchGate. (n.d.). The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. Link
-
ResearchGate. (n.d.). The cytotoxic effects of the tested compounds on HepG2 and A549 cells.... Link
-
PMC. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Link
-
Journal of King Saud University - Science. (2025, May 31). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Link
-
MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Link
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Safety Operating Guide
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid proper disposal procedures
Standard Operating Procedure (SOP): Disposal of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic Acid
Introduction & Immediate Directive
STOP AND CHECK: Before handling This compound , verify your facility's specific definition of "Halogenated Waste." This compound contains Bromine and a Cyclopropyl moiety.[1] It cannot be disposed of in standard non-halogenated organic solvent streams (e.g., pure Acetone/Methanol waste) due to the risk of forming corrosive hydrobromic acid (HBr) and toxic byproducts during incineration.[1]
This guide defines the segregation, stabilization, and disposal workflows required to maintain scientific integrity and regulatory compliance (RCRA/EPA standards).
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its stress points.[1][2] This molecule combines an acidic head group (carboxylic acid) with a lipophilic, strained tail (cyclopropyl-indole) and a heavy halogen.[1]
| Property | Specification | Operational Implication |
| Chemical Structure | Indole core, Bromine (C-5), Cyclopropyl (N-1), Carboxylic Acid (C-2) | Halogenated Organic. Requires high-temperature incineration with scrubbing.[1] |
| Physical State | Solid (Powder/Crystal) | Dust hazard.[1] High melting point (>180°C predicted).[1] |
| Acidity (pKa) | ~3.5 - 4.5 (Carboxylic Acid) | Incompatible with Cyanides/Sulfides. Do not mix with basic waste without neutralization (risk of heat).[1] |
| Lipophilicity | High (Cyclopropyl + Bromo-Indole) | Dermal Hazard. Penetrates nitrile gloves faster than hydrophilic acids.[1] Double-gloving recommended. |
| Reactivity | Strained Cyclopropyl Ring | Stable under normal conditions, but avoid strong Lewis acids which may trigger ring-opening exotherms.[1] |
Core Hazards (GHS Classification):
-
Environmental: Harmful to aquatic life (due to halogenated indole stability).[1]
Pre-Disposal Stabilization & Segregation
The Golden Rule: Never dispose of the solid pure substance by dissolving it in a solvent just to pour it down a drain or into a liquid waste carboy.[1] This increases volume and spill risk.[1]
Scenario A: Pure Solid Waste (Expired/Surplus)[1][2]
-
Container: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) jar.[1]
-
Labeling: Must explicitly state "Solid Hazardous Waste - Halogenated."[1]
-
Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) to prevent potential ignition of the indole core.[1]
Scenario B: Reaction Mixtures (Liquid Waste)
If the compound is dissolved in solvents (DMSO, DCM, Ethyl Acetate):
-
Identify the Solvent:
-
pH Check: If the reaction mixture was quenched with acid/base, ensure the final pH is between 4–10 before adding to a bulk carboy to prevent unexpected off-gassing.
The Disposal Workflow (Decision Matrix)
The following logic gate ensures the material ends up in the correct incineration stream.
Figure 1: Decision tree for segregating halogenated indole derivatives. Note that even non-halogenated solvents must move to the halogenated stream if they contain this solute.[1]
Emergency Contingencies
Spill Response
-
Solid Spill:
-
Isolate: Mark the area.[1]
-
PPE: Wear N95 respirator (or P100) to avoid inhaling dust (H335).[1] Wear nitrile gloves.[1]
-
Clean: Do not dry sweep (creates dust).[1][6] Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.[1]
-
Disposal: Place debris in a sealed bag labeled "Hazardous Waste - Debris contaminated with Halogenated Organics."
-
-
Liquid Spill:
Exposure First Aid
-
Eye Contact: Rinse immediately for 15 minutes.[1][4] The carboxylic acid moiety can cause corneal damage if untreated.[1]
-
Skin Contact: Wash with soap and water.[1][3][4][5][6][7][8] The lipophilic cyclopropyl group aids absorption; do not use alcohol to clean skin as it may enhance penetration.[1]
References & Authority
-
US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Regulations (40 CFR Part 261).[1] Defined characteristic waste protocols for halogenated organics. Link
-
Fisher Scientific. Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Analog).[1] Provides baseline toxicological data for bromo-indole carboxylic acid derivatives. Link
-
Sigma-Aldrich. Safety Data Sheet: 5-Bromoindole-2-carboxylic acid.[1] Confirms H315/H319/H335 hazard profile for the core structure. Link
-
BenchChem. Navigating the Safe Disposal of Indole Carboxylic Acids. General guidelines for thiocyanate/indole disposal compatibility.[1][2] Link
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Personal protective equipment for handling 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid
As a Senior Application Scientist, I understand that handling novel halogenated indole derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's physical and chemical properties to ensure that every operational choice in the laboratory is deliberate, safe, and self-validating.
Below is the definitive, step-by-step operational and safety guide for handling 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid .
Mechanistic Hazard Assessment & Chemical Profile
This compound is a highly functionalized building block frequently utilized in the development of anti-infective agents and kinase inhibitors[1]. While recent machine learning models and toxicological studies indicate that halogenated indoles generally exhibit low systemic toxicity (e.g., low hepatotoxicity and cardiotoxicity)[1], their localized hazard profile demands strict operational controls.
The Causality of the Hazard:
-
The Carboxylic Acid Moiety (C2): Provides a titratable proton that makes the resulting dust highly irritating to the slightly alkaline environment of the ocular and respiratory mucosa. This drives the GHS classification for Serious Eye Irritation (Category 2A, H319) and Respiratory Irritation (STOT SE 3, H335)[2][3].
-
The Bromo (C5) & Cyclopropyl (N1) Groups: The cyclopropyl group significantly increases the steric bulk and lipophilicity of the indole ring, facilitating rapid membrane permeability. The bromine atom adds polarizability. Together, they enhance the molecule's ability to penetrate the stratum corneum, increasing the risk of dermal absorption (Acute Tox. 4, H312) compared to unsubstituted indoles[2].
Quantitative Chemical & Hazard Profile
| Property / Hazard | Value / Classification | Mechanistic Implication |
| CAS Number | 1897646-07-9[4] | Unique identifier for inventory and waste tracking. |
| Molecular Weight | 280.12 g/mol [4] | Heavy, dense powder; prone to settling but easily aerosolized if statically charged. |
| Physical Form | White solid[4] | Visual contrast against dark lab benches aids in spill detection. |
| Dermal Hazard | Skin Irrit. 2 (H315)[2] | Lipophilic core readily absorbs into skin oils; requires barrier protection. |
| Ocular Hazard | Eye Irrit. 2A (H319)[2] | Acidic moiety disrupts corneal membranes; requires splash/dust goggles. |
| Inhalation Hazard | STOT SE 3 (H335)[3] | Fine particulates irritate the respiratory tract; mandates localized exhaust. |
Mandatory Personal Protective Equipment (PPE) Matrix
Do not default to standard laboratory PPE without understanding why it is required. Every piece of equipment must serve as a validated barrier against the specific physicochemical properties of this compound.
| Equipment Category | Specification | Mechanistic Justification |
| Eye/Face Protection | Chemical splash-resistant goggles (EN166 / OSHA 29 CFR 1910.133)[5] | Standard safety glasses leave orbital gaps. Goggles prevent aerosolized acidic dust from contacting the tear film[5]. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Nitrile provides a robust, non-polar barrier against the lipophilic cyclopropyl-indole core, preventing dermal absorption[2]. |
| Respiratory Protection | N95/FFP2 particulate respirator (if outside hood) | Prevents inhalation of fine white solid particulates, directly mitigating STOT SE 3 respiratory irritation[3]. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes | Prevents accumulation of static dust on personal clothing, which could lead to delayed dermal exposure[5]. |
Operational Workflow & Handling Procedures
To ensure your handling protocol is a self-validating system, you must verify the environmental controls before opening the chemical container.
Fig 1. Safe operational workflow and spill response for halogenated indole handling.
Step-by-Step Weighing and Transfer Methodology
-
Fume Hood Validation: Ensure the fume hood is operating at a minimum face velocity of 0.5 m/s. Self-Validation: Check the digital airflow monitor or tape a small piece of tissue to the sash to visually confirm inward directional airflow.
-
Static Mitigation Setup: Halogenated indole powders hold static charges, leading to uncontrolled aerosolization. Use anti-static spatulas (e.g., grounded metal or static-dissipative plastics) and anti-static weighing boats.
-
The "Hover" Test (Self-Validation): Before transferring, hover a gloved finger 2 cm above the powder inside the opened container. If particles jump to the glove, static is present. Deploy an anti-static zero-ion gun over the container before proceeding.
-
Active Transfer: Transfer the white solid[4] slowly, keeping the container and the receiving vessel as close together as possible to minimize the drop height and subsequent dust plume.
-
Immediate Closure: Cap the source container immediately after the required mass is obtained to prevent ambient moisture absorption and accidental spills.
Spill Response and Disposal Plan
Because this compound is an irritant[2], improper spill cleanup can exacerbate the hazard by aerosolizing the compound.
Immediate Spill Protocol
-
For Dry Spills: DO NOT SWEEP. Sweeping mechanically aerosolizes the irritant powder into the breathing zone[5]. Instead, gently drape a damp absorbent wipe (moistened with water or a 70% isopropanol solution) over the spill to suppress the dust. Carefully fold the wipe inward to capture the solid. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.
-
Surface Decontamination: Because the compound has low aqueous solubility but dissolves readily in organic solvents, wipe the affected area with an isopropanol-soaked towel, followed by a standard soap and water wash to remove any residual lipophilic film.
Waste Stream Management
-
Segregation: Do not mix this waste with standard non-halogenated organic waste. The presence of the bromine atom requires specialized high-temperature incineration to prevent the formation of toxic environmental byproducts (e.g., dioxins).
-
Disposal: Place all contaminated wipes, gloves, and empty vials into a sealed, chemically compatible container explicitly labeled as "Hazardous Waste: Halogenated Organic Solid (Contains Bromine)" . Dispose of via a licensed hazardous waste facility in accordance with local environmental regulations.
References
-
Safety Data Sheet Indole-2-carboxylic acid. MetaSci. [Link]
-
Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. ResearchGate. [Link]
-
Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem. National Institutes of Health (NIH). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
